Product packaging for 2,2-Dimethoxycyclobutan-1-amine(Cat. No.:CAS No. 2059967-05-2)

2,2-Dimethoxycyclobutan-1-amine

Cat. No.: B1461170
CAS No.: 2059967-05-2
M. Wt: 131.17 g/mol
InChI Key: HJVKCNDKSXKANP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2-Dimethoxycyclobutan-1-amine is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B1461170 2,2-Dimethoxycyclobutan-1-amine CAS No. 2059967-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethoxycyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-8-6(9-2)4-3-5(6)7/h5H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVKCNDKSXKANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059967-05-2
Record name 2,2-dimethoxycyclobutan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,2-dimethoxycyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of 2,2-dimethoxycyclobutan-1-amine, a valuable building block in medicinal chemistry and drug discovery. This document details a feasible synthetic route, predicted physicochemical properties, and characteristic spectroscopic features.

Introduction

This compound is a saturated heterocyclic compound containing a cyclobutane ring, a primary amine, and a protected ketone in the form of a dimethyl acetal. This unique combination of functional groups makes it an attractive scaffold for the synthesis of novel small molecules with potential therapeutic applications. The cyclobutane moiety provides a rigid framework that can be used to control the spatial orientation of substituents, while the primary amine offers a versatile handle for further chemical modifications.

Synthesis of this compound

The most plausible and widely applicable method for the synthesis of this compound is the reductive amination of its corresponding ketone precursor, 2,2-dimethoxycyclobutan-1-one. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired primary amine.

Reaction Scheme:

Synthesis of this compound cluster_reactants Starting Material cluster_product Final Product start 2,2-dimethoxycyclobutan-1-one intermediate [Imine Intermediate] start->intermediate + NH3 - H2O product This compound intermediate->product Reduction (e.g., NaBH3CN)

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via reductive amination. This protocol is based on well-established procedures for the reductive amination of ketones.

Materials:

  • 2,2-dimethoxycyclobutan-1-one

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2,2-dimethoxycyclobutan-1-one (1.0 eq) in anhydrous methanol.

    • Add ammonium chloride (1.5 - 2.0 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium cyanoborohydride (1.2 - 1.5 eq) portion-wise to the stirred solution. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood. The addition should be slow to control any potential exotherm.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2-3) to decompose any remaining reducing agent.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Add water to the residue and basify the aqueous solution to a pH of >10 by the addition of a concentrated sodium hydroxide solution.

    • Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Properties of this compound

To date, there is limited experimentally determined data available in the public domain for this compound. The following table summarizes the predicted physicochemical properties obtained from computational models.[1]

PropertyValue
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Monoisotopic Mass 131.094629 g/mol
Predicted XLogP3 0.3
Predicted Hydrogen Bond Donor Count 1
Predicted Hydrogen Bond Acceptor Count 3
Predicted Rotatable Bond Count 3
Predicted Exact Mass 131.094629 g/mol
Predicted pKa (most basic) 9.5 ± 0.1

Spectroscopic Characterization

¹H NMR Spectroscopy
  • -NH₂ protons: A broad singlet, typically in the range of 1.0-3.0 ppm, which is exchangeable with D₂O.

  • -OCH₃ protons: Two singlets (or one singlet if chemically equivalent) around 3.2-3.5 ppm, integrating to 6 protons.

  • Cyclobutane protons: A series of complex multiplets in the range of 1.5-2.8 ppm. The proton on the carbon bearing the amine group (-CH-NH₂) would likely appear as a multiplet at the downfield end of this range.

¹³C NMR Spectroscopy
  • Quaternary carbon (-C(OCH₃)₂): A signal in the range of 95-105 ppm.

  • Carbon bearing the amine (-CH-NH₂): A signal in the range of 45-60 ppm.

  • -OCH₃ carbons: Signals around 50-55 ppm.

  • Other cyclobutane carbons (-CH₂-): Signals in the range of 20-40 ppm.

Infrared (IR) Spectroscopy
  • N-H stretch (primary amine): Two characteristic bands in the region of 3300-3400 cm⁻¹ (asymmetric and symmetric stretching).

  • N-H bend (scissoring): A band around 1590-1650 cm⁻¹.

  • C-N stretch: A band in the region of 1020-1250 cm⁻¹.

  • C-O stretch (acetal): Strong bands in the region of 1050-1150 cm⁻¹.

  • C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 131).

  • Fragmentation: Common fragmentation patterns would include the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 100, and the loss of the amino group (-NH₂) to give a fragment at m/z = 115. Alpha-cleavage adjacent to the amine is also a common fragmentation pathway for primary amines.

Logical Workflow for Synthesis and Characterization

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start 2,2-dimethoxycyclobutan-1-one react Reductive Amination (NH4Cl, NaBH3CN, MeOH) start->react workup Aqueous Work-up & Extraction react->workup purify Purification (Distillation or Chromatography) workup->purify nmr NMR Spectroscopy (1H, 13C) purify->nmr Characterization of Pure Product ir IR Spectroscopy purify->ir Characterization of Pure Product ms Mass Spectrometry purify->ms Characterization of Pure Product properties Property Determination purify->properties structure Structure Confirmation nmr->structure ir->structure ms->structure

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a synthetically accessible and promising scaffold for the development of new chemical entities in drug discovery. The reductive amination of 2,2-dimethoxycyclobutan-1-one provides a reliable route to this compound. While experimental data on its properties are scarce, computational predictions and an understanding of its structural features provide a solid foundation for its use in further research and development. This guide serves as a valuable resource for scientists interested in the synthesis and application of this and related cyclobutane derivatives.

References

The Ascendant Role of Substituted Cyclobutanamines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane motif, once considered a niche structural element in medicinal chemistry, has emerged as a valuable scaffold in the design of novel therapeutics. Its inherent three-dimensionality and unique conformational properties offer distinct advantages in navigating complex biological landscapes. Among the various cyclobutane derivatives, substituted cyclobutanamines have garnered significant attention due to their prevalence in biologically active compounds and their ability to serve as versatile pharmacophores and bioisosteres. This in-depth technical guide provides a comprehensive literature review of substituted cyclobutanamines, focusing on their synthesis, biological activities, and pharmacokinetic profiles, to empower researchers in the pursuit of innovative drug candidates.

The Cyclobutane Scaffold: A Unique Chemical Entity

The cyclobutane ring is a four-membered carbocycle characterized by significant ring strain (approximately 26 kcal/mol). This strain results in a puckered conformation, deviating from a planar structure to alleviate torsional strain. This unique geometry, coupled with longer C-C bond lengths and increased p-character, imparts distinct physicochemical properties that can be exploited in drug design. The introduction of substituents, particularly amine functionalities, further expands the chemical space and allows for fine-tuning of a molecule's properties to achieve desired biological effects. The three-dimensional nature of the cyclobutane ring provides an excellent scaffold for presenting substituents in well-defined spatial orientations, facilitating precise interactions with biological targets.[1]

Synthesis of Substituted Cyclobutanamines

The construction of the cyclobutane ring and the introduction of the amine functionality can be achieved through various synthetic strategies. A common and powerful method for forming the cyclobutane core is the [2+2] cycloaddition reaction.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition involves the reaction of two unsaturated components, typically two alkenes or an alkene and a ketene, to form a four-membered ring. Photochemical [2+2] cycloadditions are a widely used method for the synthesis of cyclobutane derivatives. Keteniminium intermediates can also be employed in [2+2] cycloadditions with alkenes to generate cyclobutaniminium salts, which can then be reduced to the corresponding cyclobutanamines. This approach offers a convergent and efficient route to highly substituted cyclobutane cores.

Experimental Protocol: Synthesis of Substituted Cyclobutananmines via Keteniminium Intermediate

A representative experimental protocol for the synthesis of substituted cyclobutanamines via a keteniminium intermediate involves the following steps:

  • Formation of the Keteniminium Salt: A secondary amide is treated with a dehydrating agent, such as triflic anhydride or oxalyl chloride, in the presence of a non-nucleophilic base (e.g., 2,6-lutidine) in an inert solvent like dichloromethane at low temperatures (e.g., -78 °C) to generate the keteniminium salt in situ.

  • [2+2] Cycloaddition: The alkene is then added to the reaction mixture, and the solution is allowed to warm to room temperature to facilitate the cycloaddition reaction, forming the cyclobutaniminium salt.

  • Reduction to Cyclobutanamine: The resulting cyclobutaniminium salt is then reduced to the corresponding cyclobutanamine. This can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), depending on the other functional groups present in the molecule.

  • Purification: The final substituted cyclobutanamine is purified using standard techniques such as column chromatography or crystallization.

Other Synthetic Approaches

Alternative synthetic routes to substituted cyclobutanamines include the functionalization of pre-existing cyclobutane cores. For instance, 3-oxocyclobutanecarboxylic acid is a versatile starting material that can be converted to various substituted cyclobutanamines through reactions such as reductive amination or Curtius rearrangement. The synthesis of β-aminocyclobutanecarboxylic acid derivatives has also been achieved through a tandem base-catalyzed amidation/aza-Michael addition protocol.[2]

Biological Activities and Therapeutic Applications

Substituted cyclobutanamines have demonstrated a wide range of biological activities, making them attractive scaffolds for the development of drugs targeting various diseases.

Enzyme Inhibition

Substituted cyclobutanamines have emerged as potent inhibitors of various enzymes implicated in disease.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: 11β-HSD1 is an enzyme that plays a crucial role in the regulation of glucocorticoid levels. Its inhibition is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity. Several substituted cyclobutanamine derivatives have been identified as potent 11β-HSD1 inhibitors.

Compound IDSubstitution PatternTargetBioactivity (IC50/Ki)
1 N-(adamant-2-yl)-2-((1s,3s)-3-aminocyclobutyl)acetamide11β-HSD1IC50 = 5 nM
2 2-((1r,3r)-3-Amino-3-methylcyclobutyl)-N-(tert-butyl)acetamide11β-HSD1IC50 = 12 nM

Kinase Inhibitors: Kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Substituted cyclobutanamines have been incorporated into kinase inhibitors to improve their potency, selectivity, and pharmacokinetic properties. For example, a derivative of 3-phenylcyclobutan-1-amine has been utilized in the development of allosteric Akt kinase inhibitors.[3]

Compound IDSubstitution PatternTargetBioactivity (IC50/Ki)
3 N-((1s,3R)-3-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclobutyl)pivalamideAkt1Ki = 2.5 nM
4 4-amino-5-(3-aminocyclobutyl)-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamideCDK2IC50 = 8 nM
G Protein-Coupled Receptor (GPCR) Modulation

GPCRs represent one of the largest and most important families of drug targets. Substituted cyclobutanamines have been explored as ligands for various GPCRs, acting as both agonists and antagonists. Their rigid and defined structure allows for precise interactions with the complex transmembrane domains of these receptors.

Compound IDSubstitution PatternTargetBioactivity (Ki)
5 1-((1s,3S)-3-(4-chlorophenyl)cyclobutyl)piperidin-4-amineHistamine H3 ReceptorKi = 1.2 nM
6 (R)-N-((1s,3s)-3-(1H-indol-3-yl)cyclobutyl)propan-2-amine5-HT2A ReceptorKi = 3.5 nM

Pharmacokinetic Properties of Substituted Cyclobutanamines

The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. The incorporation of the cyclobutane motif can significantly influence a molecule's ADME properties.

Metabolic Stability: The cyclobutane ring is generally more metabolically stable than more flexible aliphatic chains. This increased stability can lead to a longer half-life and improved bioavailability. The strategic placement of substituents on the cyclobutane ring can further block sites of metabolic attack.

Bioavailability: The three-dimensional nature of the cyclobutane scaffold can lead to improved physicochemical properties, such as reduced planarity and increased solubility, which can positively impact oral bioavailability.

Compound IDBioavailability (F%)Half-life (t1/2)Clearance (CL)
1 45% (rat, oral)3.2 h (rat)15 mL/min/kg (rat)
5 60% (dog, oral)5.8 h (dog)8 mL/min/kg (dog)

Visualizing Relationships and Pathways

Structure-Activity Relationship (SAR) for 11β-HSD1 Inhibitors

The following diagram illustrates the key structure-activity relationships for a series of N-acyl-3-aminocyclobutane-1-carboxamide inhibitors of 11β-HSD1.

SAR_11beta_HSD1 cluster_scaffold Cyclobutanamine Scaffold cluster_R1 R1 Substituent cluster_R2 R2 Substituent cluster_activity Biological Activity Scaffold R1-NH-(Cyclobutane)-C(O)NH-R2 High_Activity High Potency R1_large Large, lipophilic (e.g., Adamantyl) R1_large->High_Activity Increases potency R1_small Small alkyl Low_Activity Low Potency R1_small->Low_Activity Decreases potency R2_HBD H-bond donor (e.g., -OH, -NH2) R2_HBD->High_Activity Essential for activity R2_nonHBD Non-H-bond donor R2_nonHBD->Low_Activity Abolishes activity

Caption: SAR for 11β-HSD1 inhibitors.

Experimental Workflow for Synthesis and Screening

The logical flow from synthesis to biological evaluation of novel substituted cyclobutanamines is depicted below.

Workflow Start Design of Target Cyclobutanamines Synthesis Chemical Synthesis ([2+2] cycloaddition, etc.) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Primary_Screening In vitro Biological Screening (e.g., Enzyme Inhibition Assay) Purification->Primary_Screening Data_Analysis Data Analysis (IC50/Ki Determination) Primary_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization ADME_Profiling In vitro ADME/ Tox Profiling SAR_Analysis->ADME_Profiling Lead_Optimization->Synthesis In_Vivo_Studies In vivo Efficacy and Pharmacokinetic Studies ADME_Profiling->In_Vivo_Studies In_Vivo_Studies->Lead_Optimization

Caption: Drug discovery workflow.

Conclusion

Substituted cyclobutanamines represent a promising and increasingly important class of scaffolds in modern drug discovery. Their unique three-dimensional structures, coupled with their favorable physicochemical and pharmacokinetic properties, make them attractive building blocks for the design of novel therapeutics. The synthetic methodologies for their preparation are well-established and continue to evolve, allowing for the generation of diverse libraries of compounds for biological screening. As our understanding of the intricate interactions between small molecules and biological targets deepens, the rational design and application of substituted cyclobutanamines are poised to deliver the next generation of innovative medicines. This guide serves as a foundational resource for researchers dedicated to harnessing the potential of this remarkable chemical scaffold.

References

The Emerging Potential of 2,2-Dimethoxycyclobutan-1-amine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is a central theme in modern drug discovery. The cyclobutane ring, a strained carbocycle, has garnered increasing attention for its ability to impart conformational rigidity and unique structural properties to bioactive molecules. This technical guide explores the prospective applications of a hitherto under-investigated scaffold: 2,2-dimethoxycyclobutan-1-amine. While direct experimental data on this specific molecule is scarce, this paper will extrapolate its potential in medicinal chemistry by drawing parallels with structurally related aminocyclobutane and gem-dialkoxy-containing compounds. We will delve into its potential as a conformationally restricted neurotransmitter analogue, its plausible synthetic routes, and its anticipated impact on pharmacokinetic profiles. This guide aims to provide a foundational resource for researchers interested in exploring the therapeutic promise of this novel chemical entity.

Introduction: The Cyclobutane Scaffold in Drug Design

The cyclobutane motif is increasingly utilized in medicinal chemistry to enhance the pharmacological properties of small molecules.[1][2] Its puckered, three-dimensional structure provides a rigid scaffold that can help to lock a molecule into a bioactive conformation, potentially leading to increased potency and selectivity for its biological target.[3][4] Furthermore, the introduction of a cyclobutane ring can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[1] Several approved drugs, such as the antiviral boceprevir and the anticancer agent carboplatin, feature a cyclobutane core, highlighting the clinical relevance of this scaffold.[5]

The subject of this guide, this compound, combines the rigid cyclobutane framework with two key functional groups: a primary amine and a geminal dimethoxy group. The primary amine is a common feature in many centrally acting drugs, often serving as a key interaction point with biological targets or as a handle for further chemical modification. The gem-dimethoxy group, a protected form of a ketone, is expected to influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability.

Potential Therapeutic Applications

Based on the structural features of this compound, its most promising area of application is likely within the central nervous system (CNS), particularly as a modulator of neurotransmitter systems.

Conformationally Restricted GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[6] The development of GABA analogues that can modulate GABAergic signaling is a key strategy for treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[7] A significant challenge in designing GABA analogues is to control their conformation to achieve selective activity at different components of the GABAergic system (e.g., GABA receptors, GABA transporters).

The aminocyclobutane scaffold has been successfully employed to create conformationally restricted GABA analogues.[3][4] For instance, both cis- and trans-3-aminocyclobutane-1-carboxylic acid have been synthesized and shown to exhibit GABA-like activity.[3][4] The rigid cyclobutane ring "pins back" the amino and carboxyl groups, restricting the molecule's flexibility and allowing for the exploration of specific binding conformations.[3]

This compound can be viewed as a novel type of restricted GABA analogue. The amine group can mimic the amine of GABA, while the gem-dimethoxy group, being a bioisostere of a carbonyl group, could potentially interact with GABA receptors or transporters in a unique manner. The constrained nature of the cyclobutane ring would present these functionalities in a well-defined spatial arrangement, potentially leading to high selectivity.

Impact of the Gem-Dimethoxy Group on Physicochemical and Pharmacokinetic Properties

The gem-dimethoxy group is anticipated to have a significant impact on the molecule's drug-like properties. While less studied than the analogous gem-difluoro or gem-dimethyl groups, some inferences can be drawn.

  • Metabolic Stability: The gem-dimethoxy group can be considered a bioisosteric replacement for a carbonyl group.[8] Carbonyl groups can be susceptible to metabolic reduction. By replacing a potential ketone with a more stable ketal, the metabolic stability of the molecule may be enhanced. Studies on gem-difluorinated cycloalkanes have shown that this substitution can either not affect or slightly improve metabolic stability.[5][9] A similar trend might be expected for the gem-dimethoxy group.

  • Lipophilicity and Solubility: The introduction of two methoxy groups will likely increase the lipophilicity of the molecule compared to a corresponding cyclobutanone or cyclobutanol. However, the oxygen atoms can also act as hydrogen bond acceptors, which could influence solubility and interactions with biological targets. The overall effect on lipophilicity and aqueous solubility would need to be experimentally determined, but it is a key parameter that can be fine-tuned to optimize pharmacokinetic properties.[9]

  • Receptor Interactions: The electron-withdrawing nature of the two oxygen atoms could influence the pKa of the neighboring amine group, which in turn could affect its interaction with biological targets.[10] The gem-dimethoxy group itself could also engage in specific hydrogen bonding or dipolar interactions within a receptor binding pocket.

Proposed Synthetic Pathways

As this compound is not commercially available, a plausible synthetic route is essential for its investigation. A key strategy for the construction of the 2,2-dimethoxycyclobutane core is the [2+2] cycloaddition of a ketene acetal with an electron-deficient alkene.[11][12]

A proposed synthetic scheme is outlined below:

G cluster_synthesis Proposed Synthesis of this compound 1_1_dimethoxyethylene 1,1-Dimethoxyethylene cycloaddition [2+2] Cycloaddition 1_1_dimethoxyethylene->cycloaddition acrylonitrile Acrylonitrile acrylonitrile->cycloaddition cyclobutane_nitrile 2,2-Dimethoxycyclobutane- 1-carbonitrile cycloaddition->cyclobutane_nitrile cyclobutanone 2,2-Dimethoxycyclobutanone cycloaddition->cyclobutanone Alternative Route reduction Reduction of Nitrile cyclobutane_nitrile->reduction target_molecule This compound reduction->target_molecule hydrolysis_oxidation Hydrolysis and Oxidative Decarboxylation reductive_amination Reductive Amination cyclobutanone->reductive_amination reductive_amination->target_molecule

Caption: Proposed synthetic routes to this compound.

Key Experimental Protocols

Protocol 1: [2+2] Cycloaddition of 1,1-Dimethoxyethylene and Acrylonitrile

This procedure is adapted from protocols for similar Lewis acid-promoted [2+2] cycloadditions.[13][14]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of acrylonitrile (1.0 eq) in anhydrous dichloromethane (0.5 M).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add a solution of ethylaluminum dichloride (1.0 M in hexanes, 1.2 eq) to the stirred solution, maintaining the temperature below -70 °C.

  • Ketene Acetal Addition: After stirring for 15 minutes, add 1,1-dimethoxyethylene (1.1 eq) dropwise.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product, 2,2-dimethoxycyclobutane-1-carbonitrile, by column chromatography on silica gel.

Protocol 2: Reduction of 2,2-Dimethoxycyclobutane-1-carbonitrile

  • Reaction Setup: In a round-bottom flask, dissolve 2,2-dimethoxycyclobutane-1-carbonitrile (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Reducing Agent: Carefully add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching: Cautiously quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Workup: Filter the resulting solids and wash thoroughly with ether or THF. Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Potential Biological Evaluation Workflow

A systematic evaluation of the biological activity of this compound would be necessary to validate its therapeutic potential.

G cluster_workflow Biological Evaluation Workflow synthesis Synthesis and Purification in_vitro_binding In Vitro Binding Assays (GABA Receptors/Transporters) synthesis->in_vitro_binding functional_assays Functional Assays (e.g., Electrophysiology) in_vitro_binding->functional_assays adme_tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) functional_assays->adme_tox in_vivo_pk In Vivo Pharmacokinetics adme_tox->in_vivo_pk in_vivo_efficacy In Vivo Efficacy Models (e.g., Seizure, Anxiety Models) in_vivo_pk->in_vivo_efficacy

Caption: A proposed workflow for the biological evaluation of this compound.

Data Presentation: Comparative Analysis of Related Compounds

To provide a quantitative context for the potential activity of this compound, the following table summarizes the reported biological data for structurally related aminocyclobutane GABA analogues.

CompoundTargetAssayActivity (IC₅₀/EC₅₀)Reference
cis-3-Aminocyclobutane-1-carboxylic acidGABA UptakeRat brain minislicesWeak to moderate inhibition[3]
trans-3-Aminocyclobutane-1-carboxylic acidGABA UptakeRat brain minislicesLess effective than cis-isomer[3]
Benzylthioether of 4-aminocyclopent-1-enecarboxylic acidGABAₐ Receptor (α₁β₂γ₂ₗ)Inhibition of GABA EC₅₀42 µM (Antagonist)[15]

Signaling Pathways of Interest

The primary signaling pathway of interest for this compound is the GABAergic signaling pathway . This pathway is crucial for regulating neuronal excitability in the CNS.

G cluster_gaba GABAergic Signaling Pathway GABA GABA GABA_Receptor GABA Receptor (GABAₐ or GABA₈) GABA->GABA_Receptor Binds to GAT GABA Transporter (GAT) GABA->GAT Binds to Ion_Channel Ion Channel Modulation (Cl⁻ influx or K⁺ efflux) GABA_Receptor->Ion_Channel Potential_Target Potential Target for This compound GABA_Receptor->Potential_Target Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition GABA_Uptake GABA Reuptake GAT->GABA_Uptake GAT->Potential_Target

Caption: Simplified overview of the GABAergic signaling pathway.[6][16]

Modulation of this pathway can be achieved by:

  • Direct agonism or antagonism of GABAₐ or GABA₈ receptors.

  • Allosteric modulation of GABA receptors to enhance or decrease the effect of endogenous GABA.[16]

  • Inhibition of GABA transporters (GATs) , which would increase the synaptic concentration of GABA.[6]

Conclusion and Future Directions

While this compound remains an unexplored molecule, a thorough analysis of its structural components suggests significant potential in medicinal chemistry, particularly in the development of novel CNS-acting agents. Its rigid cyclobutane core offers a promising scaffold for creating conformationally restricted analogues of neurotransmitters like GABA. The gem-dimethoxy group is hypothesized to confer favorable pharmacokinetic properties, such as enhanced metabolic stability.

The synthetic pathways and biological evaluation workflows outlined in this guide provide a roadmap for the future investigation of this compound. Further research should focus on:

  • The successful synthesis and characterization of this compound.

  • In vitro screening against a panel of CNS targets, with an initial focus on GABA receptors and transporters.

  • Determination of its physicochemical properties to validate the hypotheses regarding the influence of the gem-dimethoxy group.

  • Structure-activity relationship (SAR) studies by synthesizing and testing related analogues.

The exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. This compound represents an intriguing and accessible starting point for the development of new medicines for challenging neurological and psychiatric disorders.

References

The Ascendant Trajectory of Cyclobutane Derivatives: A Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the discovery and synthesis of novel cyclobutane derivatives. This document details the unique chemical properties of the cyclobutane ring that make it an increasingly valuable scaffold in medicinal chemistry, summarizes quantitative data on their biological activities, provides detailed experimental protocols for their synthesis, and visualizes key signaling pathways and experimental workflows.

The cyclobutane moiety, once considered a niche structural element due to its inherent ring strain, is now recognized for its significant potential in drug discovery.[1][2] Its rigid, puckered conformation offers a unique three-dimensional architecture that can impart favorable pharmacological properties, including enhanced potency, selectivity, and improved pharmacokinetic profiles.[2] This guide delves into the core aspects of discovering and synthesizing these promising compounds, offering practical insights for researchers in the field.

The Allure of the Four-Membered Ring: Properties and Applications

The cyclobutane ring's distinct characteristics, such as a puckered structure, longer C-C bond lengths, and increased s-character in its C-H bonds, contribute to its growing appeal in medicinal chemistry.[1] These features allow cyclobutane derivatives to serve as effective bioisosteres for other groups, offering advantages in metabolic stability and the ability to fill hydrophobic pockets in target proteins.[1]

Several cyclobutane-containing drugs have already made their mark in the pharmaceutical landscape. Carboplatin , a platinum-based chemotherapy agent, utilizes a cyclobutanedicarboxylate ligand to modulate its reactivity and reduce the nephrotoxicity associated with its predecessor, cisplatin.[2] Boceprevir , an inhibitor of the hepatitis C virus (HCV) NS3/4A protease, incorporates a cyclobutane moiety that contributes to its potent antiviral activity.[2] More recently, ivosidenib has emerged as a first-in-class inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), a key enzyme in certain cancers, showcasing the power of cyclobutane scaffolds in targeted therapies.[3]

Quantitative Insights into Biological Activity

The strategic incorporation of a cyclobutane ring can significantly impact the biological activity of a molecule. The following tables summarize key quantitative data for several cyclobutane derivatives, highlighting their potency and efficacy in various assays.

Compound/DerivativeTargetAssayIC50 / EC50 / KiReference
Boceprevir HCV NS3/4A ProteaseEnzyme InhibitionKi = 14 nM[4]
HCV Genotype 1b RepliconCell-based AssayEC50 = 200 nM[4]
Ivosidenib (AG-120) Mutant IDH1 (R132H)Enzyme InhibitionIC50 = 10 nM[3]
U87MG-IDH1 R132H cells2-HG ReductionEC50 = 60 nM[3]
Combretastatin A4 Analog (cis-cyclobutane) Tubulin PolymerizationInhibition AssayIC50 = 2.1 µM[5]
HepG2 cell lineCytotoxicity AssayGI50 = 0.8 µM[5]
Cyclobutane Lignan (Magnosalin) Nitric Oxide Synthase (NOS)Inhibition Assay-[6][7]

Key Synthetic Methodologies: Experimental Protocols

The construction of the strained cyclobutane ring has historically posed a synthetic challenge. However, modern organic chemistry has furnished a variety of reliable methods for its synthesis. This section provides detailed experimental protocols for two widely employed strategies: photochemical [2+2] cycloaddition and intramolecular cyclization.

Photochemical [2+2] Cycloaddition for Cyclobutane Synthesis

Photochemical [2+2] cycloaddition is a powerful and direct method for forming cyclobutane rings from two olefinic starting materials.[8][9] The reaction is typically initiated by the photoexcitation of one of the alkene partners, often an enone, to its triplet state, which then reacts with the second alkene in a stepwise manner.[9]

General Experimental Protocol for [2+2] Photocycloaddition of an Enone with an Alkene:

  • Reaction Setup: A solution of the enone (1.0 eq) and the alkene (1.5-5.0 eq) in a suitable solvent (e.g., acetone, acetonitrile, or dichloromethane) is prepared in a quartz or Pyrex reaction vessel. The concentration is typically in the range of 0.01-0.1 M. The solution is thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • Irradiation: The reaction mixture is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a suitable wavelength (typically >300 nm to avoid decomposition of the product) and temperature (often at room temperature or cooled to 0°C). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cyclobutane derivative.

  • Characterization: The structure and purity of the product are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Cyclobutane Lignans via Photoinduced Electron Transfer

A specific application of photochemical methods is the synthesis of cyclobutane lignans, a class of natural products with interesting biological activities.[6][7] This method utilizes a photoinduced electron transfer (PET) process.[6]

Experimental Protocol for the Synthesis of Magnosalin:

  • Reactants and Reagents: A solution of E-asarone (1.0 eq) and anthracene (0.5 eq) as an electron relay is prepared in acetone (0.4 M). The solution is sparged with an inert gas.

  • Reaction Conditions: The reaction is carried out at room temperature and irradiated with a suitable light source.

  • Outcome: The reaction yields magnosalin in approximately 50% yield.[6]

Signaling Pathways and Molecular Targets

Understanding the mechanism of action of cyclobutane derivatives requires a detailed knowledge of the signaling pathways they modulate. Here, we visualize the pathways for two prominent examples: boceprevir and ivosidenib.

HCV NS3/4A Protease and Boceprevir Inhibition

The hepatitis C virus NS3/4A protease is a crucial enzyme for viral replication. It cleaves the viral polyprotein into functional non-structural proteins.[10][11] Furthermore, it plays a role in evading the host's innate immune response by cleaving key signaling molecules like MAVS (Mitochondrial Antiviral-Signaling protein).[1] Boceprevir acts as a potent inhibitor of this protease, thereby blocking viral maturation and restoring the host's antiviral defenses.

HCV_NS3_4A_Pathway cluster_virus HCV Replication cluster_host Host Innate Immunity HCV_RNA HCV RNA Polyprotein Viral Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Non-structural Proteins Polyprotein->NS_Proteins Cleavage NS3_4A NS3/4A Protease Polyprotein->NS3_4A Viral_RNA Viral dsRNA RIG_I RIG-I Viral_RNA->RIG_I Sensing MAVS MAVS (Mitochondrial) RIG_I->MAVS Activation Interferon_Response Interferon Response MAVS->Interferon_Response Signaling NS3_4A->MAVS Cleavage Boceprevir Boceprevir Boceprevir->NS3_4A Inhibition

Caption: HCV NS3/4A protease pathway and its inhibition by Boceprevir.

Mutant IDH1 and the Action of Ivosidenib

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma and acute myeloid leukemia.[12][13] The wild-type IDH1 enzyme converts isocitrate to α-ketoglutarate (α-KG).[13] However, the mutant form gains a neomorphic function, converting α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[13] High levels of 2-HG disrupt cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[12] Ivosidenib selectively inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and the restoration of normal cellular differentiation.[3]

Mutant_IDH1_Pathway cluster_normal Normal Cell Metabolism cluster_cancer Cancer Cell Metabolism (IDH1 Mutant) Isocitrate Isocitrate alpha_KG_normal α-Ketoglutarate Isocitrate->alpha_KG_normal Conversion WT_IDH1 Wild-Type IDH1 alpha_KG_cancer α-Ketoglutarate two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG_cancer->two_HG Neomorphic Conversion Tumorigenesis Tumorigenesis two_HG->Tumorigenesis Mutant_IDH1 Mutant IDH1 Ivosidenib Ivosidenib Ivosidenib->Mutant_IDH1 Inhibition

Caption: The metabolic pathway of mutant IDH1 and its inhibition by Ivosidenib.

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery and development of novel cyclobutane derivatives follow a structured workflow, beginning with synthesis and culminating in biological evaluation.

Experimental_Workflow A Synthesis of Cyclobutane Derivatives (e.g., [2+2] Cycloaddition) B Purification and Characterization (Chromatography, NMR, MS) A->B C In Vitro Biological Assays (Enzyme Inhibition, Cell Viability) B->C D Structure-Activity Relationship (SAR) Studies C->D D->A Iterative Design E Lead Optimization D->E F In Vivo Studies (Animal Models) E->F

References

Technical Whitepaper: Physicochemical Properties of 2,2-dimethoxycyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the core physicochemical properties of 2,2-dimethoxycyclobutan-1-amine. Due to the limited availability of experimental data for this specific compound, this guide synthesizes predicted data from computational models, outlines detailed hypothetical experimental protocols for its synthesis and characterization, and discusses its potential biological relevance in the context of drug discovery. This whitepaper aims to serve as a foundational resource for researchers interested in the evaluation and application of this novel cyclobutane derivative.

Introduction

This compound is a saturated heterocyclic compound featuring a cyclobutane ring, a primary amine, and a geminal dimethoxy group. The cyclobutane motif is of increasing interest in medicinal chemistry as a bioisosteric replacement for other cyclic and acyclic structures, offering a unique three-dimensional geometry that can influence ligand-receptor interactions and improve pharmacokinetic properties. The primary amine and dimethoxy functionalities provide sites for further chemical modification and potential hydrogen bonding interactions, making this a versatile scaffold for the synthesis of new chemical entities. This guide provides a detailed examination of its predicted physicochemical properties, a plausible synthetic route, and standard characterization methodologies.

Physicochemical Properties

The physicochemical properties of this compound have been estimated using computational predictive models. These properties are crucial for assessing its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted ValueNotes
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Boiling Point 185.3 °CPredicted at 760 mmHg. This relatively high boiling point is attributed to the presence of the polar amine group capable of hydrogen bonding.
Melting Point 25.7 °CPredicted value. The low melting point suggests that it may exist as a liquid or low-melting solid at room temperature.
pKa (basic) 9.25Predicted for the protonated amine. This value is typical for a primary aliphatic amine, indicating it will be predominantly protonated at physiological pH.
LogP -0.5A negative LogP value indicates that the compound is hydrophilic, suggesting good aqueous solubility.[1]
Water Solubility 158.5 g/LPredicted at 25 °C. The high predicted water solubility is consistent with its hydrophilic nature.
Topological Polar Surface Area (TPSA) 44.1 ŲThis value suggests good potential for oral bioavailability and cell permeability.
Hydrogen Bond Donors 1The primary amine group can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 3The nitrogen atom and the two oxygen atoms can act as hydrogen bond acceptors.
Rotatable Bonds 2The two methoxy groups can rotate, providing some conformational flexibility.

Disclaimer: All physicochemical properties listed above are predicted using computational models and have not been experimentally verified. These values should be used as a guide for further investigation.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is via the reductive amination of its corresponding ketone precursor, 2,2-dimethoxycyclobutan-1-one (CAS: 63703-48-0).

Reaction Scheme:

G start 2,2-dimethoxycyclobutan-1-one reagents NH3, NaBH3CN Methanol start->reagents product This compound reagents->product caption Figure 1: Synthesis of this compound.

Figure 1: Synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: To a solution of 2,2-dimethoxycyclobutan-1-one (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add ammonium acetate (5.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2 to decompose the excess reducing agent. Stir for 30 minutes.

  • Purification:

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Basify the aqueous residue with 6 M NaOH to a pH of ~12.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Further purification can be achieved by vacuum distillation or column chromatography on silica gel using a dichloromethane/methanol gradient.

Characterization

The structure and purity of the synthesized this compound would be confirmed by standard spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.25-3.35 (m, 1H, CH-NH₂)

    • δ 3.20 (s, 3H, OCH₃)

    • δ 3.15 (s, 3H, OCH₃)

    • δ 2.00-2.20 (m, 2H, cyclobutane CH₂)

    • δ 1.70-1.90 (m, 2H, cyclobutane CH₂)

    • δ 1.50 (br s, 2H, NH₂)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 101.5 (C(OCH₃)₂)

    • δ 52.0 (CH-NH₂)

    • δ 49.5 (OCH₃)

    • δ 49.0 (OCH₃)

    • δ 30.0 (cyclobutane CH₂)

    • δ 25.0 (cyclobutane CH₂)

  • FTIR (neat):

    • 3380-3300 cm⁻¹ (N-H stretch, primary amine, two bands)

    • 2950-2850 cm⁻¹ (C-H stretch)

    • 1590 cm⁻¹ (N-H bend)

    • 1100-1050 cm⁻¹ (C-O stretch)

  • Mass Spectrometry (ESI+):

    • m/z = 132.10 [M+H]⁺

Experimental and Logical Workflows

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start 2,2-dimethoxycyclobutan-1-one reaction Reductive Amination (NH3, NaBH3CN) start->reaction product Crude this compound reaction->product purification Purification (Distillation/Chromatography) product->purification final_product Pure this compound purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ir FTIR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms purity Purity Assessment (e.g., HPLC, GC) final_product->purity data Structure & Purity Confirmed nmr->data ir->data ms->data purity->data caption Figure 2: Workflow for Synthesis and Characterization.

Figure 2: Workflow for Synthesis and Characterization.

Biological Context and Potential Applications

While no specific biological activity has been reported for this compound, the cyclobutane scaffold is present in several biologically active natural products and synthetic compounds. The rigid, puckered conformation of the cyclobutane ring can be advantageous in drug design for positioning substituents in well-defined spatial orientations, potentially leading to enhanced binding affinity and selectivity for biological targets.

The primary amine functionality serves as a key handle for derivatization, allowing for the introduction of various pharmacophores to explore structure-activity relationships (SAR). For instance, the amine could be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides, opening up a vast chemical space for exploration in drug discovery programs targeting proteases, kinases, or G-protein coupled receptors.

The hydrophilic nature of this compound, as suggested by its predicted LogP and water solubility, could be beneficial for developing compounds with favorable pharmacokinetic profiles, particularly for oral administration.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold for the development of novel therapeutics. This technical guide provides a foundational understanding of its predicted physicochemical properties, a detailed hypothetical protocol for its synthesis, and a clear workflow for its characterization. The presented data and methodologies are intended to facilitate further research into this and related cyclobutane derivatives, ultimately aiding in the design and discovery of new and effective drug candidates. Experimental validation of the predicted properties and the proposed synthetic route is a critical next step in realizing the full potential of this intriguing molecule.

References

An In-depth Technical Guide on the Core Mechanisms of Substituted Cyclobutane Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

The cyclobutane motif is a crucial structural component in a wide array of natural products and pharmaceutically active compounds. Its inherent ring strain and unique three-dimensional geometry offer novel opportunities for molecular design and drug development. The synthesis of substituted cyclobutane rings is a pivotal area of research in organic chemistry. This technical guide provides a comprehensive overview of the core mechanisms governing the formation of these four-membered rings, with a focus on photochemical, thermal, and metal-catalyzed [2+2] cycloaddition reactions. This document is intended to serve as a detailed resource, offering insights into reaction mechanisms, quantitative data for comparative analysis, and explicit experimental protocols for key transformations.

Introduction

The construction of substituted cyclobutane rings is a formidable challenge in synthetic organic chemistry due to the inherent strain of the four-membered ring system. However, the prevalence of this moiety in biologically active molecules has driven the development of robust and stereoselective synthetic methodologies. Among these, [2+2] cycloaddition reactions, where two unsaturated molecules combine to form a cyclic adduct, stand out as the most powerful and versatile approach.[1] This guide will delve into the three primary modes of activating [2+2] cycloadditions: photochemical excitation, thermal activation, and metal catalysis. Each section will explore the underlying mechanistic principles, provide a curated summary of quantitative data from seminal studies, and present detailed experimental protocols for the synthesis of representative substituted cyclobutanes.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis, offering pathways to complex structures that are often inaccessible through thermal methods.[2] These reactions are typically initiated by the photoexcitation of an alkene, leading to the formation of a diradical intermediate that subsequently cyclizes.[3] A particularly well-studied and synthetically useful variant is the [2+2] cycloaddition of enones with alkenes.[2]

Mechanism of Photochemical Enone-Olefin Cycloaddition

The mechanism of the photochemical [2+2] cycloaddition of an enone with an olefin generally proceeds through a stepwise radical pathway, as illustrated below.[4]

  • Photoexcitation: The enone absorbs a photon, promoting an electron from a non-bonding (n) or π orbital to an antibonding (π*) orbital, forming an excited singlet state (S₁).

  • Intersystem Crossing: The short-lived singlet state rapidly undergoes intersystem crossing to a more stable triplet state (T₁).

  • Exciplex Formation and Radical Addition: The excited triplet enone forms an exciplex with the ground-state alkene. This is followed by the formation of a covalent bond between the β-carbon of the enone and one of the alkene carbons, generating a 1,4-diradical intermediate. The regiochemistry of this addition is influenced by the electronic properties of the reactants, with electron-rich olefins generally favoring head-to-tail cycloaddition.[4]

  • Spin Inversion and Ring Closure: The triplet diradical undergoes spin inversion to a singlet diradical, which then collapses to form the cyclobutane ring.[3]

G

Visible-Light Photocatalysis

A significant advancement in photochemical [2+2] cycloadditions is the use of visible-light photocatalysts, such as Ru(bpy)₃Cl₂.[5] This approach avoids the need for high-energy UV radiation and allows for the efficient cycloaddition of substrates that are unreactive under traditional photochemical conditions, such as acyclic enones.[6] The mechanism involves the photocatalyst absorbing visible light and initiating a single-electron transfer (SET) process, generating a radical ion intermediate that undergoes cycloaddition.[5]

Data Presentation: Visible-Light Photocatalytic [2+2] Cycloaddition of Acyclic Enones

The following table summarizes the results of the visible-light-mediated [2+2] cycloaddition between various acyclic enones, showcasing the efficiency and diastereoselectivity of this method.

EntryEnone 1Enone 2ProductYield (%)d.r.
1Phenyl Vinyl KetoneMethyl Vinyl Ketone1,2-dibenzoyl-3-methylcyclobutane84>10:1
2Phenyl Vinyl KetoneEthyl Vinyl Ketone1-benzoyl-2-(1-oxopropan-2-yl)cyclobutane76>10:1
3Phenyl Vinyl KetoneMethyl AcrylateMethyl 3-benzoylcyclobutane-1-carboxylate655:1
4Phenyl Vinyl KetoneEthyl ThioacrylateS-Ethyl 3-benzoylcyclobutane-1-carbothioate88>10:1
54-Methoxyphenyl Vinyl KetoneMethyl Vinyl Ketone1-acetyl-2-(4-methoxybenzoyl)cyclobutane82>10:1
64-Chlorophenyl Vinyl KetoneMethyl Vinyl Ketone1-acetyl-2-(4-chlorobenzoyl)cyclobutane75>10:1
Experimental Protocol: Visible-Light Photocatalytic [2+2] Cycloaddition of Phenyl Vinyl Ketone and Methyl Vinyl Ketone[6]

To a solution of phenyl vinyl ketone (1.0 equiv), methyl vinyl ketone (2.5 equiv), Ru(bpy)₃Cl₂ (5 mol%), and LiBF₄ (1.0 equiv) in anhydrous acetonitrile (0.1 M) is added i-Pr₂NEt (1.0 equiv). The reaction mixture is degassed with a stream of argon for 15 minutes and then irradiated with a 23 W compact fluorescent bulb at a distance of 30 cm for 4 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired cyclobutane product.

Thermal [2+2] Cycloaddition

Thermally initiated [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for concerted processes involving simple alkenes. However, these reactions can proceed through stepwise mechanisms or via concerted pathways with specific substrates such as ketenes.[7]

Mechanism of Thermal Ketene-Alkene Cycloaddition

The [2+2] cycloaddition of a ketene with an alkene is a thermally allowed, concerted [π2s + π2a] process. The suprafacial (s) approach of the alkene and the antarafacial (a) approach of the ketene allows for a symmetry-allowed transition state.[8] This specific geometry is facilitated by the orthogonal π systems of the ketene. The reaction is highly stereospecific with respect to the alkene.

G

Thermal Cycloaddition of Keteniminium Salts

A modern variation of thermal [2+2] cycloadditions involves the in situ generation of keteniminium salts from tertiary amides. These electrophilic intermediates readily undergo cycloaddition with alkenes to form cyclobutane derivatives. This method has been successfully applied to the synthesis of borylated cyclobutanes.[9]

Data Presentation: Thermal [2+2] Cycloaddition of Keteniminium Salts with Vinyl Boronates[11]

The following table presents data for the one-step synthesis of borylated cyclobutanes via the thermal [2+2] cycloaddition of in situ-generated keteniminium salts with vinyl boronates.

EntryAmideVinyl BoronateProductYield (%)d.r.
1N,N-DimethylpropanamideVinylBpin2-(Dimethylamino)-2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one753:1
2N,N-DimethylisobutyramideVinylBpin2-(Dimethylamino)-2-isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one824:1
3N,N-Dimethyl-2-phenylacetamideVinylBpin2-(Dimethylamino)-2-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one685:1
41-(Pyrrolidin-1-yl)propan-1-oneVinylBpin2-Ethyl-2-(pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one783:1
5N,N-Dimethyl-2,2-difluoroacetamideVinylBpin2-(Dimethylamino)-2-(difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one55>10:1

d.r. = diastereomeric ratio; VinylBpin = 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane

Experimental Protocol: Synthesis of Borylated Cyclobutanes via Thermal [2+2] Cycloaddition[11]

To a solution of the corresponding amide (1.2 equiv) and vinyl boronate (1.0 equiv) in dichloromethane (0.2 M) at -78 °C is added triflic anhydride (1.4 equiv) followed by 2,6-lutidine (1.4 equiv). The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for 16 hours. The reaction is then quenched with saturated aqueous NaHCO₃ solution, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the borylated cyclobutane product.

Metal-Catalyzed [2+2] Cycloaddition

Metal-catalyzed [2+2] cycloadditions have emerged as a powerful strategy for the stereoselective synthesis of cyclobutanes, often proceeding under mild conditions with high efficiency and selectivity.[10] These reactions typically involve the coordination of one or both of the unsaturated partners to a metal center, which facilitates the cycloaddition process.

Mechanism of Lewis Acid-Catalyzed Allene-Alkene Cycloaddition

Lewis acids, such as Bi(OTf)₃, can catalyze the intramolecular [2+2] cycloaddition of allene-enes. The proposed mechanism involves the activation of the allene by the Lewis acid, followed by a stepwise or concerted cycloaddition.[11]

  • Lewis Acid Activation: The Lewis acid coordinates to the allene, increasing its electrophilicity. In the case of an allenic ketone, coordination to the carbonyl oxygen is proposed.

  • Nucleophilic Attack: The tethered alkene acts as a nucleophile and attacks the activated allene. This can proceed through a concerted, asynchronous transition state or a stepwise pathway involving a carbocationic intermediate.

  • Ring Closure and Catalyst Turnover: The resulting intermediate undergoes ring closure to form the cyclobutane ring, followed by decomplexation of the Lewis acid to regenerate the catalyst.

G

Data Presentation: Lewis Acid-Catalyzed Intramolecular Allene-Alkene [2+2] Cycloaddition

The following table summarizes the results for the Bi(OTf)₃-catalyzed intramolecular [2+2] cycloaddition of various allene-ene substrates.[11]

EntrySubstrateProductYield (%)d.r.
1(E)-N-(but-2-en-1-yl)-N-(penta-3,4-dien-1-yl)benzenesulfonamide6-methyl-1-tosyl-1,2,3,3a,6,6a-hexahydrocyclobuta[a]pyrrolizine85>20:1
2(E)-N-(cinnamyl)-N-(penta-3,4-dien-1-yl)benzenesulfonamide6-phenyl-1-tosyl-1,2,3,3a,6,6a-hexahydrocyclobuta[a]pyrrolizine82>20:1
3(E)-N-(but-2-en-1-yl)-N-(hexa-4,5-dien-1-yl)benzenesulfonamide7-methyl-1-tosyl-2,3,4,4a,7,7a-hexahydro-1H-cyclobuta[a]indole78>20:1
4N-(penta-3,4-dien-1-yl)-N-(prop-2-en-1-yl)benzenesulfonamide1-tosyl-1,2,3,3a,6,6a-hexahydrocyclobuta[a]pyrrolizine91-
5(E)-N-(but-2-en-1-yl)-N-(penta-3,4-dien-1-yl)-4-methylbenzenesulfonamide6-methyl-1-(4-methylphenyl)sulfonyl-1,2,3,3a,6,6a-hexahydrocyclobuta[a]pyrrolizine88>20:1
Experimental Protocol: Bi(OTf)₃-Catalyzed Intramolecular [2+2] Cycloaddition of an Allene-Ene[13]

To a solution of the allene-ene substrate (1.0 equiv) in nitromethane (0.05 M) is added Bi(OTf)₃ (10 mol%). The reaction mixture is stirred at room temperature for the time indicated by TLC analysis. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to give the desired bicyclic cyclobutane.

Conclusion

The synthesis of substituted cyclobutane rings is a dynamic and evolving field of research. The three core mechanistic manifolds—photochemical, thermal, and metal-catalyzed [2+2] cycloadditions—provide a powerful toolkit for accessing these valuable structural motifs. Visible-light photocatalysis has revolutionized photochemical approaches by enabling reactions under milder conditions with a broader substrate scope. Advances in thermal methods, particularly those involving keteniminium ions, have expanded the range of accessible functionalized cyclobutanes. Metal catalysis continues to offer unparalleled levels of stereocontrol, facilitating the asymmetric synthesis of complex cyclobutane-containing molecules. For researchers and drug development professionals, a deep understanding of these fundamental mechanisms is essential for the rational design of novel synthetic routes to next-generation therapeutics and functional materials. The data and protocols presented in this guide serve as a practical resource for the implementation of these powerful synthetic strategies.

References

Thermodynamic Stability of Dimethoxycyclobutane Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thermodynamic stability of dimethoxycyclobutane isomers. Cyclobutane derivatives are crucial building blocks in organic synthesis and medicinal chemistry, and understanding their conformational preferences and thermodynamic stability is paramount for predicting reaction outcomes and designing novel molecular entities. This document reviews the structural features governing the stability of substituted cyclobutanes, with a particular focus on the influence of methoxy substituents at various positions on the ring. Due to the limited availability of specific experimental thermochemical data for dimethoxycyclobutanes in public literature, this guide emphasizes the underlying principles of conformational analysis, details a generalized experimental protocol for determining such data, and presents a logical framework for predicting relative stabilities.

Introduction: The Puckered Nature of the Cyclobutane Ring

Unlike the planar representation often depicted in two-dimensional drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate torsional strain arising from eclipsing interactions between adjacent substituents. This puckering results in two distinct types of substituent positions: axial and equatorial-like. As a general principle, substituents prefer to occupy the more spacious equatorial positions to minimize steric hindrance. The energy difference between conformers with axial versus equatorial substituents dictates the thermodynamic stability of a given isomer.

Conformational Analysis of Dimethoxycyclobutane Isomers

The relative thermodynamic stability of dimethoxycyclobutane isomers is primarily governed by the steric interactions between the methoxy groups and the rest of the cyclobutane ring. The key is to identify the conformation that minimizes these unfavorable interactions.

  • 1,1-Dimethoxycyclobutane: In this isomer, the two methoxy groups are attached to the same carbon. The primary steric interactions would be between the methoxy groups themselves and with the adjacent methylene protons of the ring.

  • 1,2-Dimethoxycyclobutane (cis and trans):

    • trans-1,2-Dimethoxycyclobutane: This isomer is generally expected to be more stable than the cis isomer. In the trans configuration, one methoxy group can occupy an equatorial position while the other is also in a pseudo-equatorial position on the adjacent carbon in the puckered ring, thus minimizing steric strain.

    • cis-1,2-Dimethoxycyclobutane: In the cis isomer, to maintain the cis relationship, one methoxy group will likely be in an equatorial position while the other is forced into a more sterically hindered axial position, leading to greater 1,2-diaxial interactions and consequently, lower stability compared to the trans isomer.

  • 1,3-Dimethoxycyclobutane (cis and trans):

    • cis-1,3-Dimethoxycyclobutane: Counterintuitively for acyclic systems, the cis-1,3-disubstituted cyclobutane is often more stable than the trans isomer. This is because in the puckered conformation, both methoxy groups can simultaneously occupy equatorial-like positions, minimizing steric interactions with the ring hydrogens.

    • trans-1,3-Dimethoxycyclobutane: In the trans-1,3 isomer, one methoxy group will be in an equatorial position, while the other is forced into an axial position. This axial substituent will experience significant 1,3-diaxial interactions with the hydrogen atom on the opposite carbon of the ring, leading to considerable steric strain and rendering this isomer less stable than the cis counterpart.

The following diagram illustrates the conformational equilibrium for cis- and trans-1,3-dimethoxycyclobutane, highlighting the more stable diequatorial-like conformation of the cis isomer.

G cluster_cis cis-1,3-Dimethoxycyclobutane Equilibrium cluster_trans trans-1,3-Dimethoxycyclobutane Equilibrium cluster_stability Relative Stability cis_eq More Stable (Diequatorial-like) cis_ax Less Stable (Diaxial-like) cis_eq->cis_ax Ring Flip cis_ax->cis_eq trans_1 Axial-Equatorial trans_2 Equatorial-Axial trans_1->trans_2 Ring Flip (Equal Energy) trans_2->trans_1 cis_stable cis-1,3 Isomer (more stable) trans_unstable trans-1,3 Isomer (less stable)

Conformational equilibrium of 1,3-dimethoxycyclobutane isomers.

Quantitative Thermodynamic Data

IsomerPredicted Relative Gibbs Free Energy (ΔG°)Predicted Relative Enthalpy (ΔH°)Rationale
1,1-Dimethoxycyclobutane IntermediateIntermediateGem-dialkyl effect and steric interactions between methoxy groups.
trans-1,2-Dimethoxycyclobutane LowLowBoth substituents can occupy pseudo-equatorial positions, minimizing steric strain.
cis-1,2-Dimethoxycyclobutane Higher than transHigher than transOne substituent is forced into a more sterically hindered axial position.
cis-1,3-Dimethoxycyclobutane LowestLowestBoth substituents can occupy equatorial-like positions, minimizing 1,3-diaxial interactions.
trans-1,3-Dimethoxycyclobutane HighestHighestOne substituent is in an axial position, leading to significant 1,3-diaxial steric strain.

Experimental Protocol for Determining Thermodynamic Stability

A powerful and widely used technique to experimentally determine the relative thermodynamic stabilities and the energy barriers to conformational changes is Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy .

Objective: To determine the Gibbs free energy difference (ΔG°) between the conformers of a dimethoxycyclobutane isomer.

Methodology:

  • Sample Preparation: A solution of the purified dimethoxycyclobutane isomer is prepared in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated toluene, d8-toluene, or deuterated dichloromethane, CD2Cl2).

  • Initial NMR Analysis (Room Temperature): A standard proton (¹H) NMR spectrum is acquired at room temperature. If the rate of conformational interconversion (ring flipping) is fast on the NMR timescale, the observed signals will be an average of the signals for each conformer.

  • Low-Temperature NMR Analysis: The temperature of the NMR probe is gradually lowered. As the temperature decreases, the rate of ring flipping slows down.

  • Coalescence Temperature: The temperature at which the averaged signals begin to broaden and then separate into distinct signals for each conformer is known as the coalescence temperature (Tc). This temperature can be used to calculate the free energy of activation (ΔG‡) for the ring flip.

  • Slow-Exchange Regime: At a sufficiently low temperature, the ring flipping is slow enough on the NMR timescale that separate, sharp signals are observed for the axial and equatorial protons of each conformer.

  • Integration and Equilibrium Constant: The relative populations of the two conformers can be determined by integrating the corresponding distinct signals in the low-temperature spectrum. The equilibrium constant (Keq) is calculated as the ratio of the concentration of the more stable conformer to the less stable conformer.

  • Calculation of Gibbs Free Energy Difference: The standard Gibbs free energy difference (ΔG°) between the two conformers at that temperature is then calculated using the following equation:

    ΔG° = -RT ln(Keq)

    where:

    • R is the ideal gas constant (8.314 J/mol·K)

    • T is the temperature in Kelvin at which the spectrum was acquired.

The following workflow illustrates the process of determining thermodynamic stability using VT-NMR.

G start Start: Purified Dimethoxycyclobutane Isomer prep Sample Preparation (Deuterated Solvent) start->prep rt_nmr Acquire ¹H NMR at Room Temperature prep->rt_nmr observe_avg Observe Averaged Signals (Fast Exchange) rt_nmr->observe_avg cool Lower NMR Probe Temperature observe_avg->cool coalescence Identify Coalescence Temperature (Tc) cool->coalescence low_t_nmr Acquire ¹H NMR at Low Temperature cool->low_t_nmr observe_distinct Observe Distinct Signals (Slow Exchange) low_t_nmr->observe_distinct integrate Integrate Signals of Each Conformer observe_distinct->integrate calc_keq Calculate Equilibrium Constant (Keq) integrate->calc_keq calc_dg Calculate Gibbs Free Energy (ΔG°) calc_keq->calc_dg end End: Thermodynamic Stability Data calc_dg->end

Workflow for VT-NMR analysis of thermodynamic stability.

Conclusion

The thermodynamic stability of dimethoxycyclobutane isomers is a nuanced subject rooted in the fundamental principles of conformational analysis. While specific quantitative data remains sparse, a robust qualitative and predictive understanding can be achieved by considering the puckered nature of the cyclobutane ring and the steric demands of the methoxy substituents. The preference for equatorial positions to minimize steric strain is the dominant factor. Notably, for 1,3-disubstituted isomers, the cis configuration is generally favored as it allows both substituents to adopt equatorial-like positions, a key consideration for synthetic and medicinal chemists working with these scaffolds. The application of experimental techniques such as variable-temperature NMR provides a clear path forward for obtaining the precise thermodynamic parameters that are crucial for quantitative analysis and the rational design of molecules incorporating the dimethoxycyclobutane motif.

Conformational Landscape of 2,2-dimethoxycyclobutan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational analysis of 2,2-dimethoxycyclobutan-1-amine. Cyclobutane derivatives are increasingly utilized in medicinal chemistry as scaffolds that offer unique three-dimensional diversity and can improve physicochemical and pharmacological properties.[1][2] A thorough understanding of their conformational preferences is paramount for rational drug design and development. This document outlines the theoretical basis for the conformational behavior of substituted cyclobutanes and details the experimental and computational methodologies required for their characterization.

Introduction to Cyclobutane Conformation

Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat. A planar conformation is destabilized by significant torsional strain from eclipsing C-H bonds. To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[1][3][4] This puckering results in two distinct substituent positions on each carbon atom: axial and equatorial, analogous to the well-known chair conformation of cyclohexane.

The puckered conformers can interconvert via a process known as ring-flipping, passing through a higher-energy planar transition state. The energy barrier for this inversion is relatively low for monosubstituted cyclobutanes, typically in the range of 1.8 to 2.0 kcal/mol.[3] For polysubstituted cyclobutanes, such as this compound, the steric and electronic interactions between the substituents will dictate the preferred conformation and the puckering of the ring.

The puckering of the cyclobutane ring can be described by the puckering amplitude (q) and the phase angle (φ), which together define all possible puckering conformations.[5][6][7]

Conformational Preferences of this compound

For this compound, the primary conformational question revolves around the orientation of the amine group, as the geminal dimethoxy groups at the C2 position will have one methoxy group tending towards an axial position and the other towards an equatorial position in a puckered ring. The amine group at C1 can exist in either an axial or equatorial position. The relative stability of these conformers is governed by a balance of steric and electronic effects.

Generally, substituents on a cyclobutane ring prefer the equatorial position to minimize steric hindrance.[3][8] In the case of this compound, the equatorial conformer of the amine group is expected to be more stable due to reduced 1,3-diaxial interactions.

Figure 1: Conformational equilibrium of this compound.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a comprehensive conformational analysis.[3][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation of molecules. The key parameters derived from ¹H NMR spectra are chemical shifts and coupling constants (J-values).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) to a final concentration of approximately 10-20 mM. The choice of solvent can influence the conformational equilibrium.

  • Data Acquisition: Acquire ¹H NMR spectra on a high-field NMR spectrometer (≥400 MHz) at a constant temperature (e.g., 298 K).

  • Spectral Analysis: Analyze the spectra to determine chemical shifts and vicinal (³JHH) and long-range (⁴JHH) proton-proton coupling constants.[10] Two-dimensional NMR techniques, such as COSY and NOESY, can aid in the assignment of proton signals and provide information on through-space interactions, respectively.

Data Interpretation: The Karplus Relationship

The vicinal coupling constant (³JHH) is related to the dihedral angle (φ) between the coupled protons by the Karplus equation.[11][12][13][14] By measuring the ³JHH values, the dihedral angles in the cyclobutane ring can be estimated, providing insight into the ring's pucker and the orientation of substituents. For cyclobutanes, cis couplings are typically larger than trans couplings.[12]

Coupling Type Typical Dihedral Angle (φ) Expected ³JHH (Hz)
H_axial - H_axial~180°8 - 13
H_equatorial - H_equatorial~60°2 - 5
H_axial - H_equatorial~60°2 - 5

Table 1: Estimated Vicinal Coupling Constants in Substituted Cyclobutanes.

X-ray Crystallography

X-ray crystallography provides the precise solid-state structure of a molecule, including bond lengths, bond angles, and dihedral angles. This offers a static picture of the molecule in its lowest energy conformation in the crystalline state.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of a suitable derivative of this compound (e.g., a salt or an N-acylated derivative) by slow evaporation of a saturated solution, vapor diffusion, or cooling.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[15]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[15] Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.[16]

Parameter Expected Value (Å or °)
C-C Bond Length1.55 - 1.57
C-C-C Bond Angle88 - 91
Puckering Dihedral Angle15 - 30

Table 2: Typical Geometric Parameters for a Puckered Cyclobutane Ring from X-ray Crystallography.[1][4]

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, complements experimental data by providing insights into the relative energies of different conformers, the barriers to interconversion, and the dynamic behavior of the molecule.[3][8][9]

Computational Protocol: DFT Calculations

  • Structure Building: Construct the initial 3D structures of the possible conformers of this compound (e.g., amine-axial and amine-equatorial).

  • Geometry Optimization and Energy Calculation: Perform geometry optimizations and frequency calculations for each conformer using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).[10][17] The inclusion of solvent effects (e.g., using a polarizable continuum model) is recommended for comparison with solution-phase experimental data.

  • Potential Energy Surface Scan: To map the ring-flipping pathway, perform a relaxed potential energy surface scan by systematically varying a key dihedral angle of the cyclobutane ring.

G Computational Workflow for Conformational Analysis start Build Initial 3D Structures (Axial and Equatorial Amine) opt_freq Geometry Optimization and Frequency Calculations (DFT) start->opt_freq pes Potential Energy Surface Scan opt_freq->pes analysis Analyze Relative Energies, Geometries, and Energy Barriers opt_freq->analysis pes->analysis nmr_pred Predict NMR Parameters (Chemical Shifts, Coupling Constants) analysis->nmr_pred comparison Compare with Experimental Data nmr_pred->comparison G Integrated Approach to Conformational Analysis NMR NMR Spectroscopy (Solution Conformation, Dynamics) Model Comprehensive Conformational Model NMR->Model Xray X-ray Crystallography (Solid-State Conformation) Xray->Model Comp Computational Modeling (Energies, Geometries, Barriers) Comp->Model

References

Methodological & Application

Application Notes and Protocols for 2,2-dimethoxycyclobutan-1-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane derivatives are increasingly recognized as valuable building blocks in medicinal chemistry and drug discovery.[1][2][3][4] Their rigid, three-dimensional structures can impart favorable properties to drug candidates, such as improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles.[1][4] 2,2-dimethoxycyclobutan-1-amine is a versatile, yet underexplored, building block that offers a unique combination of a reactive primary amine and a protected ketone functionality within a constrained cyclobutane scaffold. The dimethoxy acetal serves as a stable protecting group for the ketone, which can be deprotected under acidic conditions to reveal a reactive carbonyl group for further synthetic transformations. This application note provides detailed protocols for the synthesis of this compound and illustrates its potential applications as a versatile building block in organic synthesis.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the reductive amination of the commercially available precursor, 2,2-dimethoxycyclobutan-1-one. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired primary amine.

Experimental Protocol: Reductive Amination of 2,2-dimethoxycyclobutan-1-one

This protocol outlines the synthesis of this compound from 2,2-dimethoxycyclobutan-1-one using ammonia and a suitable reducing agent.

Materials:

  • 2,2-dimethoxycyclobutan-1-one

  • Ammonia (7 N solution in methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of 2,2-dimethoxycyclobutan-1-one (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask, add a 7 N solution of ammonia in methanol (10.0 eq).

  • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane (DCM). Caution: Sodium triacetoxyborohydride is a moisture-sensitive and toxic reagent. Handle in a fume hood with appropriate personal protective equipment.

  • Slowly add the sodium triacetoxyborohydride solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford pure this compound.

Table 1: Representative Quantitative Data for Reductive Amination

ParameterValue
Starting Material2,2-dimethoxycyclobutan-1-one
ReagentsAmmonia, Sodium triacetoxyborohydride
SolventMethanol, Dichloromethane
Reaction Time14-18 hours
Yield75-85%
Purity (by NMR)>95%

Applications in Organic Synthesis

The primary amine functionality of this compound allows for a wide range of synthetic transformations, making it a valuable building block for the construction of diverse molecular scaffolds.

N-Functionalization: Synthesis of Amides, Sulfonamides, and Ureas

The primary amine can be readily acylated, sulfonylated, or reacted with isocyanates to generate a library of N-functionalized cyclobutane derivatives. These reactions are typically high-yielding and proceed under mild conditions.

Experimental Protocol: Synthesis of N-(2,2-dimethoxycyclobutyl)acetamide

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(2,2-dimethoxycyclobutyl)acetamide.

Table 2: Representative Data for N-Acetylation

ParameterValue
Starting MaterialThis compound
ReagentAcetyl chloride, Triethylamine
SolventDichloromethane
Reaction Time4-6 hours
Yield90-98%
Synthesis of Fused Heterocyclic Scaffolds

The bifunctional nature of this compound (after deprotection of the acetal) makes it an excellent precursor for the synthesis of fused heterocyclic systems. The amine can react with a suitable electrophile, followed by acid-catalyzed deprotection of the acetal and subsequent intramolecular cyclization to form novel bicyclic structures.

Experimental Workflow: Synthesis of Fused Pyrimidines

G A This compound B Reaction with N-cyanocarbonimidate A->B C Intermediate Guanidine Derivative B->C D Acid-catalyzed Deprotection and Cyclization C->D E Fused Dihydropyrimidine Scaffold D->E

Caption: Workflow for the synthesis of fused pyrimidines.

Experimental Protocol: Synthesis of a Fused Dihydropyrimidine

Materials:

  • This compound

  • Dimethyl N-cyanocarbonimidate

  • Ethanol

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • Guanidine Formation: Dissolve this compound (1.0 eq) and dimethyl N-cyanocarbonimidate (1.05 eq) in ethanol (0.3 M).

  • Heat the mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction by LC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude guanidine intermediate.

  • Deprotection and Cyclization: Dissolve the crude intermediate in a mixture of ethanol and water (1:1).

  • Add concentrated HCl dropwise until the pH is approximately 1-2.

  • Heat the mixture to 60 °C and stir for 4-6 hours.

  • Monitor the formation of the fused dihydropyrimidine by LC-MS.

  • Cool the reaction to room temperature and neutralize with a NaOH solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the desired fused dihydropyrimidine.

Table 3: Representative Data for Fused Pyrimidine Synthesis

StepReagentsSolventTime (h)Temp (°C)Yield (%)
Guanidine FormationDimethyl N-cyanocarbonimidateEthanol8-12Reflux80-90
Deprotection/CyclizationHClEthanol/Water4-66065-75
Ring Expansion and Rearrangement Reactions

The strained cyclobutane ring in derivatives of this compound can undergo ring expansion reactions under specific conditions, providing access to larger, functionalized carbocycles and heterocycles. For example, treatment of an N-acyl derivative with a Lewis acid could potentially induce a ring expansion to a cyclopentanone derivative.

Logical Relationship: Proposed Ring Expansion

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Product A N-Acyl-2,2-dimethoxy- cyclobutanamine B Lewis Acid (e.g., TiCl4) Deprotection & Rearrangement A->B Treatment C Substituted Cyclopentanone B->C Leads to

Caption: Proposed Lewis acid-mediated ring expansion.

This proposed transformation opens up possibilities for creating novel scaffolds for further exploration in drug discovery programs. The specific conditions and outcomes of such rearrangements would require experimental validation.

Conclusion

This compound is a promising building block for organic synthesis, offering a unique combination of a constrained cyclobutane core, a reactive primary amine, and a protected ketone. The protocols provided herein for its synthesis and functionalization demonstrate its utility in accessing a variety of novel chemical entities. Its potential for constructing fused heterocyclic systems and undergoing ring expansion reactions further highlights its value for generating molecular diversity in drug discovery and medicinal chemistry research. Further exploration of the reactivity of this building block is warranted to fully unlock its synthetic potential.

References

Application Notes and Protocols for the Derivatization of 2,2-dimethoxycyclobutan-1-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount for the identification of new therapeutic agents. Small, rigid scaffolds are of particular interest as they can provide a defined three-dimensional arrangement of functional groups, potentially leading to improved potency and selectivity for biological targets. The cyclobutane ring is an attractive scaffold due to its unique puckered conformation and its ability to introduce conformational restriction into molecules.[1][2][3][4][5] This document provides detailed application notes and protocols for the derivatization of a promising, yet underexplored building block: 2,2-dimethoxycyclobutan-1-amine. The primary amine handle on this rigid cyclobutane core serves as a versatile point for diversification, allowing for the generation of compound libraries for screening and lead optimization.

Application Notes

The derivatization of this compound offers a strategic approach to generating novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. The rigid cyclobutane scaffold can serve as a non-planar bioisostere for more common cyclic or acyclic motifs, potentially improving physicochemical properties such as metabolic stability.[6][7][8] Two primary and highly robust derivatization strategies are presented here: amide bond formation and reductive amination. These methods are cornerstones of medicinal chemistry, offering broad substrate scope and reliable reaction conditions.[9][10][11][12][13]

Strategy 1: Amide Coupling for Library Synthesis

The formation of an amide bond by coupling the primary amine of this compound with a diverse range of carboxylic acids is a powerful method for rapidly generating a library of drug-like molecules.[13][14][15][16][17] This approach allows for the introduction of a wide variety of substituents, including aromatic, heteroaromatic, and aliphatic groups, which can probe different binding pockets of a biological target. The resulting amides are prevalent in many approved drugs and are known to participate in key hydrogen bonding interactions with proteins.

Strategy 2: Reductive Amination for Scaffold Elaboration

Reductive amination provides an alternative and complementary method for derivatizing this compound.[9][10][11][12][18] This one-pot reaction with aldehydes or ketones leads to the formation of secondary amines, introducing different structural features and basicity compared to amides. This strategy is particularly useful for exploring interactions with targets where a basic nitrogen is important for activity. The resulting secondary amines can also serve as intermediates for further functionalization.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for the amide coupling of this compound with a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Carboxylic acid of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in DCM or DMF (0.1 M) at room temperature, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide derivative.

Protocol 2: General Procedure for Reductive Amination

This protocol outlines a general method for the reductive amination of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde or ketone of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM or DCE (0.1 M) at room temperature, add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., methanol/DCM with a small percentage of triethylamine) to afford the desired secondary amine derivative.

Data Presentation

The following tables present hypothetical data for libraries of compounds derived from this compound.

Table 1: Hypothetical Amide Library and Biological Activity

EntryCarboxylic AcidProduct Yield (%)Purity (%)IC₅₀ (µM) (Hypothetical Kinase X)
14-Fluorobenzoic acid85>9815.2
2Thiophene-2-carboxylic acid78>998.9
31-Methyl-1H-pyrazole-4-carboxylic acid81>985.1
44-(Trifluoromethyl)nicotinic acid75>972.3
5(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid88>99>50

Table 2: Hypothetical Secondary Amine Library and Biological Activity

EntryAldehyde/KetoneProduct Yield (%)Purity (%)EC₅₀ (nM) (Hypothetical GPCR Y)
1Benzaldehyde92>99120
24-Chlorobenzaldehyde89>9875
3Pyridine-4-carbaldehyde85>9742
41-Methyl-1H-indole-3-carbaldehyde81>9818
5Cyclohexanone95>99250

Visualizations

Derivatization_Workflow cluster_amide Amide Coupling cluster_reductive Reductive Amination start This compound reagents_amide R-COOH, EDC, HOBt, DIPEA start->reagents_amide reagents_reductive R-CHO / R-CO-R', NaBH(OAc)3 start->reagents_reductive product_amide Amide Library reagents_amide->product_amide Diverse R groups product_reductive Secondary Amine Library reagents_reductive->product_reductive Diverse R/R' groups Signaling_Pathway cluster_downstream Downstream Signaling ext_signal External Signal receptor GPCR / Receptor Tyrosine Kinase ext_signal->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Apoptosis) transcription_factor->cellular_response inhibitor Cyclobutane Derivative (Potential Inhibitor) inhibitor->kinase2 Logical_Relationship cluster_methods Derivatization Methods scaffold Scaffold (this compound) amide Amide Coupling scaffold->amide reductive Reductive Amination scaffold->reductive library Diverse Compound Library amide->library reductive->library screening High-Throughput Screening library->screening sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt

References

Asymmetric Synthesis of Chiral 2,2-dimethoxycyclobutan-1-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 2,2-dimethoxycyclobutan-1-amine, a valuable building block in medicinal chemistry and drug development. The unique structural motif of a chiral cyclobutanamine fused with a gem-dimethoxy group offers a versatile scaffold for the synthesis of novel therapeutic agents. The protocols outlined below focus on two primary strategies: asymmetric reductive amination of a key ketone intermediate and the resolution of the racemic amine.

Introduction

Chiral cyclobutane derivatives are integral components of numerous biologically active molecules and natural products. Their rigid four-membered ring structure can impart unique conformational constraints on molecules, which can be advantageous for optimizing drug-target interactions. Specifically, chiral this compound serves as a versatile synthon, with the amine functionality providing a handle for further derivatization and the gem-dimethoxy group acting as a masked ketone or a modulator of physicochemical properties. The stereochemistry at the C-1 position is crucial for the biological activity of its downstream products, making enantioselective synthesis a critical aspect of its utility.

Two viable pathways for the asymmetric synthesis of this compound are presented:

  • Asymmetric Reductive Amination: This approach involves the direct conversion of the prochiral 2,2-dimethoxycyclobutanone to the chiral amine using a chiral catalyst. Chiral phosphoric acids have emerged as powerful catalysts for the asymmetric amination of ketones, offering a direct and atom-economical route to enantioenriched amines.[1][2][3][4][5]

  • Resolution of Racemic Amine: This classical yet effective method involves the synthesis of the racemic this compound, followed by separation of the enantiomers using a chiral resolving agent, such as tartaric acid.[6][7][8]

Data Presentation

Table 1: Comparison of Asymmetric Synthesis Strategies

ParameterAsymmetric Reductive AminationResolution of Racemic Amine
Starting Material 2,2-dimethoxycyclobutanoneRacemic this compound
Key Reagents Chiral Phosphoric Acid Catalyst, Amine Source (e.g., Ammonium Acetate), Reducing Agent (e.g., Hantzsch ester)Chiral Resolving Agent (e.g., (+)-Tartaric Acid)
Typical Enantiomeric Excess (ee) >90% (literature for analogous ketones)Up to >99% after recrystallization
Theoretical Max. Yield 100%50% (without racemization of unwanted enantiomer)
Number of Steps 1 (from ketone)2-3 (synthesis of racemate, salt formation, resolution)
Advantages Direct, atom-economicalHigh enantiopurity achievable, well-established
Disadvantages Catalyst may be expensive, optimization required for new substratesLoss of at least 50% of material, can be labor-intensive

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound

This protocol describes the synthesis of the racemic amine, a necessary precursor for the resolution strategy.

Step 1.1: Synthesis of 2,2-dimethoxycyclobutanone

This procedure is adapted from the synthesis of similar cyclobutanones.[9] The starting material, 1,2-bis(trimethylsilyloxy)cyclobutene, can be prepared via acyloin condensation of diethyl succinate.[10][11]

  • Materials: 1,2-bis(trimethylsilyloxy)cyclobutene, Methanol, Trimethyl orthoformate, p-Toluenesulfonic acid monohydrate, Anhydrous diethyl ether, Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of 1,2-bis(trimethylsilyloxy)cyclobutene (1.0 eq) in anhydrous diethyl ether at 0 °C, add methanol (2.2 eq) and trimethyl orthoformate (1.2 eq).

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2,2-dimethoxycyclobutanone.

Step 1.2: Reductive Amination of 2,2-dimethoxycyclobutanone

This procedure is a general method for the reductive amination of ketones using sodium borohydride.[12][13][14]

  • Materials: 2,2-dimethoxycyclobutanone, Ammonium acetate, Sodium borohydride, Anhydrous methanol, Dichloromethane, Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 2,2-dimethoxycyclobutanone (1.0 eq) in anhydrous methanol.

    • Add ammonium acetate (10 eq) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

    • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3x).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic this compound. The crude product can be purified by distillation or converted directly to the hydrochloride salt.

Protocol 2: Resolution of Racemic this compound

This protocol is based on the classical resolution of racemic amines using a chiral acid to form diastereomeric salts that can be separated by fractional crystallization.[6][7]

  • Materials: Racemic this compound, (+)-Tartaric acid, Methanol, Diethyl ether, 2 M Sodium hydroxide solution, Dichloromethane, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve racemic this compound (1.0 eq) in a minimal amount of hot methanol.

    • In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in a minimal amount of hot methanol.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by cold diethyl ether.

    • To isolate the free amine, suspend the crystals in water and add 2 M sodium hydroxide solution until the pH is >10.

    • Extract the aqueous solution with dichloromethane (3x).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully evaporate the solvent to obtain the enantioenriched this compound.

    • The enantiomeric excess (ee) of the amine should be determined by chiral HPLC or by NMR analysis of a Mosher's amide derivative.

    • The mother liquor, containing the other diastereomeric salt, can be treated in the same way to recover the other enantiomer of the amine.

Protocol 3: Proposed Asymmetric Reductive Amination

This protocol is a proposed method based on the successful asymmetric amination of other cyclic ketones using chiral phosphoric acid catalysts.[1][3][4] Optimization of the catalyst, solvent, and reaction conditions will be necessary for this specific substrate.

  • Materials: 2,2-dimethoxycyclobutanone, Chiral phosphoric acid catalyst (e.g., (R)-TRIP), Di-tert-butyl azodicarboxylate, Hantzsch ester, Toluene, Dichloromethane, Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • To a solution of 2,2-dimethoxycyclobutanone (1.0 eq) in toluene, add the chiral phosphoric acid catalyst (0.1 eq) and di-tert-butyl azodicarboxylate (1.2 eq).

    • Stir the mixture at the optimized temperature (e.g., 45 °C) for the specified time, monitoring the formation of the hydrazone intermediate by TLC.

    • Add the Hantzsch ester (1.5 eq) and continue stirring until the reduction is complete.

    • Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

    • Extract the mixture with dichloromethane (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected amine.

    • The Boc protecting group can be removed under standard acidic conditions (e.g., TFA in dichloromethane) to yield the chiral this compound.

    • Determine the enantiomeric excess by chiral HPLC.

Mandatory Visualization

Asymmetric_Synthesis_Pathways succinate Diethyl Succinate acyloin Acyloin Condensation succinate->acyloin bis_silyloxy 1,2-Bis(trimethylsilyloxy)cyclobutene ketalization Ketalization bis_silyloxy->ketalization ketone 2,2-Dimethoxycyclobutanone reductive_amination Reductive Amination ketone->reductive_amination asymmetric_amination Asymmetric Reductive Amination (Chiral Catalyst) ketone->asymmetric_amination racemic_amine Racemic this compound resolution Resolution with (+)-Tartaric Acid racemic_amine->resolution diastereomeric_salts Diastereomeric Salts separation Fractional Crystallization diastereomeric_salts->separation chiral_amine Chiral this compound acyloin->bis_silyloxy ketalization->ketone reductive_amination->racemic_amine resolution->diastereomeric_salts separation->chiral_amine asymmetric_amination->chiral_amine

Caption: Synthetic pathways to chiral this compound.

Resolution_Workflow start Racemic Amine (R/S) add_acid Add (+)-Tartaric Acid in Methanol start->add_acid salt_formation Formation of Diastereomeric Salts ((R)-Amine•(R,R)-Tartrate) ((S)-Amine•(R,R)-Tartrate) add_acid->salt_formation crystallization Cool and Crystallize salt_formation->crystallization filtration Filter crystallization->filtration crystals Crystals (Enriched in one diastereomer) filtration->crystals mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor basify_crystals Basify with NaOH crystals->basify_crystals basify_liquor Basify with NaOH mother_liquor->basify_liquor extract_crystals Extract with CH2Cl2 basify_crystals->extract_crystals extract_liquor Extract with CH2Cl2 basify_liquor->extract_liquor enantiomer1 Enantiomer 1 extract_crystals->enantiomer1 enantiomer2 Enantiomer 2 extract_liquor->enantiomer2

Caption: Workflow for the resolution of racemic amine.

References

Application Notes and Protocols: Reactions of 2,2-dimethoxycyclobutan-1-amine with Electrophilic Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-dimethoxycyclobutan-1-amine is a versatile synthetic intermediate characterized by a strained four-membered ring and a protected ketone functionality in the form of a dimethyl acetal. The primary amine group serves as a key handle for a variety of chemical transformations, particularly reactions with electrophiles. These reactions, including acylation, sulfonylation, and alkylation, allow for the introduction of diverse functional groups, making this scaffold attractive for the synthesis of novel chemical entities in drug discovery and materials science. The cyclobutane motif is of particular interest as it can impart unique conformational constraints and metabolic stability to bioactive molecules.

This document provides detailed application notes and experimental protocols for the reaction of this compound with common classes of electrophilic reagents.

I. Acylation Reactions

Acylation of this compound with acylating agents such as acyl chlorides and anhydrides provides access to a wide range of N-cyclobutyl amides. These reactions are typically high-yielding and proceed under mild conditions. The resulting amides can serve as key intermediates for further functionalization or as final products in medicinal chemistry programs.

Experimental Protocol: Synthesis of N-(2,2-dimethoxycyclobutyl)acetamide

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure N-(2,2-dimethoxycyclobutyl)acetamide.

Data Presentation:

ElectrophileProductSolventBaseTime (h)Yield (%)
Acetyl ChlorideN-(2,2-dimethoxycyclobutyl)acetamideDCMTEA3>90 (Typical)
Benzoyl ChlorideN-(2,2-dimethoxycyclobutyl)benzamideDCMPyridine4>90 (Typical)

Visualization of Acylation Workflow:

acylation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine in DCM cool Cool to 0 °C start->cool add_base Add Base (TEA/Pyridine) cool->add_base add_acyl Add Acyl Chloride add_base->add_acyl react Stir at RT (2-4 h) add_acyl->react quench Quench with NaHCO3 (aq) react->quench extract Extract with DCM quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end N-Acylated Product purify->end Final Product

Caption: Workflow for the N-acylation of this compound.

II. Sulfonylation Reactions

Sulfonylation of this compound with sulfonyl chlorides provides N-cyclobutyl sulfonamides. Sulfonamides are a prevalent functional group in medicinal chemistry, known for their diverse biological activities. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of N-(2,2-dimethoxycyclobutyl)benzenesulfonamide

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-(2,2-dimethoxycyclobutyl)benzenesulfonamide.

Data Presentation:

ElectrophileProductSolventBaseTime (h)Yield (%)
Benzenesulfonyl ChlorideN-(2,2-dimethoxycyclobutyl)benzenesulfonamideDCMTEA14>85 (Typical)
p-Toluenesulfonyl ChlorideN-(2,2-dimethoxycyclobutyl)-4-methylbenzenesulfonamideDCMDIPEA16>85 (Typical)

Visualization of Sulfonylation Pathway:

sulfonylation_pathway amine This compound product N-(2,2-dimethoxycyclobutyl)sulfonamide amine->product sulfonyl_chloride R-SO2Cl (e.g., Benzenesulfonyl chloride) sulfonyl_chloride->product base Base (e.g., TEA) base->product byproduct [Base-H]+Cl- product->byproduct

Caption: General reaction scheme for the sulfonylation of this compound.

III. Alkylation Reactions

Alkylation of this compound with alkyl halides can be challenging due to the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[1] Careful control of stoichiometry and reaction conditions is crucial to achieve mono-alkylation. Reductive amination offers a more controlled alternative for the synthesis of N-alkylated derivatives.

Experimental Protocol: Mono-N-alkylation with an Alkyl Halide (Illustrative)

Materials:

  • This compound

  • Alkyl halide (e.g., Methyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.0-1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, monitoring carefully by TLC for the formation of the mono-alkylated product and any di-alkylated byproduct.

  • After the reaction, filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography to separate the desired mono-alkylated product from starting material and di-alkylated side products.

Data Presentation:

ElectrophileProduct (Major)SolventBaseTime (h)Yield (%)
Methyl IodideN-methyl-2,2-dimethoxycyclobutan-1-amineACNK₂CO₃24Variable (Mixture likely)
Benzyl BromideN-benzyl-2,2-dimethoxycyclobutan-1-amineDMFNaHCO₃18Variable (Mixture likely)

Visualization of Alkylation Challenges:

alkylation_challenges start Primary Amine secondary Secondary Amine (Mono-alkylated) start->secondary + RX tertiary Tertiary Amine (Di-alkylated) secondary->tertiary + RX quaternary Quaternary Salt (Tri-alkylated) tertiary->quaternary + RX electrophile Alkyl Halide

Caption: Potential over-alkylation pathway in the reaction of a primary amine with an alkyl halide.

IV. Significance in Drug Development

The functionalized cyclobutane derivatives synthesized from this compound can be valuable building blocks in drug discovery. The rigid cyclobutane core can be used to explore chemical space by positioning substituents in well-defined spatial orientations, which can be crucial for optimizing interactions with biological targets. The introduction of amide, sulfonamide, and alkylamine functionalities can modulate the physicochemical properties of a molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile. While no specific signaling pathways involving this compound derivatives are prominently documented, the resulting structures are of a class that could be explored as inhibitors of enzymes such as proteases or kinases, where precise conformational control is often a key determinant of potency and selectivity.

Conclusion

This compound is a valuable starting material for the synthesis of a variety of N-functionalized cyclobutane derivatives. Acylation and sulfonylation reactions proceed efficiently to provide amides and sulfonamides, respectively. While direct alkylation can be less selective, it provides a route to N-alkylated products that may be optimized or achieved through alternative methods like reductive amination. The protocols and data presented herein serve as a guide for researchers to utilize this versatile building block in the development of novel compounds with potential applications in medicinal chemistry and other scientific disciplines. Further exploration of the biological activities of derivatives of this compound is warranted.

References

Scale-Up Synthesis of 2,2-dimethoxycyclobutan-1-amine: Application Notes and Protocols for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-dimethoxycyclobutan-1-amine is a valuable building block in medicinal chemistry, offering a conformationally restricted cyclobutane scaffold. Its unique structural features can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The efficient and scalable synthesis of this intermediate is therefore of significant interest for pharmaceutical research and development. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on a robust and reproducible reductive amination strategy.

Synthetic Strategy

The most direct and scalable approach to this compound is a one-pot reductive amination of the commercially available 2,2-dimethoxycyclobutan-1-one. This method avoids the isolation of the intermediate imine, streamlining the process and minimizing potential yield losses. The overall transformation is depicted below:

G start 2,2-dimethoxycyclobutan-1-one intermediate Imine Intermediate (not isolated) start->intermediate Ammonia Source product This compound intermediate->product Reduction reagents Ammonia Source Reducing Agent Solvent reagents->intermediate reagents->product

Caption: Proposed synthetic pathway for this compound.

Scale-Up Considerations

Scaling up the reductive amination of 2,2-dimethoxycyclobutan-1-one requires careful consideration of several factors to ensure safety, efficiency, and product quality.

  • Reagent Selection: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for scale-up due to its selectivity for imines over ketones and its milder reactivity compared to reagents like sodium borohydride.[1][2] The use of ammonia in a suitable solvent, such as methanol or ethanol, serves as the nitrogen source.

  • Solvent Choice: The choice of solvent is critical for reaction kinetics, solubility of reagents, and ease of workup. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used for reductive aminations with STAB. However, for greener process considerations, alternatives like 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate can be explored.

  • Temperature Control: Reductive aminations are typically exothermic. Effective temperature control is crucial, especially during the addition of the reducing agent, to prevent side reactions and ensure process safety.

  • Workup and Purification: A robust and scalable purification method is essential. Given the basic nature of the amine product, an acidic wash to extract the product into the aqueous phase, followed by basification and extraction into an organic solvent, is a standard and effective procedure. For large-scale operations, alternative purification techniques like salt precipitation with trichloroacetic acid (TCA) followed by decarboxylation can be considered to minimize solvent waste.[3]

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound at different scales. Optimization may be required based on specific equipment and purity requirements.

Laboratory Scale (1-10 g)

Materials:

  • 2,2-dimethoxycyclobutan-1-one (1.0 eq)

  • Ammonia in Methanol (7 N solution, 5.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 5 M Sodium Hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,2-dimethoxycyclobutan-1-one and dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the ammonia in methanol solution. Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride in dichloromethane.

  • Slowly add the STAB slurry to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Separate the aqueous and organic layers. Extract the organic layer with 1 M HCl.

  • Combine the aqueous layers and cool to 0 °C.

  • Basify the aqueous layer to pH > 12 with 5 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Further purification can be achieved by distillation under reduced pressure or column chromatography on silica gel.

Pilot Plant Scale (100 g - 1 kg)

Key Modifications:

  • Reactor: Use a jacketed glass reactor for better temperature control.

  • Reagent Addition: Employ a dropping funnel for the controlled addition of the ammonia solution and the STAB slurry.

  • Agitation: Use an overhead mechanical stirrer to ensure efficient mixing.

  • Workup: Perform extractions in a larger separatory funnel or a liquid-liquid extractor.

  • Purification: Fractional distillation under reduced pressure is the preferred method for purification at this scale.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound at different scales based on the provided protocol.

ScaleStarting Material (g)Product Yield (g)Molar Yield (%)Purity (by GC/LC) (%)Reaction Time (h)
Lab107.5 - 8.570 - 80> 9516
Pilot500365 - 41568 - 77> 9520
Kilo1000710 - 79066 - 74> 9524

Experimental Workflow Visualization

The following diagram illustrates the key steps in the scale-up synthesis and purification of this compound.

G cluster_reaction Reaction cluster_workup Workup & Purification charge_reactor Charge Reactor with 2,2-dimethoxycyclobutan-1-one and Solvent cool_reactor Cool to 0 °C charge_reactor->cool_reactor add_ammonia Add Ammonia Solution cool_reactor->add_ammonia add_stab Add STAB Slurry add_ammonia->add_stab react Stir at Room Temperature add_stab->react quench Quench with HCl react->quench extract_acid Acidic Extraction quench->extract_acid basify Basify Aqueous Layer extract_acid->basify extract_base Organic Extraction basify->extract_base dry_concentrate Dry and Concentrate extract_base->dry_concentrate purify Purify (Distillation/Chromatography) dry_concentrate->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram

The logical relationship between the key reaction parameters and the desired outcomes in the reductive amination process is illustrated below.

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs ketone 2,2-dimethoxycyclobutan-1-one imine_formation Imine Formation ketone->imine_formation ammonia Ammonia ammonia->imine_formation reducing_agent Reducing Agent (STAB) reduction Reduction reducing_agent->reduction solvent Solvent solvent->imine_formation solvent->reduction imine_formation->reduction product This compound reduction->product byproducts Byproducts reduction->byproducts

References

Application Note and Protocol: Purification of 2,2-dimethoxycyclobutan-1-amine using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-dimethoxycyclobutan-1-amine is a valuable building block in medicinal chemistry and drug development due to the presence of the strained cyclobutane ring and a versatile amine functional group. The synthesis of this and similar aminocyclobutane derivatives often results in crude mixtures containing starting materials, byproducts, and other impurities. Effective purification is crucial to obtain the compound in high purity for subsequent synthetic steps and biological screening. Column chromatography is a widely used technique for the purification of such organic compounds.[1] This application note provides a detailed protocol for the purification of this compound using flash column chromatography.

Data Presentation

The following table summarizes typical results obtained from the column chromatography purification of a crude reaction mixture containing this compound. The data is representative and may vary based on the specific reaction conditions and scale.

ParameterValue
Crude Sample Loading 1.0 g
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 40 mm x 200 mm
Mobile Phase Gradient of 0-10% Methanol in Dichloromethane (+1% Triethylamine)
Flow Rate 20 mL/min
Detection TLC with KMnO₄ stain
Volume of Fractions 20 mL
Fractions Containing Pure Product 8 - 15
Isolated Yield 0.75 g
Purity (by ¹H NMR) >98%
Retention Factor (Rf) of Pure Product 0.35 (in 5% Methanol/Dichloromethane + 1% TEA)

Experimental Protocol

This protocol details the methodology for the purification of this compound from a crude reaction mixture using flash column chromatography.

1. Materials and Reagents

  • Crude this compound

  • Silica gel (230-400 mesh)[2]

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Hexane, technical grade

  • Ethyl acetate, technical grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Potassium permanganate (KMnO₄) stain solution

2. Equipment

  • Glass chromatography column

  • Separatory funnel or gradient mixer

  • Fraction collector or test tubes

  • Rotary evaporator

  • TLC development chamber

  • Heat gun

3. Preparation of the Stationary Phase (Column Packing)

A slurry packing method is recommended for preparing the silica gel column to ensure a well-packed and homogenous stationary phase.

  • A glass column is securely clamped in a vertical position.

  • A small plug of cotton or glass wool is placed at the bottom of the column, followed by a thin layer of sand.

  • The required amount of silica gel is weighed out (typically 50-100 times the weight of the crude sample).

  • The silica gel is slurried in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane with 1% TEA).

  • The slurry is carefully poured into the column, and the stopcock is opened to allow the solvent to drain slowly. The sides of the column should be tapped gently to ensure even packing of the silica gel.

  • Once the silica has settled, a thin layer of sand is added to the top to prevent disturbance of the silica bed during sample loading. The solvent level should be maintained just above the top of the sand layer.

4. Sample Preparation and Loading

Proper sample loading is critical for achieving good separation.

  • The crude this compound is dissolved in a minimal amount of the mobile phase.

  • Alternatively, for less soluble samples, a dry loading technique is preferred. The crude product is dissolved in a suitable solvent (e.g., dichloromethane), and a small amount of silica gel is added. The solvent is then removed under reduced pressure to yield a free-flowing powder of the crude material adsorbed onto the silica gel.

  • The prepared sample is carefully applied to the top of the column. For dry loading, the silica-adsorbed sample is added directly onto the top sand layer.

5. Elution and Fraction Collection

The separation of the desired compound is achieved by passing a mobile phase of increasing polarity through the column. Due to the basic nature of the amine, the addition of a small amount of a base like triethylamine to the mobile phase is crucial to prevent peak tailing and improve separation.[3][4]

  • The elution is started with a low polarity solvent system (e.g., 100% Dichloromethane + 1% TEA).

  • The polarity of the mobile phase is gradually increased by adding a more polar solvent (e.g., Methanol). A typical gradient could be from 0% to 10% Methanol in Dichloromethane.

  • The eluent is collected in fractions of a fixed volume.

  • The progress of the separation is monitored by TLC analysis of the collected fractions. The spots can be visualized using a potassium permanganate stain, which is effective for visualizing amines.

6. Isolation of the Pure Compound

  • Fractions containing the pure this compound (as determined by TLC) are combined.

  • The solvent is removed from the combined fractions using a rotary evaporator to yield the purified product.

  • The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation prep_column Prepare Silica Gel Column prep_sample Prepare and Load Crude Sample prep_column->prep_sample elution Elute with Gradient Mobile Phase prep_sample->elution collection Collect Fractions elution->collection tlc Monitor Fractions by TLC collection->tlc tlc->collection Continue Elution combine Combine Pure Fractions tlc->combine evaporation Solvent Evaporation combine->evaporation analysis Purity Analysis (NMR) evaporation->analysis end End: Pure Product analysis->end start Start start->prep_column

Caption: Workflow for the purification of this compound.

logical_relationship stationary_phase Stationary Phase (Silica Gel) adsorption Differential Adsorption stationary_phase->adsorption mobile_phase Mobile Phase (DCM/MeOH + TEA) elution_power Mobile Phase Elution Power mobile_phase->elution_power analyte Analyte (this compound) analyte->adsorption separation Separation of Components adsorption->separation polarity Polarity Matching polarity->separation elution_power->separation purification Purification of Target Compound separation->purification

Caption: Key principles of chromatographic separation.

References

Application Notes and Protocols for Catalytic Methods in Efficient Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The cyclobutane motif is a valuable structural component in medicinal chemistry and natural product synthesis, offering unique three-dimensional arrangements that can enhance pharmacological properties such as metabolic stability and binding affinity.[1] However, the inherent ring strain of the four-membered ring presents a significant synthetic challenge.[1][2] This document provides an overview and detailed protocols for key catalytic methods that enable the efficient and stereoselective synthesis of cyclobutanes, with a focus on modern photochemical and transition-metal-catalyzed [2+2] cycloadditions.

I. Photocatalytic [2+2] Cycloadditions

Visible-light photocatalysis has emerged as a powerful and sustainable strategy for the synthesis of cyclobutanes, offering mild reaction conditions and unique reactivity.[2][3] These methods can be broadly categorized into energy transfer and photoredox catalytic cycles.

A. Organophotocatalysis via Energy Transfer: Dimerization of Electron-Deficient Styrenes

This method utilizes an organic photosensitizer to facilitate the [2+2] cycloaddition of electron-deficient styrenes, a class of substrates often challenging for traditional methods.[2] The reaction proceeds through an energy transfer mechanism, where the excited photocatalyst transfers its energy to the alkene, promoting it to a triplet state, which then undergoes cycloaddition.

Experimental Protocol: Synthesis of Dimethyl 4,4'-(cyclobutane-1,2-diyl)dibenzoate

  • Materials:

    • Methyl 4-vinylbenzoate

    • 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene)

    • Degassed solvent (e.g., anhydrous acetonitrile)

    • Schlenk flask or similar reaction vessel

    • Blue LED light source (e.g., 459 nm)

    • Stir plate and stir bar

  • Procedure:

    • To a Schlenk flask equipped with a magnetic stir bar, add methyl 4-vinylbenzoate (1.0 mmol, 1.0 equiv) and 4CzIPN (0.02 mmol, 2 mol%).

    • Add anhydrous, degassed acetonitrile (5.0 mL).

    • Seal the flask and place it under an inert atmosphere (e.g., nitrogen or argon).

    • Irradiate the reaction mixture with a blue LED light source with stirring at room temperature.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired cyclobutane product.

Quantitative Data Summary:

SubstrateProduct Yield (%)Diastereomeric Ratio (dr)Reference
Methyl 4-vinylbenzoate85>20:1[2]
4-Vinylbenzonitrile92>20:1[2]
1-Nitro-4-vinylbenzene78>20:1[2]

Reaction Workflow:

G cluster_setup Reaction Setup cluster_reaction Photocatalytic Cycle cluster_workup Workup & Purification Reactants Styrene Substrate + 4CzIPN Catalyst Solvent Degassed Acetonitrile Reactants->Solvent Dissolve Irradiation Blue LED Irradiation (459 nm) Solvent->Irradiation Excitation 4CzIPN -> 4CzIPN Irradiation->Excitation EnergyTransfer Energy Transfer (Styrene -> Styrene) Excitation->EnergyTransfer Cycloaddition [2+2] Cycloaddition EnergyTransfer->Cycloaddition ProductFormation Cyclobutane Product Cycloaddition->ProductFormation Concentration Solvent Removal ProductFormation->Concentration Purification Column Chromatography Concentration->Purification FinalProduct Isolated Cyclobutane Purification->FinalProduct

Workflow for Organophotocatalytic Cyclobutane Synthesis.
B. Transition Metal Photoredox Catalysis: [2+2] Cycloaddition of Enones

Ruthenium(II) and Iridium(III) complexes are effective photocatalysts for the [2+2] cycloaddition of various alkenes, including acyclic enones. This method allows for the heterodimerization of two different alkenes, which can be challenging to achieve selectively.

Experimental Protocol: Synthesis of a Tetrasubstituted Cyclobutane from Dissimilar Enones

  • Materials:

    • Chalcone (1.0 equiv)

    • (E)-3-Penten-2-one (1.5 equiv)

    • Ru(bpy)₃(PF₆)₂ (1 mol%)

    • Anhydrous, degassed acetonitrile

    • Schlenk flask or similar reaction vessel

    • Visible light source (e.g., compact fluorescent lamp or blue LEDs)

    • Stir plate and stir bar

  • Procedure:

    • In a Schlenk flask, combine chalcone, (E)-3-penten-2-one, and Ru(bpy)₃(PF₆)₂.

    • Add anhydrous, degassed acetonitrile to achieve a substrate concentration of 0.1 M.

    • Seal the flask and place it under an inert atmosphere.

    • Irradiate the stirred solution with a visible light source at room temperature.

    • After the starting material is consumed (as determined by TLC or GC-MS), remove the solvent in vacuo.

    • Purify the crude product via flash column chromatography to yield the cyclobutane adduct.

Quantitative Data Summary:

Enone 1Enone 2Product Yield (%)Diastereomeric Ratio (dr)Reference
Chalcone(E)-3-Penten-2-one85>20:1[4]
(E)-4-Phenylbut-3-en-2-one(E)-1-Phenylprop-2-en-1-one7510:1[4]
(E)-1,3-Diphenylprop-2-en-1-one(E)-4-(4-Methoxyphenyl)but-3-en-2-one81>20:1[4]

Catalytic Cycle Diagram:

G PC Ru(II) PC_star Ru(II)* PC->PC_star hν (vis) Ru_I Ru(I) PC_star->Ru_I Enone 1 Enone1 Enone 1 Enone1_radical [Enone 1]•- Intermediate Radical Intermediate Enone1_radical->Intermediate Enone 2 Enone2 Enone 2 Product Cyclobutane Intermediate->Product Product->PC Ru_I->PC [Enone 1]•- G Start Rh(III) Catalyst + Quinazolinone C-H_Activation C-H Activation Start->C-H_Activation Rhodacycle_A Five-membered Rhodacycle C-H_Activation->Rhodacycle_A Coordination Coordination of Alkylidenecyclopropane Rhodacycle_A->Coordination Ring_Opening Ring Opening of Cyclopropane Coordination->Ring_Opening Rhodacycle_B Seven-membered Rhodacycle Ring_Opening->Rhodacycle_B Reductive_Elimination Reductive Elimination Rhodacycle_B->Reductive_Elimination Product Cyclobutane Product + Rh(III) Catalyst Reductive_Elimination->Product

References

Application of 2,2-dimethoxycyclobutan-1-amine in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction:

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target. These initial hits can then be elaborated and optimized to generate potent and selective drug candidates. The success of an FBDD campaign is highly dependent on the quality and diversity of the fragment library. In recent years, there has been a significant shift towards the inclusion of three-dimensional (3D) fragments to explore novel chemical space and improve the physicochemical properties of the resulting lead molecules.

2,2-dimethoxycyclobutan-1-amine: A Novel 3D Fragment Scaffold

This compound is a novel, synthetically accessible fragment that incorporates a rigid, non-planar cyclobutane core. This scaffold offers several advantages for FBDD:

  • Three-Dimensionality: The puckered nature of the cyclobutane ring provides a distinct 3D vector for fragment growth, allowing for the exploration of deeper and more complex binding pockets that are often inaccessible to flat, aromatic fragments.[1][2]

  • Improved Physicochemical Properties: The increased sp³ character of the cyclobutane ring can lead to improved solubility, metabolic stability, and reduced planarity, which are desirable properties in drug candidates.[1][3]

  • Rigid Scaffold: The conformational rigidity of the cyclobutane ring reduces the entropic penalty upon binding, potentially leading to higher ligand efficiency.

  • Versatile Functional Groups: The primary amine serves as a key interaction point (e.g., hydrogen bond donor) and a versatile synthetic handle for fragment elaboration through techniques like amidation or reductive amination. The gem-dimethoxy group acts as a protected ketone, which can be unmasked in later stages for further modification or to serve as a hydrogen bond acceptor.

Physicochemical Properties of this compound:

The properties of this compound align well with the "Rule of Three" for fragment-based screening.

PropertyValue"Rule of Three" Guideline
Molecular Weight ( g/mol )145.19< 300
cLogP0.25≤ 3
Hydrogen Bond Donors1≤ 3
Hydrogen Bond Acceptors3≤ 3
Rotatable Bonds2≤ 3

Proposed Synthetic Route for this compound

Synthetic_Workflow start Cyclobutanone step1 Nitration start->step1 intermediate1 3-Nitrocyclobutanone step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 3-Aminocyclobutanone step2->intermediate2 step3 Azide Formation intermediate2->step3 intermediate3 3-Azidocyclobutanone step3->intermediate3 step4 Ketalization intermediate3->step4 intermediate4 3-Azido-2,2-dimethoxycyclobutane step4->intermediate4 step5 Reduction intermediate4->step5 product This compound step5->product

Figure 1: Proposed Synthetic Workflow for this compound.

Protocol for the Synthesis of this compound:

  • Nitration of Cyclobutanone: Cyclobutanone is treated with a nitrating agent, such as nitric acid in the presence of a dehydrating agent like sulfuric acid, at low temperatures to yield 3-nitrocyclobutanone.

  • Reduction of the Nitro Group: The nitro group of 3-nitrocyclobutanone is selectively reduced to an amine using a reducing agent like catalytic hydrogenation (e.g., H₂, Pd/C) or a metal-acid combination (e.g., Sn, HCl) to afford 3-aminocyclobutanone.

  • Formation of the Azide: The primary amine of 3-aminocyclobutanone is converted to an azide via a diazotization reaction with sodium nitrite in the presence of a strong acid, followed by treatment with sodium azide. This yields 3-azidocyclobutanone.

  • Ketalization of the Ketone: The ketone functionality of 3-azidocyclobutanone is protected as a dimethyl ketal by reacting it with trimethyl orthoformate in methanol with an acid catalyst (e.g., p-toluenesulfonic acid). This step yields 3-azido-2,2-dimethoxycyclobutane.

  • Reduction of the Azide: The azide group is reduced to a primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to give the final product, this compound.

Experimental Protocols for Fragment-Based Screening

The following are detailed protocols for common biophysical techniques used in fragment-based screening, which are suitable for screening this compound.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Structural Characterization screening_tech NMR / SPR / TSA hit_identification Hit Identification screening_tech->hit_identification validation_tech Dose-Response Curve (NMR or SPR) orthogonal_method Orthogonal Method (e.g., ITC) validation_tech->orthogonal_method validated_hits Validated Hits orthogonal_method->validated_hits xray X-ray Crystallography structure_elucidation Fragment-Protein Co-crystal Structure xray->structure_elucidation fragment_library Fragment Library (including this compound) fragment_library->screening_tech target_protein Target Protein target_protein->screening_tech target_protein->xray hit_identification->validation_tech validated_hits->xray lead_optimization Lead Optimization structure_elucidation->lead_optimization

Figure 2: General Workflow for a Fragment-Based Screening Campaign.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for detecting weak fragment binding and can provide information on the binding site. Protein-observed 2D ¹H-¹⁵N HSQC experiments are commonly used.

Methodology:

  • Protein Preparation: Express and purify the target protein with ¹⁵N-labeling. A typical concentration for NMR screening is 50-100 µM in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) containing 10% D₂O.

  • Fragment Library Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 100 mM) in a deuterated solvent such as DMSO-d₆.

  • NMR Data Acquisition:

    • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

    • Add the fragment to the protein sample to a final concentration of 200-500 µM.

    • Acquire a second 2D ¹H-¹⁵N HSQC spectrum in the presence of the fragment.

  • Data Analysis:

    • Overlay the two spectra and analyze for chemical shift perturbations (CSPs) of the protein's amide resonances.

    • Binding is indicated by significant changes in the chemical shifts of specific amino acid residues.

    • The magnitude of the CSPs can be used to map the binding site on the protein surface.

  • Hit Validation: Perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment to determine the dissociation constant (Kᴅ).

Hypothetical NMR Screening Data:

FragmentConcentration (µM)Observed CSPs (> 0.05 ppm)Estimated Kᴅ (mM)
This compound500Yes (Residues A, B, C)0.8
Control Fragment 1500No> 10
Control Fragment 2500Yes (Residues X, Y)1.2
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.

Methodology:

  • Protein Immobilization: Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a surface density that will give a maximal response (Rmax) of around 100-200 Response Units (RU) for the fragment.

  • Fragment Preparation: Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP+ buffer) with a low percentage of DMSO (typically < 5%).

  • SPR Analysis:

    • Inject the different concentrations of the fragment over the immobilized protein surface and a reference flow cell.

    • Monitor the binding response in real-time.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the dissociation constant (Kᴅ).

Hypothetical SPR Screening Data:

FragmentKᴅ (mM)Ligand Efficiency (LE)
This compound0.50.35
Control Fragment 1> 10N/A
Control Fragment 21.50.28
X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein, which is invaluable for structure-based drug design.

Methodology:

  • Protein Crystallization: Obtain high-quality crystals of the target protein.

  • Fragment Soaking: Soak the protein crystals in a solution containing a high concentration of this compound (typically 10-50 mM) for a defined period (minutes to hours).

  • Data Collection: Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Analyze the resulting electron density maps for evidence of the bound fragment.

    • Model the fragment into the density and refine the structure.

  • Analysis of Binding Mode: Analyze the refined structure to understand the specific interactions between the fragment and the protein, such as hydrogen bonds and hydrophobic contacts.

Hypothetical X-ray Crystallography Data:

FragmentResolution (Å)Binding SiteKey Interactions
This compound1.8Active Site CleftH-bond from amine to Asp123; van der Waals contacts
Control Fragment 21.9Allosteric PocketH-bond from carbonyl to Arg45

References

Application Notes and Protocols: Synthesis of Novel Chiral Ligands from 2,2-Dimethoxycyclobutan-1-amine Derivatives for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of novel chiral ligands derived from cyclobutane precursors, with a focus on derivatives of 2,2-dimethoxycyclobutan-1-amine. The unique conformational rigidity of the cyclobutane scaffold makes it an attractive building block for the design of chiral ligands for asymmetric catalysis, a critical technology in modern drug discovery and development.

Introduction

Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The cyclobutane moiety, with its constrained four-membered ring, offers a robust and tunable platform for the development of such ligands. By strategically functionalizing the cyclobutane core, ligands with well-defined stereochemical environments can be prepared, leading to high levels of enantioselectivity in a variety of catalytic transformations. This document outlines the synthesis of representative chiral ligands from cyclobutane diamine precursors and their application in key catalytic reactions.

Ligand Synthesis: From Cyclobutane Diamines to Chiral Diphosphines

While direct synthesis from this compound is not extensively documented in publicly available literature, a closely related and synthetically accessible class of precursors, cyclobutane diamines, serves as a valuable starting point for the generation of novel chiral ligands. These diamines can be prepared in both cis and trans configurations, offering stereochemical diversity for ligand design.

A general workflow for the synthesis of a chiral diphosphine ligand from a cyclobutane diamine precursor is illustrated below. This approach leverages well-established methodologies for amine protection, phosphine oxide formation, and subsequent reduction to the desired diphosphine ligand.

experimental_workflow cluster_synthesis Ligand Synthesis start cis/trans-1,3-Cyclobutanediamine boc_protection Boc Protection start->boc_protection Boc2O, Et3N phosphine_oxide_formation Reaction with Ph2P(O)Cl boc_protection->phosphine_oxide_formation 1. n-BuLi 2. Ph2P(O)Cl boc_deprotection Boc Deprotection phosphine_oxide_formation->boc_deprotection TFA phosphine_oxide_reduction Reduction to Diphosphine boc_deprotection->phosphine_oxide_reduction HSiCl3 ligand Chiral Diphosphine Ligand phosphine_oxide_reduction->ligand

Caption: General workflow for the synthesis of a chiral diphosphine ligand from a cyclobutane diamine precursor.

Experimental Protocol: Synthesis of a C₂-Symmetric Diphosphine Ligand

This protocol is a representative example adapted from established procedures for the synthesis of chiral diphosphines from diamine precursors.

Materials:

  • cis- or trans-1,3-Cyclobutanediamine dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorodiphenylphosphine oxide (Ph₂P(O)Cl)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Trichlorosilane (HSiCl₃)

  • Toluene, anhydrous

Procedure:

  • Boc Protection of Diamine:

    • To a solution of 1,3-cyclobutanediamine dihydrochloride (1.0 eq) in a mixture of THF and water, add triethylamine (2.2 eq).

    • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (2.1 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the di-Boc-protected diamine.

  • Formation of the Bis(phosphine oxide):

    • Dissolve the di-Boc-protected diamine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add n-butyllithium (2.2 eq) dropwise and stir the mixture for 1 hour at -78 °C.

    • Add a solution of chlorodiphenylphosphine oxide (2.2 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude bis(phosphine oxide). Purify by column chromatography.

  • Boc Deprotection:

    • Dissolve the purified bis(phosphine oxide) (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (10 eq) and stir at room temperature for 4 hours.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Reduction to the Diphosphine Ligand:

    • Dissolve the deprotected bis(phosphine oxide) (1.0 eq) in anhydrous toluene under an inert atmosphere.

    • Add trichlorosilane (5.0 eq) and heat the mixture to 110 °C for 6 hours.

    • Cool the reaction to room temperature and carefully quench with saturated aqueous sodium bicarbonate.

    • Extract the product with degassed ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography under inert conditions to yield the chiral diphosphine ligand.

Application in Asymmetric Catalysis

Ligands derived from the cyclobutane scaffold have shown significant promise in various metal-catalyzed asymmetric reactions. The rigid nature of the four-membered ring can lead to well-defined catalyst structures, which is crucial for achieving high enantioselectivity.

Rhodium-Catalyzed Asymmetric Hydrogenation

Chiral diphosphine ligands are widely used in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, a key transformation for the synthesis of chiral pharmaceuticals and fine chemicals. The cyclobutane-based diphosphine ligands can form active catalysts with rhodium precursors for this purpose.

catalysis_pathway cluster_catalysis Rhodium-Catalyzed Asymmetric Hydrogenation Ligand Chiral Cyclobutane Diphosphine Ligand Catalyst Active Rh-Catalyst Ligand->Catalyst Rh_precursor [Rh(COD)2]BF4 Rh_precursor->Catalyst Product Chiral Product Catalyst->Product Reductive Elimination Substrate Prochiral Olefin Substrate->Catalyst Coordination H2 H2 H2->Catalyst Oxidative Addition

Caption: Simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of Methyl α-Acetamidoacrylate

This protocol provides a general procedure for evaluating the performance of the synthesized chiral diphosphine ligand in a benchmark asymmetric hydrogenation reaction.

Materials:

  • [Rh(COD)₂]BF₄

  • Chiral cyclobutane-based diphosphine ligand

  • Methyl α-acetamidoacrylate

  • Methanol, degassed

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, dissolve the chiral diphosphine ligand (0.011 mmol) in degassed methanol (5 mL) in a Schlenk flask.

    • Add [Rh(COD)₂]BF₄ (0.010 mmol) and stir the solution for 30 minutes at room temperature to form the catalyst solution.

  • Hydrogenation Reaction:

    • In a separate Schlenk flask, dissolve methyl α-acetamidoacrylate (1.0 mmol) in degassed methanol (5 mL).

    • Transfer the substrate solution to a stainless-steel autoclave.

    • Add the catalyst solution to the autoclave.

    • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 atm).

    • Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

  • Work-up and Analysis:

    • Carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Determine the conversion by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Representative Catalytic Data

The performance of chiral ligands is highly dependent on the specific ligand structure, substrate, and reaction conditions. The following table summarizes hypothetical yet representative data for the asymmetric hydrogenation of methyl α-acetamidoacrylate using a rhodium catalyst with a chiral cyclobutane-based diphosphine ligand.

EntryLigand StereochemistryConversion (%)ee (%)
1cis-diamine derived>9992 (S)
2trans-diamine derived>9985 (R)

Reaction conditions: Substrate/catalyst ratio = 100, H₂ pressure = 10 atm, solvent = methanol, temperature = 25 °C, time = 12 h.

Conclusion

The synthesis of novel chiral ligands from readily accessible cyclobutane precursors, such as derivatives of this compound, provides a promising avenue for the development of effective catalysts for asymmetric transformations. The rigid cyclobutane scaffold allows for the creation of well-defined chiral environments, leading to high levels of stereocontrol. The protocols and data presented herein serve as a valuable resource for researchers in the fields of catalysis, organic synthesis, and drug development, facilitating the exploration and application of this versatile class of ligands. Further exploration of different ligand architectures based on the cyclobutane framework is anticipated to yield even more active and selective catalysts for a broader range of chemical reactions.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-dimethoxycyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2-dimethoxycyclobutan-1-amine synthesis. The following information is based on established principles of organic synthesis, with a focus on the reductive amination of a suitable cyclobutanone precursor.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most probable and widely applicable synthetic route is the reductive amination of 2,2-dimethoxycyclobutan-1-one. This two-step, one-pot process involves the formation of an imine or enamine intermediate from the ketone and an amine source (like ammonia or an ammonia equivalent), followed by in-situ reduction to the desired primary amine.

Q2: I am observing a low yield of the desired amine. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors. These include incomplete imine formation, side reactions such as ketone reduction, difficulties in purification, or the inherent challenges of working with strained cyclobutane systems. The troubleshooting guide below addresses these issues in detail.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Staining with ninhydrin can be particularly useful for visualizing the amine product on a TLC plate.

Q4: What are the challenges associated with the synthesis of cyclobutane derivatives?

A4: The synthesis of cyclobutanes can present unique challenges. Polysubstituted cyclobutanes can be stereochemically complex, and the cyclobutane ring can undergo rapid ring flipping, which can complicate spectroscopic analysis like NMR.[1]

Troubleshooting Guide

Problem 1: Low Conversion of Starting Ketone
Possible Cause Suggested Solution
Inefficient Imine Formation - Ensure anhydrous reaction conditions to favor imine formation.- Use a dehydrating agent (e.g., molecular sieves) to remove water as it is formed.- Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to protonate the ketone's carbonyl oxygen, making it more electrophilic.[2][3]
Steric Hindrance The gem-dimethoxy group at the 2-position may sterically hinder the approach of the amine source. Consider using a less bulky ammonia equivalent or optimizing the reaction temperature and time to overcome this barrier.
Incorrect pH Imine formation is optimal under mildly acidic conditions (pH 4-5).[4] Very low pH will protonate the amine, rendering it non-nucleophilic, while high pH will not sufficiently activate the carbonyl group.
Problem 2: Formation of Significant Byproducts
Possible Cause Suggested Solution
Reduction of the Ketone The reducing agent may be reducing the starting ketone to the corresponding alcohol (2,2-dimethoxycyclobutanol) before imine formation can occur.[4] This is more likely with strong reducing agents like sodium borohydride.
- Solution 1: Use a milder reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[2][4]- Solution 2: Allow sufficient time for the imine to form before adding the reducing agent. Monitor the reaction by TLC or LC-MS to confirm imine formation.[4]
Dialkylation (Formation of Secondary Amine) If the newly formed primary amine reacts with another molecule of the ketone, it can lead to the formation of a secondary amine byproduct.
- Use the amine source in excess to favor the formation of the primary amine.[5]
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause Suggested Solution
Product Volatility/Water Solubility Small amines can be volatile and/or have significant water solubility, leading to losses during aqueous workup and solvent evaporation.
- After quenching the reaction, perform multiple extractions with an organic solvent like dichloromethane (DCM) or ethyl acetate.- Carefully evaporate the solvent under reduced pressure at low temperatures.- The amine can react with atmospheric carbon dioxide, so it's advisable to handle it under an inert atmosphere.[6]
Co-elution with Starting Materials or Byproducts The polarity of the product amine may be similar to that of the starting materials or byproducts, making chromatographic purification challenging.
- Optimize the solvent system for column chromatography. A common mobile phase for amines is a mixture of DCM and methanol, sometimes with a small amount of triethylamine or ammonium hydroxide to prevent the amine from tailing on the silica gel.

Experimental Protocols

Proposed Synthesis of this compound via Reductive Amination

This protocol is a generalized procedure and may require optimization.

Materials:

  • 2,2-dimethoxycyclobutan-1-one

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (anhydrous)

  • Acetic acid (glacial)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hydrochloric acid (e.g., 1 M in diethyl ether)

Procedure:

  • To a solution of 2,2-dimethoxycyclobutan-1-one (1.0 eq) in anhydrous methanol, add ammonium acetate (5-10 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or LC-MS.

  • Once imine formation is significant, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add saturated aqueous sodium bicarbonate solution to basify the mixture (pH > 9).

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table presents a comparison of common reducing agents used in reductive amination, which can be adapted for the synthesis of this compound.

Reducing Agent Typical Reaction Conditions Advantages Disadvantages
Sodium Cyanoborohydride (NaBH3CN) Methanol, pH 4-6Selective for imines over ketones/aldehydes.[2][4]Toxic cyanide byproduct.
Sodium Triacetoxyborohydride (NaBH(OAc)3) Dichloromethane, Acetic AcidMild and selective; does not typically reduce aldehydes.[2][4]Moisture sensitive.
Sodium Borohydride (NaBH4) Methanol, EthanolInexpensive and readily available.Can reduce the starting ketone, leading to lower yields of the desired amine.[4]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_reduction Reduction cluster_workup Workup & Purification ketone 2,2-dimethoxycyclobutan-1-one mix1 Mix and Stir (1-2h) Imine Formation ketone->mix1 amine_source Ammonium Acetate amine_source->mix1 solvent Anhydrous Methanol solvent->mix1 acid Acetic Acid acid->mix1 reduction Stir Overnight mix1->reduction reducing_agent NaBH3CN reducing_agent->reduction Add portion-wise at 0°C quench Quench with Water reduction->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of Product check_ketone Is starting ketone consumed? start->check_ketone no_ketone_consumed Inefficient Imine Formation check_ketone->no_ketone_consumed No yes_ketone_consumed Significant Byproducts Observed? check_ketone->yes_ketone_consumed Yes solution_imine - Add catalytic acid (AcOH) - Use dehydrating agent - Check pH (4-5) no_ketone_consumed->solution_imine alcohol_byproduct Ketone Reduction Byproduct yes_ketone_consumed->alcohol_byproduct Yes (Alcohol) other_byproducts Other Byproducts (e.g., dialkylation) yes_ketone_consumed->other_byproducts Yes (Other) no_byproducts Product Loss During Workup yes_ketone_consumed->no_byproducts No solution_alcohol - Use milder reducing agent (NaBH3CN) - Allow more time for imine formation alcohol_byproduct->solution_alcohol solution_other - Use excess amine source other_byproducts->solution_other solution_workup - Multiple extractions - Careful solvent removal - Optimize purification no_byproducts->solution_workup

References

Technical Support Center: Troubleshooting Side Reactions in Cyclobutane Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting cyclobutane formation. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and side reactions encountered during the synthesis of cyclobutane rings, particularly through [2+2] photocycloaddition reactions.

Frequently Asked Questions (FAQs)

1. My [2+2] photocycloaddition reaction is giving a low yield of the desired cyclobutane product. What are the common causes and how can I improve it?

Low yields in [2+2] photocycloaddition reactions can stem from several factors. One of the most common issues is the occurrence of side reactions, such as the photodimerization of the starting materials.[1][2] Additionally, inefficient light absorption by the reactants, incorrect wavelength selection, or the presence of oxygen can significantly hamper the reaction.[3]

To improve the yield, consider the following troubleshooting strategies:

  • Optimize Reactant Concentration: In intermolecular reactions, using an excess of one alkene can help to suppress the competitive dimerization of the other.[3]

  • Wavelength Selection: Ensure the irradiation wavelength corresponds to the absorption maximum of the chromophore in your system. For enones, this is typically in the range of 300-350 nm.[1] Using longer wavelength light with a photosensitizer can also be a viable strategy to avoid unwanted side reactions.[4]

  • Use of Photosensitizers: If direct excitation is inefficient, employing a triplet sensitizer like acetone or benzophenone can be effective.[1] The sensitizer absorbs the light and transfers the energy to one of the reactants, promoting it to the triplet state necessary for the cycloaddition.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Acetone can also serve as a triplet sensitizer.[3] It is also crucial to use solvents that are free of alkenes to prevent their participation in the reaction.[3]

  • Degas the Reaction Mixture: Dissolved oxygen should be avoided as it can be photoreactive and quench the excited triplet state of the reactants.[3] Purging the solvent with an inert gas like argon or nitrogen before and during the reaction is recommended.

2. I am observing the formation of significant amounts of a dimeric byproduct. How can I prevent this photodimerization?

Photodimerization is a common side reaction where two molecules of the same alkene react with each other instead of with the intended reaction partner.[1][2] This is particularly prevalent when one of the starting materials is prone to self-dimerization upon photoexcitation.

Here are some strategies to minimize photodimerization:

  • Adjust Stoichiometry: As mentioned previously, using a stoichiometric excess of the less photo-reactive alkene can increase the probability of the desired intermolecular reaction over the dimerization of the more photo-active species.[3]

  • Concentration Effects: Lowering the concentration of the reactant prone to dimerization can also disfavor this bimolecular side reaction.

  • Flow Chemistry: Performing the reaction in a microfluidic reactor can offer better control over irradiation time and reactant concentrations, potentially reducing dimerization.[5]

Table 1: Effect of Reactant Stoichiometry on Product Distribution

EntryReactant A (equiv.)Reactant B (equiv.)Desired Product Yield (%)Dimer of A Yield (%)
1114540
2126520
315855

Note: Data is illustrative and based on general principles. Actual results will vary depending on the specific reaction.

3. My reaction is producing a mixture of stereoisomers. How can I improve the stereoselectivity of the cyclobutane formation?

Controlling stereoselectivity in [2+2] cycloadditions is a significant challenge.[6] The stereochemical outcome is often determined by the mechanism of the reaction, which typically proceeds through a diradical intermediate.[3] The relative stability of the possible diradical intermediates and the subsequent ring closure will dictate the stereochemistry of the final product.

Strategies to improve stereoselectivity include:

  • Use of Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can induce facial selectivity in the cycloaddition, leading to the preferential formation of one diastereomer.[7]

  • Solvent Effects: The polarity of the solvent can influence the conformation of the diradical intermediate and thus the stereochemical outcome. In some cases, intramolecular hydrogen bonding in protic solvents can direct the facial selectivity of the cycloaddition.[8]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the transition state leading to the more stable stereoisomer.[9]

  • Choice of Photosensitizer: The triplet energy of the photosensitizer can influence the reaction pathway and potentially the stereoselectivity.

Table 2: Influence of Solvent on Diastereomeric Ratio (dr)

EntryReactant SystemSolventDiastereomeric Ratio (A:B)Reference
12'-hydroxyenoneMethylene Chloride (aprotic)1:10[8]
22'-hydroxyenoneAcetone/Water (protic)7:1[8]

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common issues in cyclobutane formation via [2+2] photocycloaddition.

G Troubleshooting Workflow for [2+2] Photocycloaddition start Reaction Issue Identified low_yield Low Yield start->low_yield poor_selectivity Poor Stereoselectivity start->poor_selectivity dimer Dimer Formation start->dimer check_conditions Review Reaction Conditions low_yield->check_conditions analyze_mechanism Analyze Reaction Mechanism poor_selectivity->analyze_mechanism adjust_stoichiometry Adjust Stoichiometry dimer->adjust_stoichiometry optimize_light Optimize Light Source & Wavelength check_conditions->optimize_light Incorrect Wavelength? add_sensitizer Add Triplet Sensitizer (e.g., Benzophenone) check_conditions->add_sensitizer Inefficient Excitation? degas Degas Solvent check_conditions->degas Oxygen Present? improved_yield Improved Yield optimize_light->improved_yield add_sensitizer->improved_yield degas->improved_yield change_solvent Modify Solvent Polarity analyze_mechanism->change_solvent Solvent Effects? lower_temp Lower Reaction Temperature analyze_mechanism->lower_temp Temperature Dependent? use_auxiliary Introduce Chiral Auxiliary analyze_mechanism->use_auxiliary Achiral Substrates? improved_selectivity Improved Stereoselectivity change_solvent->improved_selectivity lower_temp->improved_selectivity use_auxiliary->improved_selectivity lower_concentration Decrease Concentration of Dimerizing Reactant adjust_stoichiometry->lower_concentration use_excess Use Excess of Other Reactant adjust_stoichiometry->use_excess reduced_dimer Reduced Dimerization lower_concentration->reduced_dimer use_excess->reduced_dimer

Caption: A decision tree for troubleshooting common issues in [2+2] photocycloaddition reactions.

Reaction Mechanisms and Side Reactions

Understanding the underlying mechanisms is crucial for effective troubleshooting. The following diagram illustrates the general mechanism for a triplet-sensitized [2+2] photocycloaddition and a common side reaction pathway.

G Mechanism of Triplet-Sensitized [2+2] Photocycloaddition cluster_main Desired [2+2] Cycloaddition Pathway cluster_side Side Reaction: Dimerization sensitizer_gs Sensitizer (S₀) sensitizer_s1 Sensitizer (S₁) sensitizer_gs->sensitizer_s1 hν (Light Absorption) sensitizer_t1 Sensitizer (T₁) sensitizer_s1->sensitizer_t1 Intersystem Crossing (ISC) reactant_a_t1 Reactant A (T₁) sensitizer_t1->reactant_a_t1 Energy Transfer reactant_a_gs Reactant A (S₀) diradical 1,4-Diradical Intermediate reactant_a_t1->diradical + Reactant B reactant_a_t1_side Reactant A (T₁) reactant_b_gs Reactant B (S₀) product Cyclobutane Product diradical->product Spin Inversion & Ring Closure dimer_diradical Dimeric 1,4-Diradical reactant_a_t1_side->dimer_diradical + Reactant A reactant_a_gs_side Reactant A (S₀) dimer_product Dimer Product dimer_diradical->dimer_product Spin Inversion & Ring Closure

Caption: General mechanism for a triplet-sensitized [2+2] photocycloaddition and the competing dimerization side reaction.

Experimental Protocols

Protocol 1: General Procedure for a Photochemical [2+2] Cycloaddition

  • Reaction Setup: In a quartz reaction vessel, dissolve the alkene (1.0 equiv) and the enone (1.2 equiv) in a suitable solvent (e.g., acetone, acetonitrile, or dichloromethane) to achieve the desired concentration (typically 0.01-0.1 M). If a photosensitizer is used, add it at this stage (typically 5-20 mol%).

  • Degassing: Seal the vessel with a rubber septum and purge the solution with a gentle stream of argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

  • Irradiation: Place the reaction vessel in a photochemical reactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for wavelengths >300 nm, or specific wavelength LEDs). Ensure the reaction is adequately stirred and maintained at a constant temperature, if necessary, using a cooling bath.

  • Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC, GC-MS, or ¹H NMR.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.

Protocol 2: Determination of Yield and Diastereomeric Ratio by ¹H NMR

  • Sample Preparation: After the reaction, evaporate the solvent from a known volume of the crude reaction mixture. Dissolve the residue in a deuterated solvent (e.g., CDCl₃) and add an internal standard with a known concentration and a distinct, non-overlapping signal in the ¹H NMR spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate).

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 of the signals of interest) to allow for complete relaxation of the nuclei, which is crucial for accurate integration.

  • Yield Calculation: Calculate the molar amount of the product by comparing the integral of a characteristic product signal to the integral of the internal standard signal. The yield can then be determined based on the initial amount of the limiting reagent.

  • Diastereomeric Ratio (dr) Determination: Identify distinct signals in the ¹H NMR spectrum that correspond to each diastereomer. The ratio of the integrals of these signals will give the diastereomeric ratio of the product mixture.[10][11][12][13] Modern NMR techniques, such as band-selective pure shift NMR, can be employed for more accurate determination in cases of severe signal overlap.[10][11]

References

Technical Support Center: Purification of Crude 2,2-dimethoxycyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,2-dimethoxycyclobutan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via a ketene cycloaddition route?

A1: The synthesis of this compound, often proceeding through a [2+2] cycloaddition of a ketene with 1,1-dimethoxyethene to form 2,2-dimethoxycyclobutanone, followed by reductive amination, can introduce several impurities. The most common impurities include:

  • Unreacted starting materials: 1,1-dimethoxyethene and precursors to the ketene.

  • Cyclobutanone intermediate: Incomplete conversion of 2,2-dimethoxycyclobutanone to the amine.

  • Stereoisomers: If the cycloaddition or subsequent reactions are not stereospecific, diastereomers or enantiomers may be present.

  • Hydrolysis byproducts: The dimethoxy ketal is sensitive to acidic conditions and can hydrolyze to form the corresponding ketone.[1][2][3]

  • Dimerization products: Ketenes are prone to dimerization, leading to diketene byproducts.[4]

Q2: Why is my this compound streaking on the silica gel column during purification?

A2: Primary amines, being basic, often interact strongly with the acidic silanol groups on the surface of silica gel.[5][6] This strong interaction can lead to poor separation, broad peaks, and streaking (tailing) of the compound down the column.

Q3: Can I use an acid wash to remove non-basic impurities from my crude product?

A3: Yes, an acid-base extraction is a highly effective method for the initial purification of amines. By dissolving the crude mixture in an organic solvent and washing with an aqueous acid (e.g., 1M HCl), the basic amine will be protonated and move into the aqueous layer, leaving non-basic organic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent. However, be cautious as the dimethoxy ketal is acid-sensitive and may hydrolyze if exposed to strong acids for extended periods.[1][2][3]

Q4: My final product seems to be degrading over time. What are the likely causes?

A4: The this compound contains an acid-labile ketal group. Trace amounts of acidic impurities can catalyze the hydrolysis of the dimethoxy group to a ketone. It is crucial to ensure all acidic residues are removed during workup and purification. Storing the purified amine under anhydrous and inert conditions is recommended.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography on Silica Gel
Possible Cause Troubleshooting Step
Strong adsorption of the amine to the acidic silica gel.1. Use a modified mobile phase: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent to compete with the amine for binding to the silica. 2. Switch to a different stationary phase: Consider using basic alumina or an amine-functionalized silica gel column, which have a less acidic surface and reduce tailing.[7]
Product is too polar and is not eluting.Increase the polarity of the mobile phase gradually. A common solvent system is a gradient of methanol in dichloromethane.
Product degradation on the column.The acidic nature of silica gel can cause the hydrolysis of the dimethoxy group. Minimize the time the compound spends on the column by using a faster flow rate or switching to a less acidic stationary phase.
Issue 2: Presence of 2,2-dimethoxycyclobutanone in the Final Product
Possible Cause Troubleshooting Step
Incomplete reductive amination.1. Optimize reaction conditions: Increase the reaction time, temperature, or the amount of reducing agent. 2. Purification: The ketone is less polar than the amine. A carefully run column chromatography should be able to separate the two compounds.
Hydrolysis of the amine back to the ketone during workup or purification.Ensure all workup and purification steps are performed under neutral or slightly basic conditions to prevent hydrolysis of the imine intermediate or the final amine product.
Issue 3: Difficulty in Removing a Persistent, Non-polar Impurity
Possible Cause Troubleshooting Step
Dimerization of the ketene starting material.1. Optimize cycloaddition: Perform the ketene generation and cycloaddition at low temperatures to minimize dimerization. 2. Purification: These dimers are typically non-polar and can be separated from the more polar amine by column chromatography.
Unreacted, non-polar starting materials.An initial acid-base extraction should effectively remove these impurities.

Data Presentation

Table 1: Comparison of Purification Methods for Crude this compound

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Notes
Silica Gel Chromatography (DCM/MeOH)759060Significant tailing observed.
Silica Gel Chromatography (DCM/MeOH + 1% Et3N)759885Improved peak shape and recovery.
Basic Alumina Chromatography (EtOAc/Hexane)759788Good separation, less tailing than silica.
Recrystallization as HCl salt75>9970Requires conversion to salt and back to free base.

Data presented are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M aqueous HCl (3 x 50 mL).

  • Combine the aqueous layers. The protonated amine is now in the aqueous phase.

  • Wash the combined aqueous layers with the organic solvent (2 x 30 mL) to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and basify to pH > 12 by the slow addition of 4M NaOH.

  • Extract the free amine from the basic aqueous layer with the organic solvent (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the partially purified amine.

Protocol 2: Flash Column Chromatography on Amine-Functionalized Silica Gel
  • Slurry Packing: Prepare a slurry of amine-functionalized silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity (e.g., 2% EtOAc) and gradually increase the polarity (e.g., up to 30% EtOAc) to elute the amine.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Crude Reaction Mixture cycloaddition [2+2] Cycloaddition start->cycloaddition reductive_amination Reductive Amination cycloaddition->reductive_amination acid_base Acid-Base Extraction reductive_amination->acid_base Initial Cleanup chromatography Column Chromatography acid_base->chromatography Primary Purification recrystallization Recrystallization (optional) chromatography->recrystallization High Purity pure_product Pure Amine chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_problems Observed Problems cluster_solutions Potential Solutions start Crude Amine Purification Issue streaking Streaking on Silica start->streaking low_yield Low Yield start->low_yield impurity Persistent Impurity start->impurity add_base Add Base to Eluent streaking->add_base change_stationary_phase Use Amine-Silica or Alumina streaking->change_stationary_phase low_yield->change_stationary_phase acid_wash Perform Acid-Base Extraction impurity->acid_wash recrystallize Recrystallize as Salt impurity->recrystallize

Caption: Troubleshooting logic for common purification issues of this compound.

References

Technical Support Center: Synthesis of 2,2-dimethoxycyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with information on alternative synthetic routes to 2,2-dimethoxycyclobutan-1-amine. It includes frequently asked questions (FAQs) and troubleshooting guides for common experimental issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing substituted cyclobutane amines like this compound?

A1: The synthesis of functionalized cyclobutanes presents several challenges. The high ring strain of the four-membered ring can make them difficult to form and prone to ring-opening reactions.[1] Key challenges include:

  • Ring Formation: Methods like [2+2] cycloadditions can be sensitive to steric and electronic properties of the precursors, sometimes leading to low yields or undesired stereoisomers.[2][3]

  • Functional Group Interconversion: Introducing and modifying functional groups on the pre-formed cyclobutane ring can be difficult without compromising the ring's integrity.

  • Stereocontrol: Achieving the desired stereochemistry (e.g., cis vs. trans isomers) during reduction or other transformations requires careful selection of reagents and conditions.[4]

  • Precursor Availability: The synthesis often relies on specialized starting materials that may not be commercially available.[1]

Q2: What is the most common and direct synthetic approach to this compound?

A2: The most straightforward and widely applicable method is the reductive amination of the corresponding ketone precursor, 2,2-dimethoxycyclobutan-1-one.[5] This two-step, one-pot process involves the formation of an intermediate imine from the ketone and an ammonia source, followed by its immediate reduction to the target amine.[6] This method is favored for its operational simplicity and the availability of various reducing agents that can be tailored to the substrate.

Q3: How is the key precursor, 2,2-dimethoxycyclobutan-1-one, typically synthesized?

A3: 2,2-dimethoxycyclobutan-1-one is generally prepared through the protection of a more accessible cyclobutane precursor. A common method involves the acetalization of cyclobutane-1,2-dione monohydrate or a related derivative using methanol or trimethyl orthoformate under acidic conditions. This selectively protects one of the ketone functionalities as a dimethyl acetal.

Q4: Are there any biocatalytic or enzymatic methods available for this synthesis?

A4: Yes, biocatalysis is an emerging and powerful tool for synthesizing chiral amines.[7] Enzymes such as transaminases (TAs) or reductive aminases (RedAms) could potentially be used for the asymmetric synthesis of this compound from its ketone precursor.[7][8] These methods offer high enantioselectivity and operate under mild, environmentally friendly conditions, though they may require significant screening and optimization of enzymes for this specific substrate.[8]

Section 2: Synthetic Workflow and Experimental Protocols

The primary synthetic strategy involves a two-stage process: synthesis of the ketal-ketone precursor followed by reductive amination.

Stage 1: Synthesis of 2,2-Dimethoxycyclobutan-1-one

This stage focuses on protecting one of the carbonyl groups of a cyclobutane-1,2-dione derivative.

cluster_stage1 Stage 1: Precursor Synthesis start Cyclobutane-1,2-dione Monohydrate step1 Acetalization start->step1 Trimethyl Orthoformate, Methanol, H+ cat. product1 2,2-Dimethoxycyclobutan-1-one step1->product1

Caption: Workflow for the synthesis of the key precursor.

Experimental Protocol: Acetalization
  • Setup: To a solution of cyclobutane-1,2-dione monohydrate (1.0 eq) in anhydrous methanol (5-10 mL per gram of substrate), add trimethyl orthoformate (1.5 eq).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA, 0.05 eq) or sulfuric acid.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a mild base, such as triethylamine or saturated sodium bicarbonate solution, until the pH is neutral.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield 2,2-dimethoxycyclobutan-1-one.

Stage 2: Reductive Amination to this compound

This stage converts the ketone precursor into the final amine product.

cluster_stage2 Stage 2: Reductive Amination start 2,2-Dimethoxycyclobutan-1-one step1 Imine Formation start->step1 Ammonia Source (e.g., NH4OAc) step2 In-situ Reduction step1->step2 Reducing Agent (e.g., NaBH3CN) product This compound step2->product

Caption: Workflow for the final reductive amination step.

Experimental Protocol: Reductive Amination
  • Setup: Dissolve 2,2-dimethoxycyclobutan-1-one (1.0 eq) in an appropriate solvent like anhydrous methanol or ethanol.

  • Amine Source: Add an ammonia source, such as ammonium acetate (5-10 eq) or a solution of ammonia in methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C. Cautiously add a mild reducing agent like sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor for the disappearance of the imine intermediate by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of dilute aqueous HCl at 0 °C to destroy excess hydride. Basify the solution with aqueous NaOH (e.g., 2M) to a pH > 12.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be further purified by distillation or column chromatography.

Section 3: Troubleshooting Guide

Q: During the reductive amination, my yield is very low and I recover mostly starting material. What went wrong?

A: This issue typically points to problems with imine formation or the activity of the reducing agent.

  • Inefficient Imine Formation: The equilibrium between the ketone/ammonia and the imine/water may not favor the imine.

    • Solution 1: Add a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture to sequester water and drive the equilibrium towards the imine.

    • Solution 2: Ensure your ammonia source is adequate. Using a large excess of ammonium acetate or a saturated solution of ammonia can help.

  • Inactive Reducing Agent: Sodium cyanoborohydride can degrade upon improper storage.

    • Solution: Use a freshly opened bottle of the reagent or a more robust alternative like sodium triacetoxyborohydride.

  • pH Control: The pH of the reaction is crucial. NaBH₃CN is most effective and selective at a slightly acidic pH (around 6-7), which stabilizes the iminium ion for reduction.[6]

    • Solution: Buffer the reaction mixture. Using ammonium acetate can help maintain a suitable pH.

Q: My reaction produces a significant amount of the corresponding alcohol (2,2-dimethoxycyclobutanol) as a byproduct. How can I prevent this?

A: The formation of the alcohol byproduct indicates that the ketone starting material is being reduced directly, rather than the intermediate imine.

  • Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) will readily reduce both ketones and imines.

    • Solution: Use a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose.[6]

  • Reaction Conditions: Adding the reducing agent before the imine has had sufficient time to form can lead to ketone reduction.

    • Solution: Allow the ketone and ammonia source to stir together for at least 1-2 hours before introducing the reducing agent. This "pre-formation" step ensures a higher concentration of the imine intermediate.

Q: The acetalization of cyclobutane-1,2-dione gives me a mixture of products, including the desired product and the bis-acetal (1,1,2,2-tetramethoxycyclobutane). How can I improve selectivity?

A: Over-reaction to form the bis-acetal is a common issue.

  • Stoichiometry: Using a large excess of the acetal-forming reagent can drive the reaction to completion.

    • Solution: Carefully control the stoichiometry. Use only a slight excess of trimethyl orthoformate (e.g., 1.2-1.5 equivalents).

  • Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of the thermodynamic bis-acetal product.

    • Solution: Monitor the reaction closely by GC-MS or TLC. Quench the reaction as soon as the starting material has been consumed and before significant amounts of the bis-acetal appear.

  • Alternative Precursor:

    • Solution: Consider starting with a precursor where one carbonyl is already differentiated, such as 2-hydroxycyclobutan-1-one. Protection of the ketone followed by oxidation of the alcohol can provide a more controlled route to the desired precursor.

Section 4: Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes based on analogous transformations reported in the literature for cyclobutane systems.

Table 1: Conditions for Acetalization of Cyclobutanones
ParameterConditionExpected YieldReference / Analogy
Reagent Trimethyl Orthoformate70-85%[9]
Catalyst p-TSA (0.05 eq)
Solvent Anhydrous Methanol
Temperature Room Temperature
Time 12-24 hours
Table 2: Conditions for Reductive Amination of Cyclobutanones
ParameterConditionExpected YieldReference / Analogy
Amine Source NH₄OAc (10 eq)60-80%[5][6]
Reducing Agent NaBH₃CN (1.5 eq)
Solvent Anhydrous Methanol
Temperature 0 °C to Room Temp.
Time 12-24 hours

References

Technical Support Center: Purification of Polar Cyclobutylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar cyclobutylamine derivatives.

Troubleshooting Guides

Polar cyclobutylamine derivatives often present unique purification challenges due to their basicity, polarity, and the inherent ring strain of the cyclobutane moiety. This guide addresses common issues encountered during various purification techniques.

Column Chromatography (Normal Phase)

Normal-phase chromatography on silica gel is a primary purification method, but the basic nature of amines can lead to strong interactions with the acidic silica surface, causing peak tailing, low recovery, and even decomposition.

Troubleshooting Common Problems in Normal-Phase Column Chromatography

Problem Potential Cause Recommended Solution Expected Outcome
Broad, Tailing Peaks Strong interaction between the basic amine and acidic silanol groups on the silica gel.Add a competing base to the mobile phase (e.g., 0.1-2% triethylamine or ammonia in methanol).[1][2]Sharper, more symmetrical peaks and improved resolution.
Low or No Compound Elution The compound is too polar for the chosen eluent system and is irreversibly adsorbed onto the silica.Gradually increase the polarity of the eluent. For very polar amines, a solvent system like 5-10% methanol in dichloromethane with a small amount of ammonium hydroxide can be effective.[1][3]Elution of the compound from the column.
Compound Decomposition on Column The cyclobutylamine derivative is unstable on acidic silica gel. The ring strain of cyclobutane can make it susceptible to acid-catalyzed ring-opening.[4][5][6]Deactivate the silica gel by pre-treating it with a solution of triethylamine in the mobile phase. Alternatively, use a less acidic stationary phase like alumina or an amine-functionalized silica gel.[1][2]Improved recovery of the intact compound.
Co-elution with Polar Impurities Insufficient separation between the product and impurities of similar polarity.Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[2] This can help to better resolve compounds with close Rf values.Improved separation and isolation of the pure compound.

Experimental Workflow for Troubleshooting Normal-Phase Chromatography

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Troubleshooting cluster_3 Outcome Problem Poor Separation/ Low Recovery Check_TLC Re-evaluate TLC (Rf ~0.2-0.3) Problem->Check_TLC Add_Base Add Competing Base (e.g., TEA) Check_TLC->Add_Base Increase_Polarity Increase Eluent Polarity Check_TLC->Increase_Polarity Deactivate_Silica Deactivate Silica Gel Add_Base->Deactivate_Silica Gradient_Elution Implement Gradient Elution Increase_Polarity->Gradient_Elution Change_Stationary_Phase Use Amine-Functionalized Silica or Alumina Deactivate_Silica->Change_Stationary_Phase Success Successful Purification Change_Stationary_Phase->Success Gradient_Elution->Success G Compound_Polarity High Compound Polarity Poor_Retention Poor Retention Compound_Polarity->Poor_Retention Peak_Tailing Peak Tailing Poor_Retention->Peak_Tailing Solution1 Increase Aqueous Phase Poor_Retention->Solution1 Solution4 Use Polar-Embedded Column Poor_Retention->Solution4 Solution2 Adjust Mobile Phase pH Peak_Tailing->Solution2 Poor_Resolution Poor Resolution Poor_Resolution->Solution2 Solution3 Change Organic Modifier Poor_Resolution->Solution3 G Start Crude Polar Cyclobutylamine Derivative Dissolve Dissolve in Suitable Solvent (e.g., Ethanol) Start->Dissolve Add_Acid Add Acid (e.g., HCl in Ether) Stoichiometrically Dissolve->Add_Acid Induce_Crystallization Induce Crystallization (Cooling, Anti-solvent) Add_Acid->Induce_Crystallization Filter_Wash Filter and Wash Crystals with Cold Solvent Induce_Crystallization->Filter_Wash Dry Dry Under Vacuum Filter_Wash->Dry Pure_Salt Pure Crystalline Salt Dry->Pure_Salt

References

how to avoid rearrangement products in cyclobutane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in cyclobutane synthesis, with a primary focus on avoiding rearrangement products.

Troubleshooting Guides

Issue: Formation of Rearrangement Products (e.g., Cyclopentane Derivatives)

Rearrangement reactions, particularly ring expansions to form more stable five-membered rings, are a common problem in cyclobutane synthesis when carbocationic intermediates are involved. Here’s how to troubleshoot this issue:

Question: My reaction is yielding a significant amount of cyclopentane byproduct. How can I prevent this?

Answer: The formation of cyclopentane derivatives strongly suggests the presence of a carbocation intermediate that is undergoing a ring-expansion rearrangement. This is common in reactions proceeding through SN1 or E1 pathways. To mitigate this, consider the following strategies:

  • Avoid Carbocation-Promoting Conditions: Steer clear of strongly acidic conditions or reaction pathways that are known to generate carbocations.

  • Switch to a Concerted or Stepwise Non-Cationic Mechanism: Employ synthetic strategies that do not involve carbocation intermediates. Favorable methods include:

    • [2+2] Photocycloaddition: This method proceeds through a concerted or diradical pathway, effectively avoiding carbocation formation.

    • Transition Metal-Catalyzed [2+2] Cycloaddition: Catalysts like Ruthenium or Iron can facilitate the cycloaddition under mild conditions, preventing rearrangements.

    • Ketene Cycloaddition: The reaction of a ketene with an alkene is a powerful tool for forming cyclobutanones without rearrangement. Lewis acid catalysis can enhance the reactivity and selectivity of this reaction.

    • Intramolecular Cyclization of Acyclic Precursors: Using precursors like 1,4-dihalobutanes with a nucleophile, or copper-hydride catalyzed intramolecular hydroalkylation of halide-tethered styrenes, can lead to the desired cyclobutane ring through pathways that avoid carbocationic rearrangements.

Question: I am attempting a [2+2] photocycloaddition, but I am observing low yields and side products. What could be the issue?

Answer: While photocycloadditions are excellent for avoiding carbocationic rearrangements, they can be prone to other issues. Here are some troubleshooting tips:

  • Cycloreversion: The formed cyclobutane can sometimes revert to the starting alkenes. The inclusion of an "electron relay" (ER) additive can help prevent this by participating in the electron transfer process and stabilizing the product.[1]

  • Polymerization: Especially with terminal styrenes, polymerization can be a competing side reaction. Again, an electron relay additive can help minimize this.

  • Low Diastereoselectivity: The stereochemical outcome of photocycloadditions can sometimes be difficult to control. The use of chiral auxiliaries or templates can enforce facial selectivity. For instance, using 1,8-dihydroxynaphthalene as a covalent template can lead to single diastereomers in high yields.[2]

  • Incorrect Wavelength: Ensure you are using the appropriate wavelength of light to excite the desired chromophore. For some catalyzed reactions, visible light is sufficient and can be less destructive than UV light.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for rearrangement in cyclobutane synthesis?

A1: The primary driving force is the relief of ring strain. Cyclobutane has significant angle and torsional strain. When a carbocation is formed on or adjacent to the cyclobutane ring, a 1,2-alkyl shift can occur, leading to a ring expansion. This forms a more stable, less strained cyclopentyl cation.

Q2: Are there any "carbocation-free" methods to synthesize cyclobutanes?

A2: Yes, several methods avoid the formation of carbocation intermediates and are thus not prone to rearrangement. The most common are:

  • [2+2] Cycloadditions: These can be photochemical, transition metal-catalyzed, or involve ketenes. These reactions generally proceed through concerted, diradical, or zwitterionic pathways that do not involve free carbocations susceptible to rearrangement.[3]

  • Intramolecular Cyclization: Methods such as the reaction of 1,4-dihalobutanes with reducing agents or organometallic reagents, and copper-catalyzed intramolecular hydroalkylation, form the cyclobutane ring without generating carbocationic intermediates.[4]

Q3: Can Lewis acids be used in cyclobutane synthesis without causing rearrangements?

A3: Yes, particularly in the context of ketene-alkene [2+2] cycloadditions. In this case, the Lewis acid activates the ketene or the alkene, promoting the cycloaddition through a concerted or stepwise mechanism that does not involve a rearranging carbocation. In fact, Lewis acid promotion can lead to higher yields and diastereoselectivities compared to the thermal reaction.[5][6][7]

Q4: How can I improve the yield and selectivity of my [2+2] cycloaddition?

A4: To improve yields and selectivity, consider the following:

  • For Photocycloadditions: Optimize the solvent, temperature, and consider using sensitizers or electron relay additives.[1][8] Chiral catalysts or auxiliaries can be employed for enantioselective syntheses.

  • For Transition Metal-Catalyzed Cycloadditions: Screen different catalysts and ligands. The choice of metal (e.g., Ru, Fe, Cu) and ligand can significantly impact the reaction's efficiency and selectivity.

  • For Ketene Cycloadditions: The method of ketene generation is crucial. In situ generation from an acid chloride with a non-nucleophilic base is a common and effective method.[9] Lewis acid catalysis can be beneficial for unactivated alkenes.[7]

Data Presentation

The following table summarizes the yields of cyclobutane products for various synthetic methods that are effective in avoiding rearrangements. Note that in these reactions, rearrangement products are generally not observed or are formed in negligible amounts.

MethodSubstratesCatalyst/ConditionsCyclobutane Yield (%)Rearrangement Product Yield (%)Reference
[2+2] Photocycloaddition Anetholep-MeOTPT, Anthracene (Electron Relay), hν (visible)46Not Reported (negligible)[1]
E-Asaronep-MeOTPT, Anthracene (Electron Relay), hν (visible)50Not Reported (negligible)[1]
Ru-Catalyzed [2+2] Cycloaddition Dissimilar acyclic enonesRu(bipy)3Cl2, visible lightGood to ExcellentNot Reported (negligible)[2]
Lewis Acid-Promoted Ketene Cycloaddition Phenylacetyl chloride + 1,1-diphenylethyleneEtAlCl2, -78 °C to -45 °C84 (13:1 dr)Not Reported (negligible)[7]
Phenylacetyl chloride + DihydropyranEtAlCl2, -78 °C to -45 °C95 (18:1 dr)Not Reported (negligible)[7]
Intramolecular Hydroalkylation 4-bromo-1-(p-tolyl)but-1-eneCu(OAc)2, DTBM-SEGPHOS, LiOMe, PhSiH390Not Reported (negligible)[4]

Experimental Protocols

Lewis Acid-Promoted [2+2] Cycloaddition of an Arylketene with an Alkene

This protocol describes the in situ generation of an arylketene and its subsequent Lewis acid-promoted cycloaddition with an alkene to form a cyclobutanone, a method effective at avoiding rearrangement products.[5][7]

Materials:

  • Arylacetyl chloride (1.0 equiv)

  • Alkene (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • Ethylaluminum dichloride (EtAlCl2, 1.0 M in hexanes, 2.5 equiv)

  • Anhydrous dichloromethane (CH2Cl2)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkene and anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the ethylaluminum dichloride solution dropwise to the stirred solution of the alkene.

  • In a separate flask, prepare a solution of the arylacetyl chloride and triethylamine in anhydrous dichloromethane.

  • Using a syringe pump, add the solution of the arylacetyl chloride and triethylamine to the reaction mixture at -78 °C over a period of 1-2 hours.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional hour, then warm to -45 °C and stir for another 2 hours.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visible Light-Mediated [2+2] Cycloaddition of Enones

This protocol outlines a general procedure for the ruthenium-catalyzed [2+2] cycloaddition of enones using visible light, which avoids high-energy intermediates prone to rearrangement.[2]

Materials:

  • Enone substrate (1.0 equiv)

  • Alkene (2.0 equiv)

  • Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate ([Ru(bipy)3]Cl2·6H2O, 1-5 mol%)

  • Diisopropylethylamine (DIPEA, 1.5 equiv)

  • Anhydrous acetonitrile (CH3CN)

Procedure:

  • In a reaction vessel, dissolve the enone, alkene, [Ru(bipy)3]Cl2·6H2O, and DIPEA in anhydrous acetonitrile.

  • Degas the solution by sparging with nitrogen or argon for 15-20 minutes.

  • Seal the vessel and place it approximately 5-10 cm from a visible light source (e.g., a compact fluorescent lamp or an LED lamp).

  • Irradiate the reaction mixture with stirring at room temperature for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the cyclobutane product.

Mandatory Visualizations

Rearrangement_Pathway cluster_0 Problematic Synthesis (Carbocation Pathway) Cyclobutane_Substrate Cyclobutane Derivative (with leaving group) Carbocation Cyclobutyl Carbocation (Unstable) Cyclobutane_Substrate->Carbocation S_N1 / E1 Conditions Rearrangement Ring Expansion (1,2-Alkyl Shift) Carbocation->Rearrangement Cyclopentyl_Cation Cyclopentyl Carbocation (More Stable) Rearrangement->Cyclopentyl_Cation Rearrangement_Product Rearrangement Product (e.g., Cyclopentane) Cyclopentyl_Cation->Rearrangement_Product Nucleophilic Attack

Caption: Carbocation-mediated rearrangement pathway in cyclobutane synthesis.

Solution_Workflow Start Goal: Synthesize Cyclobutane (Avoid Rearrangement) Decision Are starting materials alkenes/enones? Start->Decision Method1 [2+2] Cycloaddition Decision->Method1 Yes Method2 Intramolecular Cyclization Decision->Method2 No (e.g., 1,4-dihaloalkane) Sub_Decision1 Photochemical or Catalyzed? Method1->Sub_Decision1 Ketene_Path Is a cyclobutanone the target? Method1->Ketene_Path Photo Photochemical [2+2] Sub_Decision1->Photo Light-induced Catalyzed Transition Metal-Catalyzed [2+2] Sub_Decision1->Catalyzed Metal catalyst Product Desired Cyclobutane Product Photo->Product Catalyzed->Product Ketene Ketene Cycloaddition Ketene_Path->Ketene Yes Ketene->Product Method2->Product

Caption: Decision workflow for selecting a rearrangement-free cyclobutane synthesis method.

References

minimizing by-product formation in 2,2-dimethoxycyclobutan-1-amine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2-dimethoxycyclobutan-1-amine. The information is designed to help minimize by-product formation and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during reactions involving this compound.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product 1. Ring Instability: The cyclobutane ring is strained and may be susceptible to opening or rearrangement under harsh reaction conditions (e.g., high temperatures, strong acids/bases).[1] 2. Acetal Hydrolysis: The 2,2-dimethoxy group (an acetal) can be sensitive to acidic conditions, leading to the formation of a ketone. 3. Steric Hindrance: The bulky 2,2-dimethoxy group may sterically hinder the approach of reactants to the amine functionality.1. Milder Reaction Conditions: Employ lower temperatures and avoid strongly acidic or basic conditions where possible. Consider using milder catalysts and reagents. 2. Control of pH: Maintain a neutral or slightly basic pH to prevent acetal hydrolysis. If acidic conditions are necessary, consider using a non-aqueous solvent or minimizing reaction time. 3. Linker/Spacer Introduction: If steric hindrance is a significant issue in derivatization, consider strategies to introduce a spacer molecule.
Formation of Multiple By-products 1. Ring Expansion/Rearrangement: Carbocation intermediates, which can form under certain conditions (e.g., diazotization of the amine), can lead to ring expansion to a more stable cyclopentane or cyclopentene derivative.[1] 2. Elimination Reactions: Under basic conditions or at elevated temperatures, elimination of one of the methoxy groups or the amine group could occur, leading to unsaturated by-products. 3. Dimerization/Polymerization: Self-reaction of the starting material or reactive intermediates can lead to higher molecular weight impurities.1. Avoid Carbocation Formation: Choose reaction pathways that do not involve the formation of a carbocation on the cyclobutane ring. If unavoidable, use non-polar solvents and low temperatures to stabilize the intermediate. 2. Temperature and Base Control: Use the lowest effective temperature and a stoichiometric amount of a non-nucleophilic base to minimize elimination. 3. Dilution and Controlled Addition: Running the reaction at a lower concentration and adding reagents slowly can help to minimize side reactions between starting materials or intermediates.
Presence of a Ketone By-product Hydrolysis of the Acetal Group: The 2,2-dimethoxy group is an acetal, which can be hydrolyzed to a ketone in the presence of acid and water.1. Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use of drying agents like molecular sieves may be beneficial. 2. Buffer the Reaction: If aqueous conditions are unavoidable, use a buffer to maintain a neutral or slightly basic pH. 3. Acetal Protecting Group: If the desired reaction requires strongly acidic conditions, consider if a more robust protecting group for the ketone is necessary, although this adds synthetic steps.
Difficulty in Product Purification Similar Polarity of Products and By-products: By-products arising from minor structural changes (e.g., ring-expanded isomers) may have very similar polarities to the desired product, making chromatographic separation challenging.1. Derivatization: Convert the amine product to a derivative (e.g., an amide or a carbamate) that may have significantly different polarity, facilitating separation. The protecting group can be removed in a subsequent step. 2. Alternative Chromatographic Techniques: Explore different stationary phases (e.g., alumina, silver nitrate impregnated silica for unsaturated by-products) or chromatography modes (e.g., reverse-phase, ion-exchange). 3. Distillation/Crystallization: If the product is thermally stable and has a distinct boiling point from impurities, distillation can be effective. Crystallization can also be a powerful purification technique if a suitable solvent system is found.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products to expect in reactions with this compound?

A1: While specific by-products are highly reaction-dependent, general possibilities based on the structure include:

  • Ring-expanded products: Such as 2-methoxycyclopentanone or derivatives, arising from rearrangement of the cyclobutane ring, especially under conditions that favor carbocation formation.[1]

  • Ketone-containing species: Resulting from the hydrolysis of the 2,2-dimethoxy (acetal) group under acidic conditions.

  • Elimination products: Formation of cyclobutene derivatives through the loss of a methoxy group or the amine.

Q2: How can I prevent the hydrolysis of the 2,2-dimethoxy group?

A2: The acetal functionality is sensitive to acid. To prevent hydrolysis:

  • Maintain anhydrous reaction conditions.

  • Avoid acidic reagents and solvents. If their use is essential, opt for the mildest possible conditions and shortest reaction times.

  • Work at low temperatures to reduce the rate of hydrolysis.

  • Use a non-aqueous workup or a basic aqueous workup to neutralize any acids promptly.

Q3: Is the cyclobutane ring in this molecule stable to heat?

A3: Cyclobutane rings possess inherent ring strain and can be susceptible to thermal rearrangement or decomposition, although the presence of substituents can influence this. It is advisable to conduct reactions at the lowest effective temperature. Long reaction times at elevated temperatures should be avoided to minimize the risk of ring-opening or rearrangement by-products.

Q4: What is the best way to purify this compound and its derivatives?

A4: Purification strategies depend on the nature of the product and impurities.

  • Column chromatography on silica gel is a common starting point. A solvent system with a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can improve the chromatography of amines by reducing tailing.

  • Distillation under reduced pressure can be effective for thermally stable, volatile compounds.

  • Crystallization is a highly effective method for obtaining pure solid products.

  • If purification is challenging due to similar polarities of the product and by-products, consider derivatizing the amine to alter its chromatographic properties, followed by deprotection after purification.

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol provides a general method for the N-alkylation of this compound, aiming to minimize by-product formation.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF).

    • Add a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 eq).

  • Reagent Addition:

    • Dissolve the alkylating agent (e.g., an alkyl halide, 1.1 eq) in the same anhydrous solvent.

    • Add the solution of the alkylating agent dropwise to the stirred solution of the amine at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to ensure the consumption of the starting material and minimize the formation of multiple products.

  • Workup and Purification:

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

By_Product_Formation_Pathways This compound This compound Desired_Product Desired N-functionalized Product This compound->Desired_Product Desired Reaction (e.g., Alkylation, Acylation) Ring_Expanded_Product Ring-Expanded By-product (e.g., Cyclopentanone derivative) This compound->Ring_Expanded_Product Carbocation Intermediate (e.g., from Diazotization) Ketone_By_product Ketone By-product (from Acetal Hydrolysis) This compound->Ketone_By_product Acidic Conditions + Water Elimination_Product Elimination By-product (Cyclobutene derivative) This compound->Elimination_Product Strong Base or High Temperature

Caption: Potential reaction pathways for this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis of Conditions cluster_2 Corrective Actions Low_Yield Low Yield or Multiple Products Check_Temp High Temperature? Low_Yield->Check_Temp Check_pH Acidic/Strongly Basic? Low_Yield->Check_pH Check_Water Anhydrous Conditions? Low_Yield->Check_Water Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Adjust_pH Use Milder Base/Buffer Check_pH->Adjust_pH Yes Dry_Solvents Ensure Anhydrous Conditions Check_Water->Dry_Solvents No

Caption: A logical workflow for troubleshooting problematic reactions.

References

addressing scalability challenges in the production of 2,2-dimethoxycyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address scalability challenges in the production of 2,2-dimethoxycyclobutan-1-amine. The content is tailored for researchers, scientists, and drug development professionals.

Experimental Workflow

The synthesis of this compound is typically achieved through a two-step process: ketalization of cyclobutanone followed by reductive amination.

G cluster_0 Step 1: Ketalization cluster_1 Step 2: Reductive Amination Cyclobutanone Cyclobutanone Ketalization Ketalization Cyclobutanone->Ketalization TrimethylOrthoformate Trimethyl Orthoformate TrimethylOrthoformate->Ketalization AcidCatalyst Acid Catalyst (e.g., p-TsOH) AcidCatalyst->Ketalization Dimethoxycyclobutanone 2,2-dimethoxycyclobutanone ReductiveAmination ReductiveAmination Dimethoxycyclobutanone->ReductiveAmination Ketalization->Dimethoxycyclobutanone Ammonia Ammonia (e.g., NH4OAc) Ammonia->ReductiveAmination ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->ReductiveAmination FinalProduct This compound ReductiveAmination->FinalProduct

Caption: Overall synthetic workflow for this compound production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound on a larger scale?

A1: The most common and scalable route involves a two-step synthesis. The first step is the acid-catalyzed ketalization of cyclobutanone with trimethyl orthoformate to yield 2,2-dimethoxycyclobutanone. The second step is the reductive amination of the intermediate ketone with an ammonia source in the presence of a reducing agent to afford the final product.[1][2]

Q2: What are the critical parameters to control during the ketalization step?

A2: Key parameters for the ketalization of cyclobutanone include:

  • Water Removal: The reaction is an equilibrium process, and removal of the water byproduct is crucial to drive the reaction towards the ketal product. Using a dehydrating agent or a Dean-Stark apparatus is common.[3]

  • Catalyst Loading: Typically, a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) is used. The optimal loading needs to be determined to ensure a reasonable reaction rate without promoting side reactions.

  • Temperature: The reaction is often performed at elevated temperatures to facilitate the removal of byproducts. However, excessively high temperatures can lead to decomposition.[3]

  • Stoichiometry: Using an excess of the orthoformate can help drive the reaction to completion.

Q3: Which reducing agents are suitable for the reductive amination of 2,2-dimethoxycyclobutanone?

A3: Several reducing agents can be employed, with the choice often depending on the scale and specific reaction conditions. Common choices include:

  • Sodium Cyanoborohydride (NaBH3CN): It is a mild and selective reducing agent that is effective at neutral to slightly acidic pH and is often preferred for one-pot reactions.[1][4][5]

  • Sodium Triacetoxyborohydride (NaBH(OAc)3): Another mild and selective reagent, often used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5]

  • Sodium Borohydride (NaBH4): A more powerful reducing agent that can also reduce the starting ketone. Therefore, it is typically added after the imine formation is complete.[5][6]

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Nickel) is a greener alternative and is often used in large-scale industrial processes.[2][7]

Q4: How can I monitor the progress of the reactions?

A4: Reaction progress can be monitored by standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): For a quick qualitative assessment of the consumption of starting materials and formation of products.

  • Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): To quantify the conversion and identify any major byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the intermediates and the final product.

Q5: What are the common impurities or byproducts in this synthesis?

A5: Potential impurities and byproducts include:

  • Ketalization Step: Unreacted cyclobutanone, and byproducts from side reactions if the conditions are too harsh.

  • Reductive Amination Step: Unreacted 2,2-dimethoxycyclobutanone, the corresponding alcohol from the reduction of the ketone, and potentially secondary amines if the product amine reacts further with the starting ketone.[8] With sodium cyanoborohydride, there's a small risk of forming cyano-adducts.

Q6: What are the recommended storage and handling conditions for this compound?

A6: this compound is an amine and should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE). It is likely to be sensitive to air and moisture. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a cool and dry place.

Troubleshooting Guides

Step 1: Ketalization of Cyclobutanone
Problem Possible Cause(s) Troubleshooting Steps
Low Conversion to 2,2-dimethoxycyclobutanone 1. Inefficient water removal.2. Insufficient catalyst.3. Low reaction temperature.4. Impure starting materials.1. Ensure the Dean-Stark trap is functioning correctly or add a chemical drying agent.[3]2. Increase the catalyst loading incrementally.3. Gradually increase the reaction temperature while monitoring for decomposition.4. Use freshly distilled cyclobutanone and trimethyl orthoformate.
Formation of Side Products 1. Catalyst is too strong or loading is too high.2. Reaction temperature is excessive.3. Prolonged reaction time.1. Use a milder acid catalyst or reduce the catalyst loading.2. Optimize the temperature to the minimum required for a reasonable reaction rate.3. Monitor the reaction closely and stop it once the starting material is consumed.
Hydrolysis of Ketal during Workup 1. Presence of acid during aqueous workup.1. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before adding water.
Step 2: Reductive Amination of 2,2-dimethoxycyclobutanone
Problem Possible Cause(s) Troubleshooting Steps
Low Yield of this compound 1. Incomplete imine formation.2. Inactive reducing agent.3. Unfavorable pH for reduction.4. Steric hindrance of the ketone.1. Pre-form the imine before adding the reducing agent. This can be facilitated by removing water.[5]2. Use a fresh batch of the reducing agent.3. Adjust the pH to be optimal for the chosen reducing agent (e.g., slightly acidic for NaBH3CN).4. Increase reaction time and/or temperature. Consider using a more reactive reducing agent or a catalyst to overcome steric hindrance.
Formation of the Alcohol Byproduct 1. Reducing agent is too strong and reduces the ketone.2. Imine formation is slow.1. Use a milder reducing agent like NaBH3CN or NaBH(OAc)3.[4]2. If using NaBH4, ensure complete imine formation before its addition.3. Optimize conditions to favor imine formation (e.g., appropriate pH, water removal).
Formation of Secondary Amine 1. The product amine reacts with the starting ketone.1. Use a large excess of the ammonia source.[9]2. Add the ketone slowly to the reaction mixture containing the ammonia source and reducing agent.
Difficult Product Isolation/Purification 1. The product is volatile.2. The product forms an azeotrope with the solvent.3. Emulsion formation during aqueous workup.1. Use lower temperatures during solvent removal under reduced pressure.2. Consider purification via salt formation (e.g., hydrochloride salt) followed by extraction.3. Add salt (brine) to the aqueous layer to break up emulsions.

Quantitative Data Summary

The following tables provide representative quantitative data for the key reaction steps. Note that optimal conditions may vary depending on the specific scale and equipment used.

Table 1: Ketalization of Cyclobutanone

ParameterValueReference
Cyclobutanone:Orthoformate Ratio 1 : 1.2 - 1.5General Ketalization Protocols
Catalyst Loading (p-TsOH) 0.1 - 1.0 mol%[10]
Solvent Methanol or neat[10]
Temperature 25 - 65 °C[3]
Reaction Time 2 - 24 hours[3][10]
Typical Yield 85 - 95%General Ketalization Protocols

Table 2: Reductive Amination of 2,2-dimethoxycyclobutanone

ParameterValueReference
Ketone:Ammonia Source Ratio 1 : 5 - 10[9]
Reducing Agent (Equivalents) 1.5 - 3.0[11]
Solvent Methanol, Ethanol, THF, DCE[5]
pH 6 - 7 (for NaBH3CN)[9]
Temperature 0 - 50 °C[12]
Reaction Time 12 - 48 hours[12]
Typical Yield 60 - 85%Based on similar sterically hindered ketones

Experimental Protocols

Protocol 1: Synthesis of 2,2-dimethoxycyclobutanone
  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclobutanone (1.0 eq), trimethyl orthoformate (1.2 eq), and methanol as a solvent.

  • Add p-toluenesulfonic acid monohydrate (0.5 mol%).

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue heating until the theoretical amount of water has been collected or the reaction is complete as monitored by GC.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,2-dimethoxycyclobutanone.

  • Purify the crude product by vacuum distillation if necessary.

Protocol 2: Synthesis of this compound
  • To a round-bottom flask, add 2,2-dimethoxycyclobutanone (1.0 eq) and a large excess of an ammonia source, such as ammonium acetate (10 eq), in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC or GC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases.

  • Make the solution basic (pH > 10) by the addition of a concentrated aqueous solution of sodium hydroxide.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to yield the crude amine.

  • The amine can be further purified by distillation or by forming the hydrochloride salt, which can be recrystallized.

Signaling Pathways and Logical Relationships

Reductive Amination Mechanism

The following diagram illustrates the key steps in the reductive amination process.

G Ketone 2,2-dimethoxycyclobutanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Ammonia Ammonia Ammonia Hemiaminal->Ketone - Ammonia Imine Imine Intermediate Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O Amine This compound Imine->Amine + Reducing Agent ReducingAgent Reducing Agent (e.g., [H⁻]) G Start Low Yield of Amine CheckImine Check for Imine Formation (TLC/GC-MS) Start->CheckImine IminePresent Imine is Present CheckImine->IminePresent Yes ImineAbsent Imine is Absent CheckImine->ImineAbsent No CheckReducer Check Reducing Agent Activity IminePresent->CheckReducer OptimizeImineFormation Optimize Imine Formation (pH, Water Removal) ImineAbsent->OptimizeImineFormation ReducerOK Reducer is Active CheckReducer->ReducerOK Yes ReducerInactive Reducer is Inactive CheckReducer->ReducerInactive No OptimizeConditions Optimize Reaction Conditions (Time, Temperature) ReducerOK->OptimizeConditions ReplaceReducer Use Fresh Reducing Agent ReducerInactive->ReplaceReducer

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2,2-dimethoxycyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2-dimethoxycyclobutan-1-amine with experimental data from structurally analogous compounds. Due to the absence of publicly available experimental NMR data for the title compound, this guide utilizes high-quality predicted data to serve as a valuable reference for researchers synthesizing or working with this molecule. The comparison with known compounds provides a practical framework for spectral interpretation and verification.

¹H NMR Spectral Data Comparison

The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to its unique chemical environment. The table below compares these predicted chemical shifts with the experimental values for cyclobutylamine and 2,2-dimethoxypropane, offering insights into the influence of the combined functional groups on the cyclobutane ring.

Compound Proton Assignment Predicted/Experimental Chemical Shift (ppm) Multiplicity
This compound (Predicted) H1 (CH-NH₂)3.39Triplet
H3 (CH₂)1.83Multiplet
H4 (CH₂)2.15Multiplet
OCH₃3.15Singlet
NH₂1.5 (variable)Broad Singlet
Cyclobutylamine (Experimental) H1 (CH-NH₂)~3.4Multiplet
H2/H4 (CH₂)~1.9-2.2Multiplet
H3 (CH₂)~1.6-1.8Multiplet
NH₂~1.1 (variable)Broad Singlet
2,2-dimethoxypropane (Experimental) CH₃1.28Singlet
OCH₃3.17Singlet

¹³C NMR Spectral Data Comparison

The predicted ¹³C NMR spectrum of this compound provides a clear fingerprint of its carbon skeleton. The following table contrasts the predicted chemical shifts with experimental data for cyclobutylamine and 2,2-dimethoxypropane, highlighting the expected positions of the key carbon signals.

Compound Carbon Assignment Predicted/Experimental Chemical Shift (ppm)
This compound (Predicted) C1 (CH-NH₂)54.0
C2 (C(OCH₃)₂)100.0
C3 (CH₂)25.0
C4 (CH₂)35.0
OCH₃48.0
Cyclobutylamine (Experimental) C1 (CH-NH₂)~49.0
C2/C4 (CH₂)~32.0
C3 (CH₂)~14.0
2,2-dimethoxypropane (Experimental) C(OCH₃)₂100.1
CH₃24.2
OCH₃48.1

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra, applicable for the characterization of compounds like this compound and its analogs.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified solid sample or 10-20 µL of a liquid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift reference.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a ¹H frequency of 400 MHz or higher.[2][3]

  • Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity and resolution.

  • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is crucial for good spectral resolution.

3. ¹H NMR Data Acquisition:

  • Acquire the spectrum at a constant temperature, typically 298 K.

  • Use a standard single-pulse experiment.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

  • The number of scans can vary from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Process the raw data with Fourier transformation, phase correction, and baseline correction.

4. ¹³C NMR Data Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals and to benefit from the Nuclear Overhauser Effect (NOE).

  • The spectral width should encompass the typical range for organic molecules (e.g., 0 to 220 ppm).

  • Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) is generally required to obtain a good signal-to-noise ratio.

  • Process the data similarly to the ¹H spectrum.

Logical Relationship of NMR Data

The following diagram illustrates the logical flow from the molecular structure of this compound to its expected NMR spectral output.

cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_data Spectral Data A This compound B 1H NMR A->B C 13C NMR A->C D Chemical Shifts Multiplicity Integration B->D E Chemical Shifts C->E

Caption: From Structure to Spectrum.

Signaling Pathway of Structure Elucidation

The diagram below outlines the workflow for characterizing a novel compound like this compound using NMR spectroscopy in conjunction with other analytical techniques.

A Synthesis & Purification B 1H NMR Analysis A->B C 13C NMR Analysis A->C E Mass Spectrometry A->E D 2D NMR (COSY, HSQC, HMBC) B->D C->D F Structure Proposal D->F E->F G Comparison with Predicted Data F->G H Structure Confirmation G->H

Caption: Analytical Workflow for Structure Confirmation.

References

Pioneering Structural Analysis: A Guide to X-ray Crystal Structure Determination of Novel Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

While specific X-ray crystal structure data for 2,2-dimethoxycyclobutan-1-amine derivatives are not publicly available, this guide provides a comprehensive overview of the crystallographic workflow and its critical role in the structural elucidation of novel cyclobutane compounds. Understanding these methodologies is paramount for researchers and drug development professionals working with conformationally restricted molecules.

Cyclobutane moieties are of growing interest in medicinal chemistry due to their unique three-dimensional structures which can offer advantages in pharmacological properties.[1] The precise determination of the stereochemistry and conformation of substituted cyclobutanes is crucial for understanding their biological activity and for structure-based drug design. X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional structure of molecules.[2][3]

The Crucial Role of X-ray Crystallography in Cyclobutane Chemistry

The synthesis of complex cyclobutanes often presents challenges in achieving the desired regio- and stereocontrol.[2] As a result, spectroscopic data alone may not be sufficient to definitively assign the correct structure, especially in cases of intricate stereochemical relationships.[2] X-ray crystallographic analysis provides irrefutable evidence of the molecular structure, confirming stereochemistry and revealing subtle conformational details that can influence molecular interactions.[2][3]

Generalized Workflow for X-ray Crystal Structure Determination

The process of determining a crystal structure can be broken down into several key stages, from obtaining suitable crystals to refining the final structural model. The following diagram illustrates a typical workflow for the X-ray crystal structure determination of a novel small molecule like a this compound derivative.

XRay_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_structure Structure Solution & Refinement cluster_validation Validation & Deposition Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization High Purity Sample Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection XRay_Diffraction X-ray Diffraction Data Collection Crystal_Selection->XRay_Diffraction Data_Processing Data Processing & Reduction XRay_Diffraction->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Deposition Deposition to Database (e.g., CCDC) Validation->Deposition

A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocols

Below are generalized experimental methodologies for the key stages of X-ray crystal structure determination of a novel organic compound.

Table 1: Experimental Protocols for X-ray Crystal Structure Determination
Stage Detailed Methodology
Crystallization High-purity crystalline material is essential. Common techniques for small molecules include slow evaporation of a saturated solution, vapor diffusion (e.g., diethyl ether into a dichloromethane solution), or slow cooling of a saturated solution. A variety of solvents and solvent combinations should be screened to find optimal conditions for single crystal growth.
Crystal Selection and Mounting A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal should be well-formed with sharp edges and no visible defects. The selected crystal is mounted on a goniometer head, often using a cryoprotectant (e.g., paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
Data Collection The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector). A full sphere of diffraction data is collected by acquiring a series of images at different crystal orientations.
Data Processing and Structure Solution The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. The space group is determined, and the unit cell parameters are refined. The structure is then "solved" using computational methods, such as direct methods or Patterson methods, to obtain an initial model of the atomic positions.
Structure Refinement The initial structural model is refined against the experimental diffraction data using least-squares methods. This iterative process involves adjusting atomic positions, thermal parameters (isotropic or anisotropic), and occupancies to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Structure Validation and Deposition The final refined structure is validated using software tools like CHECKCIF to ensure its chemical and geometric sensibility. Key crystallographic parameters such as R-factor, GooF (Goodness of Fit), and residual electron density are reported. The final structural information is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Table 2: Key Crystallographic Refinement Parameters
Parameter Description Typical Value for a Good Structure
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05
wR2 A weighted R-factor based on squared structure factor amplitudes, which is more sensitive to weaker reflections.< 0.15
Goodness of Fit (GooF) Should be close to 1.0, indicating a good fit between the model and the data.~1.0
Residual Electron Density The remaining electron density after the model has been refined. Large positive or negative peaks may indicate missing atoms or errors in the model.< ±0.5 e⁻/ų

Comparison with Alternative Techniques

While X-ray crystallography provides definitive structural information, other techniques are often used for routine characterization.

Table 3: Comparison of Structural Analysis Techniques
Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry.Unambiguous structure determination.Requires a suitable single crystal, which can be difficult to obtain.
NMR Spectroscopy Information about the chemical environment of atoms, connectivity, and through-space interactions (e.g., NOE).Provides information about the structure in solution. Does not require crystalline material.Can be ambiguous for complex stereochemistry. Does not provide precise bond lengths and angles.
Mass Spectrometry Provides the molecular weight and fragmentation pattern.High sensitivity and accuracy for molecular weight determination.Does not provide information about the 3D structure or stereochemistry.

References

comparative study of 2,2-dimethoxycyclobutan-1-amine with other cyclobutanamines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the physicochemical and biological properties of substituted cyclobutanamines, offering insights for researchers, scientists, and drug development professionals.

The cyclobutane motif is an increasingly important structural component in modern medicinal chemistry. Its rigid, puckered conformation can offer significant advantages in drug design, including improved potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comparative study of various substituted cyclobutanamine derivatives, highlighting the impact of different functional groups on their physicochemical and biological characteristics. While the specific compound 2,2-dimethoxycyclobutan-1-amine is not extensively characterized in publicly available literature, this comparison of representative analogues offers valuable insights for the design of novel therapeutics.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The substitution pattern on the cyclobutane ring can significantly influence these parameters.

For instance, the introduction of fluorine atoms, a common strategy in medicinal chemistry to modulate metabolic stability and receptor binding, has a predictable effect on the basicity of the cyclobutanamine. As shown in the table below, fluoroalkyl substitution generally decreases the pKa of the amine, making it less basic. This is attributed to the strong electron-withdrawing nature of fluorine.

Compound/DerivativeStructurepKa (predicted/experimental)logP (predicted/experimental)Solubility
Cyclobutanamine~10.4 (predicted)0.4 (predicted)Soluble in water
3-Phenylcyclobutan-1-amine9.8 (predicted)1.6 (XlogP3)[3]Sparingly soluble in water
3-(Trifluoromethyl)cyclobutan-1-amine (cis)~8.5[4]~1.5[4]Data not available
3-(Trifluoromethyl)cyclobutan-1-amine (trans)~8.6[4]~1.6[4]Data not available
3-(Difluoromethyl)cyclobutan-1-amine (cis)~9.0[4]~1.0[4]Data not available
3-(Fluoromethyl)cyclobutan-1-amine (cis)~9.5[4]~0.7[4]Data not available

Table 1: Comparative Physicochemical Properties of Representative Cyclobutanamine Derivatives. pKa and logP values are experimental where available or predicted using computational models.

Biological Activity and Applications in Drug Discovery

Cyclobutanamine derivatives have been incorporated into a variety of drug candidates to enhance their therapeutic potential. The rigid nature of the cyclobutane ring can help to lock a molecule into a bioactive conformation, leading to improved binding affinity for its biological target.

One notable example is the use of a difluorocyclobutanyl amine moiety in the development of Ivosidenib (Tibsovo®), an inhibitor of isocitrate dehydrogenase 1 (IDH1). The replacement of a metabolically vulnerable cyclohexane ring with the more stable difluorocyclobutane group was a key optimization step that led to a drug with an improved pharmacokinetic profile.

Metabolic Stability

A significant advantage of incorporating the cyclobutane scaffold is the potential for increased metabolic stability.[1][2] The cyclobutane ring itself is generally resistant to metabolic degradation. Furthermore, strategic substitution, such as gem-difluorination, can block potential sites of metabolism, thereby prolonging the drug's half-life in the body.[1] Studies have shown that replacing metabolically susceptible groups with cyclobutane analogues can lead to significant improvements in metabolic stability and overall drug exposure.[1]

Experimental Protocols

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of a cyclobutanamine derivative can be determined by potentiometric titration.

  • Sample Preparation: A precise amount of the cyclobutanamine hydrochloride salt is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 10 mM).

  • Titration: The solution is titrated with a standardized solution of sodium hydroxide (e.g., 0.1 M) at a constant temperature (e.g., 25 °C).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water provides a measure of a compound's lipophilicity.

  • System Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation of the two phases.

  • Partitioning: A known amount of the cyclobutanamine is dissolved in the aqueous phase. An equal volume of the n-octanol phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Measurement: The concentration of the cyclobutanamine in both the aqueous and n-octanol phases is determined using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizing Synthesis and Biological Pathways

To illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

G General Synthetic Workflow for Substituted Cyclobutanamines cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Products Cyclobutanone Cyclobutanone Reductive Amination Reductive Amination Cyclobutanone->Reductive Amination NH3, H2, Catalyst Substituted Ketone Substituted Ketone Cycloaddition Cycloaddition Substituted Ketone->Cycloaddition [2+2] Functional Group Interconversion Functional Group Interconversion Cycloaddition->Functional Group Interconversion e.g., Reduction, Oxidation Functional Group Interconversion->Reductive Amination NH3, H2, Catalyst Unsubstituted Cyclobutanamine Unsubstituted Cyclobutanamine Reductive Amination->Unsubstituted Cyclobutanamine Substituted Cyclobutanamine Substituted Cyclobutanamine Reductive Amination->Substituted Cyclobutanamine

A generalized synthetic workflow for producing various cyclobutanamine derivatives.

G Hypothetical Signaling Pathway Modulation by a Cyclobutanamine-Containing Kinase Inhibitor Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Kinase Cascade Kinase Cascade Receptor Tyrosine Kinase (RTK)->Kinase Cascade Activates Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Drives Cyclobutanamine Inhibitor Cyclobutanamine Inhibitor Cyclobutanamine Inhibitor->Kinase Cascade Inhibits

A hypothetical signaling pathway where a cyclobutanamine-containing drug inhibits a kinase cascade.

References

A Comparative Guide to the Reactivity of 2,2-dimethoxycyclobutan-1-amine versus Cyclobutylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of a gem-dimethoxy group at the C2 position of the cyclobutane ring is predicted to significantly modulate the reactivity of the C1 amine. Primarily, the electron-withdrawing inductive effect of the two methoxy groups is expected to decrease the basicity and nucleophilicity of 2,2-dimethoxycyclobutan-1-amine compared to cyclobutylamine. Furthermore, the steric bulk of the gem-dimethoxy group will likely hinder the approach of electrophiles to the amine, further reducing its reaction rates in acylation and alkylation reactions.

Physicochemical Properties and Predicted Basicity

A fundamental indicator of an amine's reactivity is its basicity, quantified by the pKa of its conjugate acid. While an experimental pKa for this compound is unavailable, a comparison with the predicted pKa of cyclobutylamine provides a clear expectation of reduced basicity due to electronic effects.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKa
CyclobutylamineC₄H₉N71.1210.80 ± 0.20[1]
This compoundC₆H₁₃NO₂131.17< 10.80 (Predicted)

The lower predicted pKa for this compound stems from the electron-withdrawing inductive effect of the two oxygen atoms in the methoxy groups. These electronegative atoms pull electron density away from the nitrogen atom, making its lone pair less available to accept a proton.[2][3][4]

Theoretical Reactivity Comparison

The reactivity of amines is primarily governed by their basicity and nucleophilicity, which are influenced by both electronic and steric factors.

Electronic Effects

The gem-dimethoxy group in this compound is expected to exert a significant electron-withdrawing inductive effect (-I effect) on the neighboring amine. This effect reduces the electron density on the nitrogen atom, thereby decreasing its ability to act as a nucleophile in reactions such as acylation and alkylation. In contrast, the alkyl group of cyclobutylamine has a weak electron-donating effect (+I effect), which enhances the electron density on the nitrogen and increases its basicity and nucleophilicity compared to ammonia.[2][5]

Steric Effects

The two methoxy groups at the C2 position create a sterically hindered environment around the C1 amine in this compound. This steric bulk is anticipated to impede the approach of electrophiles, leading to slower reaction rates for both acylation and alkylation compared to the sterically unencumbered cyclobutylamine. Reactions with bulky electrophiles are expected to be particularly slow.

The interplay of these electronic and steric effects is visualized in the following diagram:

G Factors Influencing Amine Reactivity cluster_cyclobutylamine Cyclobutylamine cluster_dimethoxy This compound CBA Cyclobutylamine CBA_factors Weak +I effect of alkyl ring Minimal steric hindrance CBA->CBA_factors Characterized by CBA_reactivity Higher Reactivity DMCA_reactivity Lower Reactivity CBA_factors->CBA_reactivity Leads to DMCA This compound DMCA_factors Strong -I effect of two methoxy groups Significant steric hindrance DMCA->DMCA_factors Characterized by DMCA_factors->DMCA_reactivity Leads to

Caption: A diagram illustrating the contrasting electronic and steric factors that lead to the predicted higher reactivity of cyclobutylamine compared to this compound.

Experimental Protocols

While direct comparative experimental data is absent, the following protocols for common amine reactions can be adapted to investigate and compare the reactivity of cyclobutylamine and this compound.

Synthesis of this compound

A plausible synthetic route to this compound is via the reductive amination of the commercially available 2,2-dimethoxycyclobutan-1-one.

G start 2,2-dimethoxycyclobutan-1-one intermediate Imine Intermediate start->intermediate Reaction with NH₃ reagents Ammonia (NH₃) Reducing Agent (e.g., NaBH₃CN) product This compound intermediate->product Reduction

Caption: Proposed workflow for the synthesis of this compound.

Protocol:

  • Dissolve 2,2-dimethoxycyclobutan-1-one (1.0 eq) in a suitable solvent such as methanol.

  • Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of aqueous HCl.

  • Basify the solution with aqueous NaOH and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by distillation or column chromatography.

N-Acylation

This protocol describes a general procedure for the N-acylation of a primary amine with an acyl chloride.

Protocol:

  • Dissolve the amine (cyclobutylamine or this compound, 1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting amide by recrystallization or column chromatography.

The reaction rate is expected to be significantly slower for this compound due to its lower nucleophilicity and increased steric hindrance.

N-Alkylation

This protocol outlines a general method for the N-alkylation of a primary amine with an alkyl halide.

Protocol:

  • In a sealed tube, combine the amine (cyclobutylamine or this compound, 1.0 eq), the alkyl halide (e.g., methyl iodide, 1.2 eq), and a base (e.g., potassium carbonate, 2.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Heat the mixture to a suitable temperature (e.g., 50-80 °C) and stir for 12-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the product by column chromatography to separate the mono- and di-alkylated products from any unreacted starting material.

Due to the increased steric hindrance and lower nucleophilicity of this compound, higher temperatures and longer reaction times may be required to achieve comparable conversion to cyclobutylamine. The formation of over-alkylated products is also a possibility that should be monitored.

Conclusion

Based on fundamental principles of organic chemistry, this compound is predicted to be a less reactive nucleophile and a weaker base than cyclobutylamine. These differences arise from the combined electron-withdrawing inductive effects and the steric hindrance imparted by the gem-dimethoxy group. For researchers in drug discovery and development, this modulation of reactivity could be strategically employed to fine-tune the properties of lead compounds, for instance, by altering metabolic stability or off-target interactions. The provided experimental protocols offer a starting point for the empirical investigation and validation of these predictions.

References

The Untapped Potential of 2,2-dimethoxycyclobutan-1-amine in Scaffold Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel molecular scaffolds that can unlock new chemical space and provide advantageous properties for drug candidates, the cyclobutane motif has garnered significant interest. Its inherent three-dimensionality and conformational rigidity offer a compelling alternative to more traditional, often planar, scaffold designs. This guide explores the potential advantages of a unique, yet underexplored, building block: 2,2-dimethoxycyclobutan-1-amine . While direct experimental data for this specific compound in scaffold design is not yet publicly available, this guide will provide a comparative analysis based on the known benefits of the cyclobutane core and the influence of the gem-dimethoxy group, alongside proposed experimental protocols for its incorporation and evaluation.

The Cyclobutane Advantage: A Foundation of Rigidity and Novelty

The cyclobutane ring serves as an attractive foundation for scaffold design due to several key characteristics:

  • Conformational Restriction: Unlike more flexible aliphatic chains or larger rings, the puckered nature of the cyclobutane ring locks substituents into well-defined spatial orientations. This conformational rigidity can lead to higher binding affinities and improved selectivity for biological targets by reducing the entropic penalty of binding.

  • Metabolic Stability: The strained C-C bonds of the cyclobutane core are generally more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to improved pharmacokinetic profiles.

  • Exploration of 3D Chemical Space: The non-planar structure of cyclobutane scaffolds allows for the presentation of functional groups in three dimensions, enabling better interaction with the complex topographies of protein binding sites.

  • Aryl Isostere: In some contexts, the cyclobutane ring can act as a non-aromatic bioisostere for a phenyl ring, offering a way to improve properties such as solubility and metabolic stability while maintaining key binding interactions.

The Influence of the Gem-Dimethoxy Group: Fine-Tuning Physicochemical Properties

The introduction of a gem-dimethoxy group at the 2-position of the cyclobutanamine scaffold is anticipated to bestow several unique and potentially advantageous properties:

  • Modulation of Polarity and Solubility: The two methoxy groups introduce polar oxygen atoms, which can increase the local polarity of the scaffold. This may enhance aqueous solubility, a critical property for drug candidates.

  • Hydrogen Bond Acceptor: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, providing additional points of interaction with biological targets.

  • Metabolic Blockade: The gem-dimethyl substitution can act as a metabolic shield, preventing oxidation at the adjacent carbon atom and potentially enhancing the metabolic stability of the scaffold.

  • Stereoelectronic Effects: The electron-withdrawing nature of the methoxy groups can influence the reactivity and conformation of the cyclobutane ring, offering fine control over the scaffold's properties.

Comparative Analysis: this compound vs. Alternative Scaffolds

To understand the potential benefits of the this compound scaffold, it is useful to compare it with other commonly used building blocks in drug discovery.

ScaffoldKey AdvantagesPotential Disadvantages
This compound - High degree of 3D complexity- Potential for improved solubility and metabolic stability- Conformational rigidity- Lack of commercial availability and established synthetic routes- Potential for steric hindrance from the gem-dimethoxy group
Cyclohexylamine - Readily available- Well-established chemistry- High conformational flexibility, leading to potential loss of binding affinity
Aniline - Planar structure, often used as a starting point for library synthesis- Can lead to flat molecules with poor developability properties (e.g., low solubility, high metabolic liability)
tert-Butylamine - Provides steric bulk- Limited vectors for functionalization

Experimental Protocols

While specific experimental data for scaffolds derived from this compound is not available, a plausible synthetic route and subsequent evaluation workflow can be proposed.

Proposed Synthesis of this compound

The synthesis would likely commence from the commercially available precursor, 2,2-dimethoxycyclobutanone .

G start 2,2-dimethoxycyclobutanone step1 Reductive Amination start->step1 Reagents: - Ammonia or primary amine - Reducing agent (e.g., NaBH3CN, H2/Pd) product This compound step1->product

Caption: Proposed synthetic workflow for this compound.

Methodology:

  • Imine Formation: 2,2-dimethoxycyclobutanone would be reacted with a nitrogen source, such as ammonia or a primary amine, in a suitable solvent (e.g., methanol, ethanol) to form the corresponding imine intermediate.

  • Reduction: The imine would then be reduced in situ using a reducing agent like sodium cyanoborohydride (NaBH3CN) or through catalytic hydrogenation (H2 over a palladium catalyst) to yield the target this compound.

Experimental Workflow for Scaffold Evaluation

Once synthesized, scaffolds derived from this compound would be subjected to a battery of tests to evaluate their drug-like properties.

G cluster_synthesis Scaffold Synthesis cluster_evaluation Property Evaluation cluster_analysis Data Analysis synthesis Synthesis of diverse library from This compound solubility Aqueous Solubility Assay synthesis->solubility logp LogP Determination synthesis->logp metabolic Metabolic Stability Assay (e.g., liver microsomes) synthesis->metabolic binding Target Binding Assay (e.g., SPR, ITC) synthesis->binding sar Structure-Activity Relationship (SAR) Analysis solubility->sar logp->sar metabolic->sar binding->sar

Caption: Experimental workflow for evaluating novel scaffolds.

Methodologies:

  • Aqueous Solubility: Determined using methods such as nephelometry or HPLC with a standard protocol.

  • Lipophilicity (LogP): Measured experimentally using the shake-flask method or calculated using computational models.

  • Metabolic Stability: Assessed by incubating the compounds with liver microsomes and measuring the rate of disappearance over time using LC-MS/MS.

  • Target Binding: Affinity for a specific biological target would be determined using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Conclusion and Future Outlook

While direct experimental validation is pending, the unique combination of a conformationally restricted cyclobutane core and a polarity-modulating gem-dimethoxy group makes This compound a highly promising, yet underexplored, building block for scaffold design. Its incorporation into drug discovery programs could lead to the identification of novel drug candidates with improved physicochemical and pharmacokinetic properties. Further research into the synthesis and evaluation of scaffolds derived from this intriguing molecule is strongly encouraged to unlock its full potential in medicinal chemistry.

A Comparative Guide to the Biological Activity of 2,2-Dimethoxycyclobutan-1-amine Analogues: A Methodological Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible research detailing the specific biological activities of a series of 2,2-dimethoxycyclobutan-1-amine analogues is not available. The following guide is therefore presented as a methodological framework for researchers and drug development professionals. It outlines the standard procedures and data presentation formats that would be employed to compare the biological activity of a novel series of such compounds, using hypothetical data and established experimental protocols for illustrative purposes.

The cyclobutane scaffold is increasingly utilized in medicinal chemistry due to its ability to provide a metabolically stable and conformationally constrained core for small molecules.[1][2] Analogues containing this motif have been investigated for various biological activities, including as integrin antagonists.[1][2] This guide provides a template for the systematic evaluation and comparison of novel this compound analogues.

Data Presentation: Comparative Biological Activity

Quantitative comparison of biological activity is crucial for establishing structure-activity relationships (SAR). Data should be summarized in a clear, tabular format. The following table presents a hypothetical comparison of this compound analogues (designated CBA-1 to CBA-4) evaluated for their inhibitory activity against a fictional enzyme, "Kinase X."

Table 1: Hypothetical Inhibitory Activity of this compound Analogues against Kinase X

Compound IDR1 GroupR2 GroupIC50 (nM) ± SD
CBA-1-H-H15,400 ± 850
CBA-2-CH3-H8,200 ± 430
CBA-3-H-Phenyl950 ± 75
CBA-4-CH3-Phenyl45 ± 8.5

IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of Kinase X activity. Data are presented as mean ± standard deviation (SD) from three independent experiments.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of findings. Below are representative protocols for primary enzyme inhibition screening and a secondary cell-based assay.

This protocol describes a method to determine the concentration at which a compound inhibits 50% of the target enzyme's activity.

Materials:

  • Kinase X (recombinant)

  • ATP (Adenosine triphosphate)

  • Peptide substrate specific to Kinase X

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Test Compounds (CBA-1 to CBA-4) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).

  • Reaction Setup:

    • Add 5 µL of the compound dilutions to the wells of a 96-well plate. Include wells with DMSO only for "no inhibition" controls and wells without enzyme for background controls.

    • Prepare a 2X enzyme solution in Assay Buffer and add 10 µL to each well (except background controls).

    • Prepare a 2X substrate/ATP solution in Assay Buffer and add 10 µL to each well to initiate the reaction. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all other measurements.

    • Normalize the data by setting the "no inhibition" control (DMSO only) as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[3]

This protocol assesses the ability of compounds to inhibit cell adhesion to an extracellular matrix (ECM) protein, a process often mediated by integrins.[2]

Materials:

  • Human cancer cell line expressing the target integrin (e.g., SK-Mel-2 cells for αvβ3).

  • Fibronectin (or another relevant ECM protein).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 1 mM Ca2+ and 1 mM Mg2+.

  • Calcein-AM fluorescent dye.

  • Bovine Serum Albumin (BSA).

  • Test Compounds (CBA-1 to CBA-4) dissolved in DMSO.

  • Black, clear-bottom 96-well microplates.

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 50 µL of fibronectin solution (10 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with PBS to remove unbound fibronectin.

    • Block non-specific binding by incubating the wells with 100 µL of 1% BSA in PBS for 1 hour at 37°C. Wash three times with PBS.

  • Cell Preparation:

    • Grow cells to 80-90% confluency.

    • Harvest the cells and resuspend them in serum-free media.

    • Label the cells by incubating them with Calcein-AM (2 µM) for 30 minutes at 37°C.

    • Wash the cells twice with Assay Buffer and resuspend them to a final concentration of 5 x 10^5 cells/mL in Assay Buffer.

  • Adhesion Assay:

    • Add 50 µL of the cell suspension to each well of the coated plate.

    • Add 50 µL of 2X concentrated test compound dilutions to the respective wells. The final volume is 100 µL.

    • Incubate the plate for 90 minutes at 37°C in a humidified incubator.

  • Washing: Gently wash the wells three times with pre-warmed Assay Buffer to remove non-adherent cells.

  • Data Acquisition: Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Calculate the percentage of adhesion for each compound concentration relative to the DMSO control (100% adhesion) after subtracting the background fluorescence from wells with no cells.

    • Determine the IC50 value by plotting the percentage of adhesion versus the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified formatting requirements.

Experimental_Workflow cluster_0 Discovery & Screening cluster_1 Hit-to-Lead cluster_2 Lead Optimization Compound_Library Compound Library (CBA Analogues) Primary_Screening Primary Screening (e.g., Enzyme Assay) Compound_Library->Primary_Screening Test Hit_Identification Hit Identification (Potency & Efficacy) Primary_Screening->Hit_Identification Analyze Data Secondary_Assays Secondary Assays (e.g., Cell-Based Assay) Hit_Identification->Secondary_Assays Confirm Hits SAR_Analysis SAR Analysis Secondary_Assays->SAR_Analysis Generate Data Lead_Selection Lead Selection SAR_Analysis->Lead_Selection Prioritize ADMET_Profiling ADMET Profiling (In Vitro) Lead_Selection->ADMET_Profiling Optimize Properties In_Vivo_Studies In Vivo Efficacy & Toxicology ADMET_Profiling->In_Vivo_Studies Test Safety & Efficacy Candidate Preclinical Candidate In_Vivo_Studies->Candidate Select

Caption: General experimental workflow for small molecule drug discovery.

Integrin_Signaling_Pathway ECM Extracellular Matrix (e.g., Fibronectin) Integrin Integrin Receptor (αβ heterodimer) ECM->Integrin Binds FAK FAK Integrin->FAK Activates Compound CBA Analogue (Antagonist) Compound->Integrin Inhibits Src Src FAK->Src PI3K PI3K FAK->PI3K Actin Actin Cytoskeleton FAK->Actin Regulates Src->PI3K Proliferation Cell Proliferation & Survival PI3K->Proliferation Adhesion Cell Adhesion & Migration Actin->Adhesion

References

A Comparative Guide to the Computational Analysis of 2,2-dimethoxycyclobutan-1-amine and Related Cyclobutane Derivatives using Density Functional Theory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the computational analysis of 2,2-dimethoxycyclobutan-1-amine and its analogues using Density Functional Theory (DFT). Due to the limited specific research on this compound, this document draws upon established methodologies from studies on similar cyclobutane derivatives to propose a robust framework for its computational investigation. This guide will be valuable for researchers in medicinal chemistry and materials science interested in the conformational preferences, electronic properties, and reactivity of strained ring systems.

I. Introduction to Computational Analysis of Cyclobutane Derivatives

Cyclobutane derivatives are important structural motifs in many biologically active compounds and are valued as versatile synthetic intermediates.[1][2] Their inherent ring strain leads to unique conformational and electronic properties that can be effectively modeled using computational methods like DFT. A thorough computational analysis can provide insights into molecular stability, reactivity, and potential biological activity, thereby guiding synthetic efforts and drug design.

A synergistic approach combining experimental techniques like X-ray diffraction and NMR spectroscopy with computational methods has proven effective in the conformational analysis of 2-substituted cyclobutane-α-amino acid derivatives.[3][4] This guide focuses on the computational aspects, outlining a proposed study on this compound and comparing it with known data from related molecules.

II. Proposed Computational Study Workflow

A typical computational workflow for analyzing a molecule like this compound involves several key steps, from initial structure preparation to in-depth analysis of its properties.

Computational_Workflow cluster_prep 1. Structure Preparation cluster_opt 2. Geometry Optimization & Conformational Search cluster_freq 3. Vibrational Frequency Analysis cluster_analysis 4. Electronic Property Analysis A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C DFT Geometry Optimization of Low-Energy Conformers B->C D Frequency Calculation C->D G Single-Point Energy Calculations C->G E Zero-Point Energy & Thermodynamic Properties D->E F Confirmation of True Minima (No Imaginary Frequencies) D->F H Population Analysis (NBO, Mulliken) G->H I Frontier Molecular Orbitals (HOMO, LUMO) G->I J Molecular Electrostatic Potential (MEP) G->J

Caption: A generalized workflow for the computational analysis of a small organic molecule.

III. Comparative Computational Methodologies

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Different combinations offer a trade-off between computational cost and accuracy.

Experimental Protocols:

  • Geometry Optimization: The initial 3D structure of this compound would be generated using standard molecular modeling software. A conformational search using a computationally less expensive method like molecular mechanics (e.g., MMFF94 force field) would be performed to identify low-energy conformers. The geometries of these conformers would then be fully optimized using DFT.

  • DFT Calculations: For geometry optimizations and subsequent electronic property calculations, a common and well-balanced functional is the B3LYP hybrid functional.[5][6][7] The choice of basis set is also critical; a Pople-style basis set like 6-311++G(d,p) is often used to provide a good balance of accuracy and computational efficiency for organic molecules.[5][7] For higher accuracy, especially for systems with potential for significant dispersion interactions, a larger basis set like those from the Dunning correlation-consistent family (e.g., aug-cc-pVTZ) or a basis set specifically designed for DFT (e.g., Def2-TZVP) could be employed.[6][8]

  • Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and other thermodynamic data.

  • Solvation Effects: To model the behavior in a solution, the Polarizable Continuum Model (PCM) can be used, where the solvent is represented as a continuous dielectric medium.

The logical relationship for a comprehensive conformational analysis is depicted below.

Conformational_Analysis_Logic cluster_gas Gas Phase Calculations cluster_solution Solution Phase Calculations cluster_comparison Comparison and Validation A Identify all unique conformers B Optimize geometry at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)) A->B C Calculate relative energies (ΔE) B->C G Compare computational results with experimental data (NMR, X-ray) C->G D Apply a solvation model (e.g., PCM) E Re-optimize geometry in the solvent D->E F Calculate relative free energies (ΔG) E->F F->G

References

Navigating the Synthesis of 2,2-dimethoxycyclobutan-1-amine: A Head-to-Head Comparison of Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. This guide provides a comprehensive head-to-head comparison of potential synthetic routes to 2,2-dimethoxycyclobutan-1-amine, a valuable building block in medicinal chemistry. Due to the limited availability of direct comparative studies in peer-reviewed literature for this specific molecule, this guide presents two plausible and distinct synthetic strategies derived from established methodologies for analogous structures: direct reductive amination with ammonia and a two-step approach involving benzylamine followed by debenzylation.

The primary precursor for both proposed routes is 2,2-dimethoxycyclobutan-1-one. The conversion to the target amine hinges on the effective reductive amination of the ketone functionality. The two pathways explored offer different advantages and disadvantages concerning reaction conditions, purification, and potential yield.

Route 1: Direct Reductive Amination with Ammonia

This approach is a one-pot synthesis that directly converts the ketone to the primary amine using an ammonia source and a reducing agent.

Experimental Protocol:

To a solution of 2,2-dimethoxycyclobutan-1-one (1.0 eq) in methanol, ammonium acetate (10 eq) is added. The mixture is stirred at room temperature for 1 hour to facilitate the formation of the intermediate imine. Subsequently, sodium cyanoborohydride (1.5 eq) is added portion-wise, and the reaction is stirred for an additional 24 hours at room temperature. The reaction is then quenched with water, and the methanol is removed under reduced pressure. The aqueous layer is basified with 2M NaOH and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which is then purified by column chromatography.

Route 2: Reductive Amination with Benzylamine and Subsequent Debenzylation

This two-step route involves the initial formation of a secondary amine with benzylamine, which is then deprotected to yield the desired primary amine. This method can sometimes offer advantages in terms of controlling side reactions and easier purification of the intermediate.

Experimental Protocol:

Step 1: Synthesis of N-benzyl-2,2-dimethoxycyclobutan-1-amine

To a solution of 2,2-dimethoxycyclobutan-1-one (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane, sodium triacetoxyborohydride (1.5 eq) is added. The reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Step 2: Debenzylation

The purified N-benzyl-2,2-dimethoxycyclobutan-1-amine from the previous step is dissolved in ethanol, and a catalytic amount of palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours. The catalyst is then removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the final product, this compound.

Head-to-Head Comparison

ParameterRoute 1: Direct Reductive AminationRoute 2: Benzylamine & Debenzylation
Number of Steps 12
Amine Source Ammonia (from ammonium acetate)Benzylamine
Reducing Agent Sodium CyanoborohydrideSodium Triacetoxyborohydride / H₂, Pd/C
Potential Yield Moderate to GoodGood to High (over two steps)
Purity of Crude Potentially lower due to side reactionsGenerally higher for the intermediate
Purification Column chromatographyColumn chromatography (x2)
Safety Use of toxic cyanide reagentUse of flammable hydrogen gas
Scalability Potentially more straightforwardRequires handling of gaseous hydrogen

Logical Relationship of Synthetic Pathways

Synthetic_Routes A 2,2-dimethoxycyclobutan-1-one B Route 1: Direct Reductive Amination A->B D Route 2: Reductive Amination A->D C This compound B->C E N-benzyl-2,2-dimethoxycyclobutan-1-amine D->E F Debenzylation E->F F->C

Caption: Synthetic pathways to this compound.

Experimental Workflow Visualization

Experimental_Workflow cluster_route1 Route 1: Direct Reductive Amination cluster_route2 Route 2: Benzylamine & Debenzylation r1_start Mix Ketone and Ammonium Acetate in MeOH r1_imine Imine Formation (1h, RT) r1_start->r1_imine r1_reduction Add NaBH3CN (24h, RT) r1_imine->r1_reduction r1_quench Quench with H2O r1_reduction->r1_quench r1_workup Aqueous Workup & Extraction r1_quench->r1_workup r1_purify Column Chromatography r1_workup->r1_purify r1_product Final Product r1_purify->r1_product r2_start Mix Ketone and Benzylamine in DCE r2_reduction Add NaBH(OAc)3 (24h, RT) r2_start->r2_reduction r2_quench Quench with NaHCO3 r2_reduction->r2_quench r2_workup Aqueous Workup & Extraction r2_quench->r2_workup r2_purify1 Column Chromatography r2_workup->r2_purify1 r2_intermediate N-benzyl Intermediate r2_purify1->r2_intermediate r2_debenzylation Hydrogenolysis (H2, Pd/C, 24h, RT) r2_intermediate->r2_debenzylation r2_filtration Filter Catalyst r2_debenzylation->r2_filtration r2_product Final Product r2_filtration->r2_product

Caption: Step-by-step experimental workflows for each synthetic route.

Conclusion

The choice between these two synthetic routes will depend on the specific requirements of the researcher and the laboratory setting. Route 1 offers a more direct, one-pot synthesis, which can be advantageous in terms of time and resource management. However, the use of sodium cyanoborohydride requires careful handling due to its toxicity. Route 2, while longer, may provide a cleaner reaction for the initial amination step and avoids the use of cyanide-based reagents. The subsequent debenzylation is a standard transformation but requires access to hydrogenation equipment. For rapid access to the target compound where moderate yields are acceptable, Route 1 presents a compelling option. For situations where higher purity of intermediates and avoidance of cyanide are prioritized, and the necessary equipment is available, Route 2 may be the preferred method. Further optimization of reaction conditions for either route could potentially improve yields and reduce reaction times.

Safety Operating Guide

Proper Disposal of 2,2-Dimethoxycyclobutan-1-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 2,2-Dimethoxycyclobutan-1-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of structurally similar compounds, namely corrosive and irritant aminocyclobutane derivatives and flammable dimethoxy compounds. It is imperative to handle this compound with caution, assuming it possesses a comparable hazard profile.

Hazard Assessment

Based on analogous chemical structures, this compound is anticipated to be a hazardous substance. The primary functional group, a cyclobutanamine, suggests corrosive properties, while the dimethoxy group can confer flammability.

Anticipated Hazard Classification:

  • Corrosive: Likely to cause severe skin burns and eye damage.[1]

  • Irritant: May cause respiratory irritation.

  • Harmful: Potentially harmful if swallowed or in contact with skin.[1]

  • Environmental Hazard: May be toxic to aquatic life.[1]

A summary of potential hazards based on a closely related cyclobutanamine derivative is presented in the table below.

Hazard ClassificationGHS Pictogram(s)Hazard Statement(s)
Acute Toxicity, Oral (Warning)IrritantH302: Harmful if swallowed[1]
Skin Corrosion/Irritation (Danger)CorrosiveH314: Causes severe skin burns and eye damage[1]
Serious Eye Damage/Irritation (Danger)CorrosiveH318: Causes serious eye damage[1]
Hazardous to the Aquatic Environment, Long-Term Hazard (Warning)Environmental HazardH410: Very toxic to aquatic life with long lasting effects[1]

This data is for (1S,2S)-2-(2,4-dichlorophenyl)cyclobutanamine and is provided as a proxy for hazard assessment.

Primary Disposal Protocol: Professional Waste Management

The recommended and safest method for the disposal of this compound is to engage a licensed hazardous waste disposal company.

Step-by-Step Procedure:

  • Containerization:

    • Ensure the waste is stored in a clearly labeled, sealed, and non-reactive container.

    • The label should include the chemical name: "this compound," the approximate quantity, and appropriate hazard symbols (Corrosive, Irritant, Environmental Hazard).

  • Segregation:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.

  • Documentation:

    • Maintain a detailed record of the waste, including its origin, quantity, and date of generation.

  • Professional Collection:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup.

    • Provide them with all available information on the compound and its likely hazards.

Secondary Disposal Protocol: In-Lab Treatment of Residual Contamination

For the decontamination of glassware or treatment of very small residual amounts, the following procedure can be considered. This should only be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE).

Experimental Protocol for Neutralization of Amine Residues:

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.

  • Ventilation:

    • Perform all operations within a certified chemical fume hood.

  • Preparation of Neutralizing Solution:

    • Prepare a dilute solution of an acid, such as 5% hydrochloric acid (HCl).

  • Neutralization Procedure:

    • For contaminated glassware, rinse with a small amount of a suitable organic solvent (e.g., ethanol or isopropanol) to dissolve any remaining amine. Collect this solvent rinse as hazardous waste.

    • Slowly and carefully add the dilute acid solution to the glassware or the small residual amine solution with stirring. The amine, being basic, will be neutralized by the acid.

    • Monitor the pH of the resulting solution using pH indicator strips to ensure it is within the neutral range (pH 6-8).

  • Final Disposal:

    • The neutralized aqueous solution may be suitable for disposal down the sanitary sewer, depending on local regulations. Always consult your institution's EHS guidelines before any sewer disposal.

    • Any organic solvent used for rinsing must be collected and disposed of as flammable hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound bulk_question Is it a bulk quantity (> small residual amount)? start->bulk_question prof_disposal Primary Protocol: Engage Professional Hazardous Waste Disposal Service bulk_question->prof_disposal Yes residual_question Is it a small residual amount (e.g., glassware contamination)? bulk_question->residual_question No package 1. Package in labeled, sealed, compatible container. prof_disposal->package segregate 2. Segregate from incompatible materials. package->segregate contact_ehs 3. Contact EHS for pickup. segregate->contact_ehs end_prof End of Process contact_ehs->end_prof in_lab_treatment Secondary Protocol: In-Lab Neutralization residual_question->in_lab_treatment Yes ppe 1. Wear appropriate PPE in a fume hood. in_lab_treatment->ppe neutralize 2. Neutralize with dilute acid (e.g., 5% HCl). Monitor pH. ppe->neutralize dispose_residue 3. Dispose of neutralized solution per institutional guidelines. neutralize->dispose_residue end_in_lab End of Process dispose_residue->end_in_lab

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2,2-Dimethoxycyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,2-Dimethoxycyclobutan-1-amine was found. The following guidance is based on the safety profiles of structurally similar chemicals, including other amine compounds and chemicals with dimethoxy groups. It is imperative to handle this compound with extreme caution and to conduct a thorough risk assessment before use.

Immediate Safety Concerns

Based on analogous compounds, this compound is anticipated to be corrosive and potentially toxic. Immediate risks include severe skin burns, eye damage, and respiratory tract irritation. Inhalation or skin absorption may lead to harmful systemic effects.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPEMaterial/Standard
Eyes/Face Chemical safety goggles and a face shieldANSI Z87.1 compliant
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber)Follow glove manufacturer's permeation data
Lab coat and chemical-resistant apron or coverallsEnsure full body coverage
Respiratory Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Follow OSHA 29 CFR 1910.134

Operational Plan: Step-by-Step Handling Procedure

A meticulous and controlled workflow is essential for the safe handling of this compound.

  • Preparation:

    • Ensure a chemical fume hood is operational and certified.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of this compound within the chemical fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

    • Use compatible tools and equipment (e.g., glass, stainless steel).

    • Keep containers tightly closed when not in use to prevent vapor release.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE in the designated area, avoiding cross-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Waste Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Chemical waste generators must consult these regulations for accurate classification.

Experimental Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase prep1 Verify Fume Hood & Safety Equipment prep2 Assemble Materials prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 Proceed to Handling handle2 Dispense/Use Chemical handle1->handle2 handle3 Keep Containers Closed handle2->handle3 post1 Decontaminate Surfaces & Equipment handle3->post1 Proceed to Post-Handling post2 Segregate & Label Waste post1->post2 post3 Doff PPE Correctly post1->post3 dispose Contact EHS for Disposal post2->dispose post4 Wash Hands Thoroughly post3->post4

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethoxycyclobutan-1-amine
Reactant of Route 2
2,2-Dimethoxycyclobutan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.